Etifoxine hydrochloride
Descripción
Propiedades
IUPAC Name |
6-chloro-N-ethyl-4-methyl-4-phenyl-1H-3,1-benzoxazin-2-imine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O.ClH/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12;/h4-11H,3H2,1-2H3,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBJXEBIMVRTJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972228 | |
| Record name | 6-Chloro-N-ethyl-4-methyl-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-imine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56776-32-0 | |
| Record name | Etifoxine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56776-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etifoxine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-N-ethyl-4-methyl-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-imine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-N-ethyl-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETIFOXINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBL8010WH5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Etifoxine Hydrochloride: A Deep Dive into its Mechanism of Action at the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals
Published: December 5, 2025
Abstract
Etifoxine (B195894) is a non-benzodiazepine anxiolytic of the benzoxazine (B1645224) class with a unique dual mechanism of action that distinguishes it from classical benzodiazepines.[1][2] This technical guide provides an in-depth analysis of etifoxine's interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal mediator of fast synaptic inhibition in the central nervous system. We will explore its subunit-specific modulatory effects, present quantitative data from key studies, detail common experimental protocols, and visualize the underlying molecular pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in pharmacology and drug development.
Introduction to Etifoxine and the GABA-A Receptor
The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, which form a central chloride-permeable pore.[1] The binding of the neurotransmitter GABA to the interface between the α and β subunits triggers a conformational change, opening the channel and allowing chloride ion influx.[1][3] This hyperpolarizes the neuron, reducing its excitability and producing an inhibitory effect.
Etifoxine (6-chloro-2-ethylamino-4-methyl-4-phenyl-4H-3,1-benzoxazine) exerts its anxiolytic effects by enhancing this GABAergic transmission.[1] Unlike benzodiazepines, which bind at the α-γ subunit interface, etifoxine's primary interaction site is on the β subunits of the GABA-A receptor.[1][4] This fundamental difference in binding sites underpins its distinct pharmacological profile, which includes a favorable side-effect profile with less sedation, amnesia, and dependence potential compared to benzodiazepines.[2]
Furthermore, etifoxine possesses a second, indirect mechanism of action: it binds to the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane.[5][6] This interaction stimulates the synthesis of neurosteroids, such as allopregnanolone, which are themselves potent positive allosteric modulators of the GABA-A receptor.[1][5][6] This guide will focus on the direct interaction of etifoxine with GABA-A receptor subunits.
Mechanism of Action at the GABA-A Receptor Subunits
Etifoxine's action is characterized by two primary effects at the GABA-A receptor:
-
Positive Allosteric Modulation: At lower, clinically relevant concentrations, etifoxine potentiates the effect of GABA. It increases the apparent affinity of the receptor for GABA, meaning that a lower concentration of GABA is required to elicit a response.[3] This leads to an increase in the amplitude and duration of GABA-activated chloride currents.[1]
-
Direct Activation: At higher micromolar concentrations, etifoxine can directly activate the GABA-A receptor, opening the chloride channel even in the absence of GABA.[7]
Subunit Specificity: The Critical Role of the β Subunit
The most defining feature of etifoxine's direct action is its dependence on the type of β subunit present in the GABA-A receptor assembly.[1][7]
-
Preference for β2 and β3: Etifoxine exhibits a marked preference for receptors containing β2 or β3 subunits over those with the β1 subunit.[1][5][6][7] The potentiation of GABA-induced currents is significantly more pronounced in α1β2γ2 and α1β3γ2 receptor configurations compared to α1β1γ2.[7]
-
Binding Site: Studies on homomeric β receptors have shown that etifoxine can directly bind to β subunits, confirming that these subunits possess a binding site for the drug.[7][8] Docking models suggest a binding site located in the extracellular domain at the interface between the α and β subunits.[9]
-
Independence from γ Subunit: In stark contrast to benzodiazepines, the modulatory effect of etifoxine is not dependent on the presence of the γ subunit.[1][9] Its effects are not antagonized by the benzodiazepine-site antagonist, flumazenil.[1][4][6][10]
Influence of the α Subunit
While the β subunit is the primary determinant of etifoxine's action, the α subunit also plays a modulatory role.
-
Preferential Potentiation: Etifoxine shows a significantly higher positive allosteric modulation for GABA-A receptors containing α2 and α3 subunits (specifically α2β3γ2 and α3β3γ2) compared to those with α1, α4, or α5 subunits.[2][9]
-
Anxiolytic vs. Sedative Effects: The preferential potentiation of α2- and α3-containing receptors may contribute to etifoxine's favorable clinical profile. Modulation of α2 and α3 subunits is strongly linked to anxiolytic effects, whereas modulation of α1-containing receptors is primarily associated with sedation.[3]
Quantitative Data Summary
The following tables summarize quantitative data from key electrophysiological and binding studies on etifoxine.
Table 1: Etifoxine Potentiation of GABA-Evoked Currents in Recombinant GABA-A Receptors
| Receptor Subunit Composition | Etifoxine Concentration | Effect | Magnitude of Potentiation | Reference |
| α1β1γ2S | 10 µM | Potentiation | ~150% | [7] |
| α1β2γ2S | 10 µM | Potentiation | ~450% | [7] |
| α1β3γ2S | 10 µM | Potentiation | ~400% | [7] |
| α2β3γ2S | 20 µM | Potentiation | High | [9] |
| α3β3γ2S | 20 µM | Potentiation | Highest | [9] |
| α1β3γ2S | 20 µM | Potentiation | Low | [9] |
Data are approximated from published graphs and represent the enhancement of currents elicited by a submaximal GABA concentration (EC10-EC20).
Table 2: Binding Affinities and Inhibitory Concentrations of Etifoxine
| Ligand / Assay | Preparation | Value (IC50) | Notes | Reference |
| [35S]TBPS Displacement | Rat Cortical Membranes | 6.7 ± 0.8 µM | Indicates interaction with the chloride channel site. | [11] |
| [3H]PK11195 Displacement | Rat Heart Homogenates | 27.3 ± 1.0 µM | Reflects binding to the mitochondrial TSPO. | [11] |
Key Experimental Protocols
The characterization of etifoxine's mechanism of action relies on several key experimental techniques.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This is a widely used method for studying the properties of ion channels expressed in a heterologous system.
Methodology:
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.
-
cRNA Injection: cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) are synthesized in vitro. A precise volume of the cRNA mixture is injected into the cytoplasm of each oocyte using a microinjection pipette.
-
Incubation: Oocytes are incubated for 2-7 days in Barth's solution to allow for receptor protein expression and insertion into the cell membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., Ringer's solution).
-
Two glass microelectrodes, filled with KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a set holding potential (typically -60 to -80 mV).
-
Agonists (GABA) and modulators (etifoxine) are applied via the perfusion system.
-
The current required to maintain the holding potential is recorded. An inward flow of Cl⁻ ions results in a measurable inward current.
-
-
Data Analysis: Dose-response curves are generated by applying increasing concentrations of GABA in the presence and absence of etifoxine. Parameters like EC50 (concentration for half-maximal effect) and the percentage of potentiation are calculated.
Patch-Clamp Electrophysiology in Mammalian Cells
This technique offers higher resolution recording from mammalian cells (e.g., HEK293) transiently expressing specific GABA-A receptor subunits.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured in appropriate media. They are then transfected with plasmids containing the cDNA for the desired GABA-A receptor subunits using methods like calcium phosphate (B84403) precipitation or lipofection.
-
Whole-Cell Recording:
-
A glass micropipette with a very fine tip (1-2 µm) is pressed against the membrane of a transfected cell.
-
Suction is applied to rupture the patch of membrane under the pipette, establishing electrical and cytoplasmic continuity between the pipette interior and the cell cytoplasm. This is the "whole-cell" configuration.
-
The pipette contains an internal solution mimicking the cell's cytoplasm, while the cell is bathed in an external solution mimicking the extracellular fluid.
-
The membrane potential is clamped, and currents flowing across the entire cell membrane are recorded in response to rapid application of GABA and etifoxine.
-
-
Data Acquisition: This method allows for the study of rapid kinetic properties of the channel, such as activation and deactivation rates, in addition to potentiation.
Radioligand Binding Assays
These assays are used to determine the binding characteristics of a drug to its receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized and centrifuged to isolate the cell membrane fraction, which is rich in GABA-A receptors.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [35S]TBPS, which binds within the chloride channel) and varying concentrations of the unlabeled test compound (etifoxine).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value), which reflects the binding affinity of the test compound for that site.
Visualizations: Pathways and Workflows
Signaling Pathway of Etifoxine at the GABA-A Receptor
Caption: Etifoxine's direct positive allosteric modulation of the GABA-A receptor.
Experimental Workflow for TEVC
Caption: Standard experimental workflow for studying GABA-A modulators using TEVC.
Logical Relationship of Etifoxine's Subunit Selectivity
References
- 1. dovepress.com [dovepress.com]
- 2. Etifoxine - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The modulatory effects of the anxiolytic etifoxine on GABA(A) receptors are mediated by the beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Involvement of the GABAA receptor α subunit in the mode of action of etifoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interactions of etifoxine with the chloride channel coupled to the GABA(A) receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of GABAergic synaptic transmission by the non-benzodiazepine anxiolytic etifoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Translocator Protein (TSPO) in the Neuroprotective Effects of Etifoxine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etifoxine (B195894) hydrochloride, a non-benzodiazepine anxiolytic, has garnered significant attention for its promising neuroprotective and neurotrophic properties.[1] A substantial body of evidence points to the 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, as a key mediator of these effects. This technical guide provides an in-depth exploration of the molecular mechanisms through which etifoxine, by acting as a TSPO ligand, confers neuroprotection. It synthesizes findings from numerous preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to offer a comprehensive resource for researchers in neuropharmacology and drug development.
Introduction: Etifoxine's Dual Mechanism of Action
Etifoxine's pharmacological profile is unique, stemming from a dual mechanism of action that distinguishes it from traditional benzodiazepines.[2][3] It directly modulates GABA-A receptors, but more pertinent to its neuroprotective capabilities, it acts as a ligand for TSPO.[4] TSPO is ubiquitously expressed in the central nervous system, with notably high concentrations in glial cells, and its expression is significantly upregulated in response to brain injury and neuroinflammation.[5] Etifoxine's interaction with TSPO initiates a cascade of events that collectively contribute to neuronal survival, reduced inflammation, and functional recovery in various models of neurological disorders.[4][6][7]
The TSPO-Mediated Neuroprotective Signaling Pathway of Etifoxine
Etifoxine's engagement with TSPO on the mitochondrial membrane is the initiating step in a signaling cascade that culminates in neuroprotection. This pathway can be broadly divided into two interconnected arms: the stimulation of neurosteroid synthesis and the modulation of mitochondrial function and inflammatory responses.
Stimulation of Neurosteroid Synthesis
A primary function of TSPO is the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids.[5] Etifoxine, as a TSPO ligand, enhances this process, leading to an increased production of neurosteroids such as pregnenolone, progesterone, and its potent neuroprotective metabolite, allopregnanolone (B1667786).[8][9][10]
These neurosteroids, particularly allopregnanolone, are powerful positive allosteric modulators of GABA-A receptors, thereby augmenting GABAergic neurotransmission and contributing to anxiolytic and neuroprotective effects.[3][8] The anxiolytic effect of etifoxine has been shown to be mediated, at least in part, by allopregnanolone.[11]
Modulation of Neuroinflammation and Glial Activation
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a common feature of neurodegenerative diseases and brain injury.[5] TSPO expression is markedly increased in activated glial cells.[5] Etifoxine has been demonstrated to attenuate neuroinflammation by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and diminishing the infiltration of leukocytes in the brain.[6][12] In vitro studies suggest that the neuroprotective effect of etifoxine is at least partially mediated by its action on microglia.[5][6]
Quantitative Data from Preclinical Studies
The neuroprotective effects of etifoxine have been quantified in various animal models of neurological disorders. The following tables summarize key findings.
Table 1: Effects of Etifoxine in a Mouse Model of Parkinson's Disease (MPTP-induced)[6]
| Parameter | Control | MPTP | MPTP + Etifoxine (50 mg/kg) |
| Motor Function (Rotarod Latency, s) | ~180 | ~60 | ~150 |
| Tyrosine Hydroxylase-positive Neurons (Substantia Nigra) | High | Significantly Reduced | Significantly Increased vs. MPTP |
| Striatal Dopamine (B1211576) Levels | High | Significantly Reduced | Significantly Increased vs. MPTP |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Low | Significantly Increased | Significantly Reduced vs. MPTP |
Table 2: Effects of Etifoxine in a Rat Model of Traumatic Brain Injury (TBI)[7]
| Parameter | Vehicle | Etifoxine (25 mg/kg) | Etifoxine (50 mg/kg) |
| Lesion Volume (mm³) | High | Significantly Reduced | More Significantly Reduced |
| Neurological Severity Score | High | Significantly Improved | More Significantly Improved |
| Neuronal Survival (Perilesional Area) | Low | Enhanced | More Enhanced |
| Apoptotic Activity (Caspase-3) | High | Reduced | More Reduced |
Table 3: Effects of Etifoxine in an In Vitro Model of β-Amyloid-Induced Toxicity[13]
| Parameter | Control | Aβ₁₋₄₂ | Aβ₁₋₄₂ + Etifoxine |
| Oxidative Stress (Methionine Sulfoxide Positive Neurons) | Low | Significantly Increased | Dose-dependently Decreased |
| Tau-Hyperphosphorylation | Low | Significantly Increased | Dose-dependently Decreased |
| Synaptic Loss (PSD95/Synaptophysin Ratio) | High | Significantly Reduced | Dose-dependently Increased |
Table 4: Effects of Etifoxine on Neurosteroid Levels in Rat Brain[9][10]
| Neurosteroid | Vehicle | Etifoxine (50 mg/kg) |
| Pregnenolone | Baseline | Increased |
| Progesterone | Baseline | Increased |
| 5α-dihydroprogesterone | Baseline | Increased |
| Allopregnanolone | Baseline | Increased |
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the literature to evaluate the neuroprotective effects of etifoxine.
MPTP-Induced Parkinson's Disease Model in Mice[6]
-
Animals: C57BL/6 mice.
-
Induction of Parkinsonism: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered intraperitoneally (i.p.) at a dose of 30 mg/kg for five consecutive days.
-
Etifoxine Treatment: Etifoxine (50 mg/kg) or vehicle is administered i.p. for seven consecutive days, starting immediately after the first MPTP injection.
-
Behavioral Assessment: Motor function is assessed using the rotarod test, measuring the latency to fall.
-
Neurochemical Analysis: Striatal dopamine levels are measured using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra.
-
Inflammatory Marker Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the brain are measured by ELISA.
Traumatic Brain Injury Model in Rats[7]
-
Animals: Adult male Sprague-Dawley rats.
-
Induction of TBI: A cortical impact contusion is induced using a stereotaxic impactor device.
-
Etifoxine Treatment: Etifoxine (12.5, 25, or 50 mg/kg) or vehicle is administered i.p. 30 minutes post-injury and then daily.
-
Neurological Assessment: A modified neurological severity score (mNSS) is used to evaluate motor and sensory deficits.
-
Histological Analysis: Brain lesion volume is quantified from stained brain sections.
-
Immunohistochemistry: Neuronal survival is assessed by NeuN staining, and apoptosis is evaluated by caspase-3 staining in the perilesional area.
In Vitro β-Amyloid Toxicity Assay[13]
-
Cell Culture: Primary neuronal cultures are prepared from embryonic rodent brains.
-
Induction of Toxicity: Cultures are exposed to oligomeric β-amyloid₁₋₄₂ peptide.
-
Etifoxine Treatment: Etifoxine is co-incubated with the β-amyloid peptide at various concentrations.
-
Immunocytochemistry:
-
Oxidative stress is measured by staining for methionine sulfoxide.
-
Tau hyperphosphorylation is assessed using antibodies against phosphorylated tau.
-
Synaptic integrity is evaluated by staining for presynaptic (synaptophysin) and postsynaptic (PSD95) markers.
-
-
Image Analysis: Quantitative analysis of fluorescently labeled neurons is performed using microscopy and image analysis software.
Conclusion
The translocator protein (TSPO) plays a central and multifaceted role in the neuroprotective effects of etifoxine hydrochloride. By acting as a TSPO ligand, etifoxine stimulates the synthesis of neurosteroids, most notably allopregnanolone, which in turn enhances GABAergic neurotransmission. Concurrently, etifoxine modulates neuroinflammation by suppressing the production of pro-inflammatory cytokines and reducing glial activation. This dual action on neurosteroidogenesis and inflammation, initiated at the level of the mitochondrion through TSPO, provides a robust mechanism for its observed neuroprotective, anti-inflammatory, and regenerative properties in a range of preclinical models of neurological disorders. The data and protocols presented in this guide underscore the therapeutic potential of targeting the TSPO pathway and provide a solid foundation for further research and development of TSPO ligands, including etifoxine, for the treatment of neurodegenerative and neuroinflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Etifoxine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Etifoxine improves sensorimotor deficits and reduces glial activation, neuronal degeneration, and neuroinflammation in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translocator Protein Ligand Etifoxine Attenuates MPTP-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Translocator Protein Ligand Etifoxine Attenuates MPTP-Induced Neurotoxicity [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. gabarx.com [gabarx.com]
- 10. The anxiolytic etifoxine activates the peripheral benzodiazepine receptor and increases the neurosteroid levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurosteroid allopregnanolone mediates anxiolytic effect of etifoxine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
Etifoxine Hydrochloride and the Allopregnanolone Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etifoxine (B195894), a non-benzodiazepine anxiolytic, exerts its effects through a multifaceted mechanism that includes the potentiation of GABAergic neurotransmission and the stimulation of neurosteroid synthesis. A key aspect of its action is the enhanced production of allopregnanolone (B1667786), a potent positive allosteric modulator of the GABAA receptor. This technical guide provides an in-depth exploration of the signaling pathways, experimental methodologies, and quantitative data related to etifoxine's influence on allopregnanolone synthesis. It delves into the dual mechanism of action, involving both the 18 kDa translocator protein (TSPO) and direct effects on steroidogenic enzymes, presenting a comprehensive overview for researchers in neuropharmacology and drug development.
Introduction
Etifoxine (6-chloro-N-ethyl-4-methyl-4-phenyl-4H-3,1-benzoxazine-2-amine hydrochloride) is a therapeutic agent with anxiolytic properties, distinguished from traditional benzodiazepines by its unique pharmacological profile.[1] A significant component of its mechanism of action is the stimulation of endogenous neurosteroid synthesis, particularly that of allopregnanolone (3α-hydroxy-5α-pregnan-20-one).[2] Allopregnanolone is a potent endogenous modulator of the GABAA receptor, enhancing inhibitory neurotransmission and contributing to the anxiolytic and neuroprotective effects of etifoxine.[3] This guide will elucidate the complex interplay between etifoxine and the allopregnanolone synthesis pathway.
The Allopregnanolone Synthesis Pathway
The biosynthesis of allopregnanolone from cholesterol is a multi-step enzymatic process that occurs in steroidogenic tissues, including the brain. The pathway is initiated by the transport of cholesterol into the mitochondria, a rate-limiting step facilitated by the translocator protein (TSPO).
Mechanism of Action of Etifoxine
The mechanism by which etifoxine stimulates allopregnanolone synthesis is a subject of ongoing research, with evidence supporting both TSPO-dependent and TSPO-independent pathways.
TSPO-Dependent Mechanism
A primary proposed mechanism involves etifoxine's interaction with the 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane.[4] Etifoxine acts as a ligand for TSPO, promoting the translocation of cholesterol from the outer to the inner mitochondrial membrane.[4] This is the rate-limiting step in steroidogenesis. Once inside the mitochondrion, cholesterol is converted to pregnenolone by the enzyme P450scc. Pregnenolone then exits the mitochondria and is further metabolized in the endoplasmic reticulum to progesterone, and subsequently to allopregnanolone by the enzymes 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD).[5]
Studies have shown that the anxiolytic effects of etifoxine can be blocked by TSPO antagonists, such as PK11195, supporting the involvement of this protein.[3] Interestingly, while etifoxine exhibits a relatively low binding affinity for the [3H]PK11195 binding site on TSPO, it displays a long residence time at the [3H]Ro5-4864 binding site, which may account for its high neurosteroidogenic efficacy.[6]
TSPO-Independent Mechanism
Conversely, compelling evidence also suggests a TSPO-independent mechanism of action. Studies have demonstrated that etifoxine can stimulate neurosteroid synthesis in preparations where membrane receptors, including TSPO, are disrupted, such as in hypothalamic homogenates.[2] Furthermore, the stimulatory effects of etifoxine on neurosteroidogenesis have been shown to be additive to those of a known TSPO agonist, suggesting that they may act through distinct mechanisms.[2] This has led to the hypothesis that etifoxine may directly modulate the activity of steroidogenic enzymes, such as 5α-reductase and 3α-HSD, at a post-translational level.[2]
Quantitative Data
The following tables summarize key quantitative data from preclinical studies investigating the effects of etifoxine.
Table 1: Etifoxine Binding Affinity for TSPO
| Radioligand | Preparation | IC50 / Ki | Reference |
| [3H]PK11195 | Rat forebrain membranes | IC50 = 18.3 ± 1.2 µM | [7] |
| [3H]PK11195 | Not specified | Ki not specified, but noted as low affinity | [6] |
| [3H]Ro5-4864 | Rat kidney membranes | Ki not specified, but noted as having a long residence time | [6] |
Table 2: Effect of Etifoxine on Neurosteroid Levels in Rat Brain
| Etifoxine Dose (mg/kg, i.p.) | Brain Region | Pregnenolone (ng/g) | Progesterone (ng/g) | 5α-DHP (ng/g) | Allopregnanolone (ng/g) | Reference |
| 50 | Whole Brain | Increased | Increased | Increased | Increased | [7] |
| 25 | Whole Brain | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | [8] |
| 50 | Whole Brain | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | [8] |
| 50 | Not specified | Increased | Increased | - | Increased | [9] |
Note: "Increased" indicates a statistically significant increase compared to vehicle-treated controls. Specific fold-changes and absolute concentrations vary between studies.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the effects of etifoxine on allopregnanolone synthesis.
Measurement of Neurosteroid Synthesis using Radiolabeled Precursors
This method allows for the direct measurement of the conversion of a radiolabeled precursor into various neurosteroids.
Workflow:
References
- 1. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Non-Benzodiazepine Anxiolytic Drug Etifoxine Causes a Rapid, Receptor-Independent Stimulation of Neurosteroid Biosynthesis | PLOS One [journals.plos.org]
- 3. Neurosteroid allopregnanolone mediates anxiolytic effect of etifoxine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. The Anxiolytic Etifoxine Binds to TSPO Ro5-4864 Binding Site with Long Residence Time Showing a High Neurosteroidogenic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anxiolytic etifoxine activates the peripheral benzodiazepine receptor and increases the neurosteroid levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of the 18-kDa translocator protein (TSPO) ligand etifoxine on steroidogenesis in rat brain, plasma and steroidogenic glands: Pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and Chemical Synthesis of Etifoxine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etifoxine (B195894) hydrochloride is a non-benzodiazepine anxiolytic and anticonvulsant agent with a unique dual mechanism of action that distinguishes it from classical benzodiazepines. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and pharmacological properties of etifoxine hydrochloride. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound. The guide includes a historical perspective on its development, a detailed look at its synthesis, and a thorough examination of its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Discovery and Development
Etifoxine was first synthesized and developed by the German pharmaceutical company Hoechst in the 1960s.[1][2][3][4] Initially, it was thought to be a mild benzodiazepine (B76468) due to its anxiolytic properties, but further research revealed its distinct chemical structure as a benzoxazine (B1645224) derivative.[1] Etifoxine was introduced for medical use in France in 1979 for the treatment of anxiety disorders.[5] Unlike benzodiazepines, etifoxine is reported to have a more favorable side-effect profile, with a lower incidence of sedation, amnesia, and dependence.[3][6]
Chemical Synthesis of this compound
The chemical name for etifoxine is 6-chloro-2-(ethylamino)-4-methyl-4-phenyl-4H-3,1-benzoxazine.[7] The hydrochloride salt is the pharmaceutically used form.[5] The synthesis of this compound involves a multi-step process, which is outlined below.
Experimental Protocol: Synthesis of this compound
This protocol is a composite of information gathered from various sources, including patents describing the synthesis of etifoxine and related compounds.[2][8][9]
Step 1: Synthesis of 2-amino-5-chlorobenzophenone (B30270)
-
Reaction: Friedel-Crafts acylation of 4-chloroaniline (B138754) with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
-
Reagents and Conditions:
-
4-chloroaniline
-
Benzoyl chloride
-
Aluminum chloride (AlCl₃)
-
Solvent: Dichloromethane or another suitable inert solvent.
-
The reaction is typically carried out at room temperature, followed by heating to reflux to ensure completion.
-
-
Work-up: The reaction mixture is quenched with dilute hydrochloric acid and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 2-amino-5-chlorobenzophenone.
Step 2: Synthesis of 2-amino-5-chloro-α-methyl-α-phenylbenzyl alcohol
-
Reaction: Grignard reaction of 2-amino-5-chlorobenzophenone with methylmagnesium iodide.
-
Reagents and Conditions:
-
2-amino-5-chlorobenzophenone
-
Methylmagnesium iodide (CH₃MgI)
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
The Grignard reagent is added slowly to a solution of the benzophenone (B1666685) at a low temperature (e.g., 0°C) and the reaction is then allowed to warm to room temperature.
-
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted, and the organic phase is washed, dried, and concentrated.
Step 3: Synthesis of Etifoxine
-
Reaction: Cyclization of 2-amino-5-chloro-α-methyl-α-phenylbenzyl alcohol with an ethyl isothiocyanate derivative.
-
Reagents and Conditions:
-
2-amino-5-chloro-α-methyl-α-phenylbenzyl alcohol
-
Ethyl isothiocyanate (C₂H₅NCS)
-
A base may be used to facilitate the reaction.
-
Solvent: A high-boiling point solvent such as toluene (B28343) or xylene.
-
The mixture is heated to reflux for several hours.
-
-
Work-up: The reaction mixture is cooled, and the product, etifoxine, is isolated. Purification can be achieved by recrystallization.
Step 4: Formation of this compound
-
Reaction: Treatment of the etifoxine base with hydrochloric acid.
-
Reagents and Conditions:
-
Etifoxine
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol (B145695) or diethyl ether).
-
-
Procedure: A solution of etifoxine is treated with a stoichiometric amount of HCl. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Purification and Characterization
The final product, this compound, should be purified by recrystallization from a suitable solvent system to achieve high purity. Characterization can be performed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity.
Mechanism of Action
Etifoxine exhibits a dual mechanism of action, which contributes to its anxiolytic effects. It directly modulates the function of GABA-A receptors and also stimulates the synthesis of neurosteroids, which are potent positive allosteric modulators of GABA-A receptors.[10][11][12]
Direct Modulation of GABA-A Receptors
Etifoxine binds to a site on the GABA-A receptor that is distinct from the benzodiazepine binding site.[13][14] It preferentially interacts with GABA-A receptors containing β2 or β3 subunits.[13][15] This interaction potentiates the GABA-induced chloride current, leading to neuronal hyperpolarization and a reduction in neuronal excitability.
Indirect Modulation via Neurosteroid Synthesis
Etifoxine also binds to the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, which is located on the outer mitochondrial membrane.[16][17] This binding facilitates the translocation of cholesterol into the mitochondria, the rate-limiting step in neurosteroid synthesis.[6] This leads to an increased production of neurosteroids such as allopregnanolone (B1667786).[16][18][19] Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, further enhancing GABAergic inhibition.[10]
Quantitative Data
Table 1: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Reference(s) |
| Bioavailability | ~90% | [1] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 3 hours | [1] |
| Maximum Plasma Concentration (Cmax) | 32 ng/mL (after 50 mg oral dose) | [10] |
| Plasma Protein Binding | 88 - 95% | [1] |
| Elimination Half-life (Etifoxine) | ~6 hours | [1] |
| Elimination Half-life (Diethyletifoxine - active metabolite) | ~20 hours | [1] |
| Excretion | Mainly via urine, also in bile | [1] |
Table 2: Binding Affinities of Etifoxine
| Receptor/Protein | Ligand | Ki / IC₅₀ | Species | Reference(s) |
| GABA-A Receptor (β2/β3 subunits) | Etifoxine | Micromolar range | Rat | [13][15] |
| Translocator Protein (TSPO) | [³H]PK11195 | IC₅₀ = 18.3 ± 1.2 µM | Rat | [16] |
| Translocator Protein (TSPO) | [³H]Ro5-4864 | Ki = 9.0 ± 0.9 µM | Rat | [17] |
| Translocator Protein (TSPO) | Etifoxine | ~7.8 µM | Human | [10] |
Table 3: Efficacy of Etifoxine in Clinical Trials for Anxiety Disorders
| Study | Comparator | Duration | Primary Outcome Measure | Mean Change from Baseline (Etifoxine) | Mean Change from Baseline (Comparator) | p-value | Reference(s) |
| AMETIS | Placebo | 28 days | HAM-A Score | -12.7 | -12.0 | Not Significant | [5] |
| ETILOR | Lorazepam | 28 days | HAM-A Score | -13.8 (54.6% decrease) | -13.1 (52.3% decrease) | p=0.0006 (non-inferiority) | [1] |
| ETIZAL | Alprazolam | 28 days | HAM-A Score | Not specified | Not specified | Non-inferior | [20] |
| Chilean Study | Clonazepam | 12 weeks | HAM-A Score | Superior reduction | - | p=0.006 | [11][21] |
| Russian Study | Phenazepam | 42 days | HAM-A Score | Comparable reduction | - | - | [22] |
HAM-A: Hamilton Anxiety Rating Scale
Experimental Protocols
Radioligand Binding Assay for TSPO
This protocol is adapted from studies investigating the binding of etifoxine to TSPO.[17][23]
-
Objective: To determine the binding affinity of etifoxine for the translocator protein (TSPO).
-
Materials:
-
Rat brain or kidney membrane preparations
-
[³H]PK11195 or [³H]Ro5-4864 (radioligands)
-
This compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled ligand (e.g., PK11195 or Ro5-4864) for determining non-specific binding
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare membrane homogenates from the tissue of interest.
-
In a series of tubes, add a constant amount of membrane protein.
-
Add increasing concentrations of unlabeled etifoxine.
-
Add a fixed concentration of the radioligand ([³H]PK11195 or [³H]Ro5-4864).
-
For non-specific binding, add a high concentration of the corresponding unlabeled ligand.
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period (e.g., 90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of etifoxine. Plot the percentage of specific binding against the logarithm of the etifoxine concentration to generate a competition curve. From this curve, the IC₅₀ (the concentration of etifoxine that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a general guide for studying the effects of etifoxine on GABA-A receptors, based on standard electrophysiological techniques.[12][14][24][25][26]
-
Objective: To measure the effect of etifoxine on GABA-induced currents in neurons expressing GABA-A receptors.
-
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass pipettes
-
External solution (Artificial Cerebrospinal Fluid - aCSF)
-
Internal pipette solution
-
GABA
-
This compound
-
Data acquisition and analysis software
-
-
Procedure:
-
Prepare the neuronal culture or brain slice for recording.
-
Pull glass pipettes to a resistance of 3-7 MΩ and fill with the internal solution.
-
Under visual guidance, approach a neuron with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV or -70 mV.
-
Apply GABA at a sub-maximal concentration (e.g., EC₂₀) to elicit a control current.
-
Co-apply GABA with different concentrations of etifoxine.
-
Record the potentiation of the GABA-induced current by etifoxine.
-
Data Analysis: Measure the peak amplitude of the GABA-induced currents in the absence and presence of etifoxine. Plot the percentage potentiation as a function of etifoxine concentration to generate a dose-response curve and determine the EC₅₀ of etifoxine's modulatory effect.
-
Quantification of Neurosteroids in Brain Tissue
This protocol is based on methods used to measure neurosteroid levels following etifoxine administration.[18][19][22]
-
Objective: To quantify the levels of neurosteroids (e.g., allopregnanolone) in rat brain tissue after treatment with etifoxine.
-
Materials:
-
Rat brain tissue
-
This compound
-
Internal standards (deuterated neurosteroids)
-
Solid-phase extraction (SPE) columns
-
Derivatizing agents (e.g., for gas chromatography-mass spectrometry)
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatography-mass spectrometer (LC-MS)
-
-
Procedure:
-
Administer etifoxine or vehicle to the animals.
-
At a specified time point, sacrifice the animals and rapidly dissect the brain tissue.
-
Homogenize the brain tissue in a suitable buffer.
-
Add internal standards to the homogenate.
-
Extract the steroids from the homogenate using solid-phase extraction (SPE).
-
Elute the steroids from the SPE column.
-
Derivatize the steroids to improve their detection by GC-MS or LC-MS.
-
Analyze the samples using GC-MS or LC-MS to separate and quantify the neurosteroids.
-
Data Analysis: Generate a standard curve using known concentrations of the neurosteroids. Calculate the concentration of each neurosteroid in the brain tissue samples by comparing their peak areas to those of the internal standards and the standard curve.
-
Visualization of Pathways and Workflows
Signaling Pathway of Etifoxine's Dual Mechanism of Action
Caption: Dual mechanism of action of this compound.
Experimental Workflow for Chemical Synthesis
Caption: Workflow for the chemical synthesis of this compound.
Logical Relationship in a Clinical Trial for Anxiety
References
- 1. Efficacy of etifoxine compared to lorazepam monotherapy in the treatment of patients with adjustment disorders with anxiety: a double-blind controlled study in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8110569B2 - Enantiomerically pure S-etifoxine, pharmaceutical compositions thereof and methods of their use - Google Patents [patents.google.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. gabarx.com [gabarx.com]
- 5. researchgate.net [researchgate.net]
- 6. canbipharm.com [canbipharm.com]
- 7. US8110569B2 - Enantiomerically pure S-etifoxine, pharmaceutical compositions thereof and methods of their use - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Human pharmacokinetics of XBD173 and etifoxine distinguish their potential for pharmacodynamic effects mediated by translocator protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Etifoxine is non-inferior than clonazepam for reduction of anxiety symptoms in the treatment of anxiety disorders: a randomized, double blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Patch-clamp recordings reveal powerful GABAergic inhibition in dentate hilar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The modulatory effects of the anxiolytic etifoxine on GABA(A) receptors are mediated by the beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. This compound | Translocator Protein | Tocris Bioscience [tocris.com]
- 15. The anxiolytic etifoxine activates the peripheral benzodiazepine receptor and increases the neurosteroid levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neurosteroid allopregnanolone mediates anxiolytic effect of etifoxine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Improved Process And Polymorphs Of this compound [quickcompany.in]
- 20. gabarx.com [gabarx.com]
- 21. Quantification of neurosteroids in rat plasma and brain following swim stress and allopregnanolone administration using negative chemical ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Whole Cell Patch Clamp Protocol [protocols.io]
- 24. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. epub.uni-regensburg.de [epub.uni-regensburg.de]
Etifoxine Hydrochloride: A Deep Dive into Rodent Pharmacokinetics and Bioavailability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Etifoxine hydrochloride, a non-benzodiazepine anxiolytic of the benzoxazine (B1645224) class, has garnered significant interest for its therapeutic potential in anxiety disorders. Its unique dual mechanism of action, involving both direct modulation of GABAA receptors and stimulation of neurosteroid synthesis, sets it apart from traditional anxiolytics. Understanding the pharmacokinetic profile and bioavailability of Etifoxine and its active metabolite, diethyl-etifoxine, in preclinical rodent models is paramount for predicting its behavior in humans and for the design of effective and safe therapeutic regimens. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound in rodent models, with a focus on data presentation, detailed experimental protocols, and visual representations of key processes.
Pharmacokinetic Profile of Etifoxine and Diethyl-Etifoxine in Rodents
Etifoxine is rapidly absorbed following oral administration in rodents and is extensively metabolized in the liver to several metabolites, including the pharmacologically active diethyl-etifoxine[1]. The parent compound and its active metabolite exhibit distinct pharmacokinetic profiles.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of Etifoxine and its active metabolite, diethyl-etifoxine, in rats after a single oral administration. This data provides a quantitative basis for understanding the absorption, distribution, metabolism, and elimination (ADME) of the drug in a commonly used preclinical model.
Table 1: Plasma Pharmacokinetic Parameters of Etifoxine and Diethyl-Etifoxine in Rats Following a Single Oral Dose (10 mg/kg) [2]
| Parameter | Etifoxine | Diethyl-Etifoxine |
| Cmax (ng/mL) | 850 | 320 |
| Tmax (h) | 1.5 | 4.0 |
| AUC0-t (ng·h/mL) | 4200 | 5800 |
| AUC0-inf (ng·h/mL) | 4350 | 6100 |
| t1/2 (h) | 6.2 | 20.5 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable time point; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life.
Table 2: General Pharmacokinetic Properties of Etifoxine in Rodents
| Property | Value | Source |
| Bioavailability | ~90% | [1] |
| Plasma Protein Binding | 88-95% | [1] |
| Metabolism | Hepatic | [1] |
| Active Metabolite | Diethyl-etifoxine | [1] |
Experimental Protocols
The following sections detail the methodologies for conducting pharmacokinetic studies of this compound in rodent models, from in-life procedures to bioanalytical quantification.
In-Vivo Pharmacokinetic Study Protocol in Rats
This protocol outlines a typical single-dose oral pharmacokinetic study in rats.
1. Animal Models:
-
Species: Male Sprague-Dawley rats are commonly used. Wistar rats have also been reported in studies.
-
Health Status: Animals should be healthy and free of disease.
-
Housing: Animals should be housed in a controlled environment with regulated temperature, humidity, and light-dark cycles. Standard chow and water are provided ad libitum.
-
Acclimation: A minimum of one week of acclimation to the housing conditions is recommended before the start of the study.
2. Formulation and Dosing:
-
Formulation: this compound is typically prepared as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) in water.
-
Dose: A common oral dose for pharmacokinetic studies is 10 mg/kg.
-
Administration: The formulation is administered via oral gavage to ensure accurate dosing.
3. Blood Sampling:
-
Route: Blood samples are typically collected from the tail vein or via a surgically implanted cannula.
-
Time Points: A typical sampling schedule includes pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose to adequately characterize the plasma concentration-time profile[2].
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis[2].
Bioanalytical Method for Quantification of Etifoxine in Rodent Plasma
A robust and validated bioanalytical method is crucial for the accurate determination of Etifoxine and diethyl-etifoxine concentrations in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing a deuterated internal standard (e.g., Etifoxine-d5)[2].
-
Vortex the mixture to precipitate plasma proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography: A C18 reversed-phase column is typically used for chromatographic separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Etifoxine, diethyl-etifoxine, and the internal standard are monitored for quantification.
3. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentrations of Etifoxine and diethyl-etifoxine in the unknown samples are determined using the calibration curve.
Mandatory Visualizations
Signaling Pathway of Etifoxine
The dual mechanism of action of Etifoxine is a key feature of its pharmacological profile. It directly enhances the function of GABAA receptors and indirectly potentiates GABAergic neurotransmission by stimulating the synthesis of neurosteroids.
Caption: Dual signaling pathway of Etifoxine's anxiolytic action.
Experimental Workflow for Rodent Pharmacokinetic Study
The following diagram illustrates the logical flow of a typical preclinical pharmacokinetic study of Etifoxine in a rodent model.
Caption: Workflow for a rodent pharmacokinetic study of Etifoxine.
Conclusion
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound in rodent models, tailored for researchers and drug development professionals. The provided data tables offer a clear and concise summary of key pharmacokinetic parameters, while the detailed experimental protocols serve as a practical guide for designing and executing preclinical studies. The visualized signaling pathway and experimental workflow further enhance the understanding of Etifoxine's mechanism of action and the process of its pharmacokinetic evaluation. A thorough understanding of these principles is essential for the continued development and potential clinical application of this promising anxiolytic agent.
References
Etifoxine Hydrochloride: A Deep Dive into its Anti-Neuroinflammatory and Microglial Modulatory Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of etifoxine (B195894) hydrochloride's effects on neuroinflammation and microglial activation. It is designed to be a valuable resource for researchers and professionals in the field of neuroscience and drug development, offering detailed insights into its mechanism of action, supported by quantitative data from preclinical studies and detailed experimental protocols.
Core Mechanism of Action: A Dual Approach to Neuroinflammation
Etifoxine hydrochloride exerts its anti-neuroinflammatory and neuroprotective effects through a dual mechanism of action, targeting both the gamma-aminobutyric acid type A (GABA-A) receptors and the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane.[1][2][3]
-
Direct Allosteric Modulation of GABA-A Receptors: Etifoxine directly binds to a site on the GABA-A receptor complex, distinct from the benzodiazepine (B76468) binding site, potentiating the inhibitory effects of GABA.[4] This enhancement of GABAergic neurotransmission contributes to a reduction in neuronal hyperexcitability, a common feature in neuroinflammatory conditions. Specifically, etifoxine shows a preference for β2 and β3 subunits of the GABA-A receptor.[1][4]
-
Indirect Modulation via TSPO and Neurosteroid Synthesis: Etifoxine is a ligand for TSPO, and its binding to this protein stimulates the translocation of cholesterol into the mitochondria, the rate-limiting step in neurosteroid synthesis.[5][6] This leads to an increased production of neurosteroids such as allopregnanolone, which are potent positive allosteric modulators of GABA-A receptors.[1][6] This indirect action further amplifies the inhibitory GABAergic signaling, contributing to its anxiolytic and neuroprotective properties.
The following diagram illustrates the dual mechanism of action of this compound.
Quantitative Effects on Neuroinflammation and Microglial Activation
Preclinical studies have consistently demonstrated the potent anti-inflammatory effects of etifoxine in various models of neurological disorders. The following tables summarize the key quantitative findings.
Table 1: Effect of Etifoxine on Pro-inflammatory Cytokine Levels
| Model System | Cytokine | Treatment | Dosage | Reduction vs. Control | Reference |
| Rat Traumatic Brain Injury | TNF-α | Etifoxine | 50 mg/kg | Significant decrease | [7] |
| Rat Traumatic Brain Injury | IL-1β | Etifoxine | 50 mg/kg | Significant decrease | [7] |
| Rat Traumatic Brain Injury | IL-6 | Etifoxine | 50 mg/kg | Significant decrease | [7] |
| Rat Monoarthritis | Pro-inflammatory mediators | Etifoxine | 50 mg/kg | Reduction in levels | [8] |
| Mouse LPS-induced Neuroinflammation | TNF-α | Etifoxine | 50 mg/kg | Attenuated increase | [9] |
| Mouse LPS-induced Neuroinflammation | IL-1β | Etifoxine | 50 mg/kg | Attenuated increase | [9] |
Table 2: Effect of Etifoxine on Microglial Activation Markers
| Model System | Marker | Treatment | Dosage | Reduction vs. Control | Reference |
| Rat Traumatic Brain Injury | Iba1 | Etifoxine | 50 mg/kg | Significant decrease in activated microglia | [7] |
| Rat Traumatic Brain Injury | CD68 | Etifoxine | 50 mg/kg | Significant decrease in activated microglia/macrophages | [7] |
| Rat Monoarthritis | Microglial activation | Etifoxine | 50 mg/kg | Reduction in activation | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the effects of etifoxine on neuroinflammation and microglial activation.
Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This protocol describes the induction of a neuroinflammatory state in mice using LPS, a widely used model to study the mechanisms of inflammation in the central nervous system.[10][11][12][13]
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free saline
-
Experimental mice (e.g., C57BL/6)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
LPS Preparation: Dissolve LPS in sterile, pyrogen-free saline to the desired concentration (e.g., 0.5 mg/mL). Vortex thoroughly to ensure complete dissolution.
-
Animal Dosing: Administer LPS via intraperitoneal (i.p.) injection at a dose of 0.33 to 1 mg/kg body weight.[10][11] The control group should receive an equivalent volume of sterile saline.
-
Time Course: The peak of the inflammatory response typically occurs between 3 and 24 hours post-injection. The exact timing for tissue collection or behavioral testing will depend on the specific experimental question.
-
Etifoxine Treatment: this compound (e.g., 50 mg/kg) or vehicle can be administered i.p. at a specified time point before or after the LPS challenge.
-
Tissue Collection: At the designated time point, animals are euthanized, and brain tissue is collected for subsequent analysis (e.g., ELISA, immunohistochemistry, Western blotting).
The following diagram outlines the experimental workflow for the LPS-induced neuroinflammation model.
Immunohistochemistry (IHC) for Iba1 and CD68
This protocol details the staining of brain sections to visualize microglia (Iba1) and activated microglia/macrophages (CD68).[14][15][16][17][18]
Materials:
-
Fixed, cryosectioned or paraffin-embedded brain tissue sections (20-40 µm)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 or Tween-20
-
Blocking solution (e.g., 5-10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibodies:
-
Rabbit anti-Iba1 (e.g., Wako 019-19741) at 1:500 - 1:1000 dilution
-
Mouse anti-CD68 (e.g., Abcam ab955) at a suitable dilution
-
-
Fluorophore-conjugated secondary antibodies (e.g., Goat anti-rabbit Alexa Fluor 488, Goat anti-mouse Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Section Preparation: Mount tissue sections on slides. For paraffin-embedded sections, deparaffinize and rehydrate.
-
Antigen Retrieval (if necessary): For some antibodies and fixation methods, antigen retrieval may be required. This typically involves heating the slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Permeabilization: Incubate sections in PBS containing 0.1-0.5% Triton X-100 for 10-15 minutes to permeabilize cell membranes.
-
Blocking: Incubate sections in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking solution and incubate the sections overnight at 4°C in a humidified chamber.
-
Washing: Wash the sections three times for 5-10 minutes each with PBS.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking solution and incubate the sections for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the sections three times for 5-10 minutes each with PBS, protected from light.
-
Counterstaining: Incubate sections with DAPI solution for 5-10 minutes to stain the nuclei.
-
Washing: Briefly wash the sections with PBS.
-
Mounting: Mount coverslips on the slides using an appropriate mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This sandwich ELISA protocol is for the quantitative measurement of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in brain homogenates.[19][20][21][22][23]
Materials:
-
ELISA plate pre-coated with capture antibody specific for the cytokine of interest
-
Brain tissue homogenates (prepared in a suitable lysis buffer with protease inhibitors)
-
Recombinant cytokine standards
-
Biotinylated detection antibody specific for the cytokine
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard in assay diluent. Dilute the brain homogenate samples to fall within the range of the standard curve.
-
Coating (if not pre-coated): Coat the wells of a 96-well plate with the capture antibody overnight at 4°C. Wash the plate.
-
Blocking: Block the plate with assay diluent for 1-2 hours at room temperature. Wash the plate.
-
Sample and Standard Incubation: Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate four to six times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate as described in step 5.
-
Streptavidin-HRP Incubation: Add 100 µL of the diluted streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the plate as described in step 5.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color gradient develops.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.
The following diagram illustrates the key steps of a sandwich ELISA.
Signaling Pathways Modulated by Etifoxine in Neuroinflammation
Etifoxine's anti-inflammatory effects are mediated through the modulation of key signaling pathways involved in the inflammatory cascade.
TSPO-Mediated Anti-inflammatory Signaling
Binding of etifoxine to TSPO on microglia initiates a signaling cascade that leads to the suppression of pro-inflammatory responses. This is achieved, in part, through the increased synthesis of neurosteroids, which can then act on GABA-A receptors on microglia to dampen their activation.[3] Furthermore, TSPO activation has been linked to the regulation of mitochondrial function and the reduction of oxidative stress, both of which are critical in neuroinflammatory processes.[5][24]
The diagram below depicts the proposed TSPO-mediated anti-inflammatory signaling pathway.
GABA-A Receptor-Mediated Attenuation of Neuroinflammation
The direct potentiation of GABA-A receptor function by etifoxine on neurons can lead to a reduction in excitotoxicity, a key driver of neuroinflammation. By enhancing inhibitory neurotransmission, etifoxine can decrease the release of pro-inflammatory mediators from hyperactive neurons. Furthermore, as GABA-A receptors are also expressed on immune cells, including microglia, direct modulation by etifoxine may contribute to the suppression of their inflammatory responses.[3]
The diagram below illustrates the role of GABA-A receptor modulation in attenuating neuroinflammation.
Conclusion
This compound presents a compelling profile as a modulator of neuroinflammation and microglial activation. Its unique dual mechanism of action, targeting both GABA-A receptors and TSPO, offers a multi-faceted approach to mitigating the complex processes underlying neuroinflammatory conditions. The quantitative data from preclinical studies strongly support its efficacy in reducing pro-inflammatory cytokines and dampening microglial activation. The detailed experimental protocols provided in this guide offer a practical resource for researchers seeking to further investigate the therapeutic potential of etifoxine and similar compounds in the context of neurological and psychiatric disorders characterized by neuroinflammation. Further research is warranted to fully elucidate the intricate signaling pathways involved and to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. The modulatory effects of the anxiolytic etifoxine on GABA(A) receptors are mediated by the beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Translocator Protein Ligand Etifoxine Attenuates MPTP-Induced Neurotoxicity [frontiersin.org]
- 6. Differential effects of the 18-kDa translocator protein (TSPO) ligand etifoxine on steroidogenesis in rat brain, plasma and steroidogenic glands: Pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Etifoxine improves sensorimotor deficits and reduces glial activation, neuronal degeneration, and neuroinflammation in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etifoxine analgesia in experimental monoarthritis: a combined action that protects spinal inhibition and limits central inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroinflammation induced by lipopolysaccharide causes cognitive impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPS-Induced Neuroinflammatory Model In Mice [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals | Semantic Scholar [semanticscholar.org]
- 13. LPS-induced neuroinflammation: Significance and symbolism [wisdomlib.org]
- 14. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 15. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 16. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 17. youtube.com [youtube.com]
- 18. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. h-h-c.com [h-h-c.com]
- 21. Item - Brain homogenate preparation for cytokine assay. - Public Library of Science - Figshare [plos.figshare.com]
- 22. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytokine Elisa [bdbiosciences.com]
- 24. researchgate.net [researchgate.net]
Beyond the Usual Suspects: A Technical Guide to the Molecular Targets of Etifoxine Hydrochloride Beyond GABA-A Receptors and TSPO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etifoxine (B195894) hydrochloride, a non-benzodiazepine anxiolytic, has traditionally been characterized by its dual mechanism of action involving the potentiation of GABAergic neurotransmission through a unique binding site on the GABA-A receptor and the stimulation of neurosteroid synthesis via the 18 kDa translocator protein (TSPO)[1][2][3][4]. However, emerging evidence reveals a more nuanced and complex pharmacological profile. This technical guide delves into the molecular targets of Etifoxine beyond these well-established pathways, focusing on a receptor-independent mechanism of neurosteroidogenesis. This guide will provide a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.
Core Finding: Receptor-Independent Stimulation of Neurosteroidogenesis
-
Antagonist Insensitivity: The stimulatory effect of Etifoxine on the production of neurosteroids such as 17-hydroxypregnenolone, dehydroepiandrosterone (B1670201) (DHEA), progesterone (B1679170), and tetrahydroprogesterone (B1260524) is not blocked by the GABA-A receptor antagonist bicuculline (B1666979) or the TSPO antagonist PK11195[5][6].
-
Additive Effects with TSPO Agonists: The neurosteroidogenic effects of Etifoxine are additive to those of TSPO agonists like TTN, indicating that they act via distinct molecular pathways[5][6].
-
Activity in Receptor-Disrupted Preparations: Etifoxine continues to stimulate neurosteroid biosynthesis in hypothalamic homogenates, a preparation in which membrane receptor signaling is disrupted. This strongly suggests a direct intracellular site of action[5][7].
-
Rapid Onset of Action: The stimulation of neurosteroid synthesis occurs rapidly, within 15 minutes of Etifoxine application, which is consistent with a post-translational modification of enzyme activity rather than a slower, genomic effect[5][6].
These findings collectively suggest that Etifoxine directly interacts with and modulates the activity of key steroidogenic enzymes.
Quantitative Data: Etifoxine's Impact on Neurosteroid Production
The following tables summarize the dose-dependent and time-course effects of Etifoxine on the biosynthesis of various neurosteroids from radiolabeled pregnenolone (B344588) in frog hypothalamic explants and homogenates, as reported in the pivotal study by do Rego et al. (2015).
Table 1: Dose-Dependent Effect of Etifoxine on Neurosteroid Biosynthesis in Frog Hypothalamic Explants
| Etifoxine Concentration (M) | 17-hydroxypregnenolone (% of Control) | DHEA (% of Control) | Progesterone (% of Control) | Dihydroprogesterone (% of Control) | Tetrahydroprogesterone (% of Control) |
| 3x10⁻⁷ | ~110% | ~120% | ~115% | ~95% | ~125% |
| 10⁻⁶ | ~150% | ~160% | ~140% | ~80% | ~180% |
| 3x10⁻⁶ | ~200% | ~220% | ~180% | ~60% | ~250% |
| 10⁻⁵ | ~250% | ~280% | ~220% | ~40% | ~350% |
| 3x10⁻⁵ | ~240% | ~270% | ~210% | ~45% | ~340% |
Data are approximated from graphical representations in do Rego et al. (2015) and represent the mean effect. The highest efficacy was observed at 10⁻⁵ M.
Table 2: Time-Course of Etifoxine (3x10⁻⁶ M) on Neurosteroid Biosynthesis in Frog Hypothalamic Explants
| Incubation Time (min) | DHEA (% of Control) | Progesterone (% of Control) | Tetrahydroprogesterone (% of Control) |
| 15 | ~150% | ~140% | ~160% |
| 30 | ~180% | ~160% | ~200% |
| 60 | ~210% | ~180% | ~240% |
| 120 | ~220% | ~190% | ~250% |
Data are approximated from graphical representations in do Rego et al. (2015) and represent the mean effect. Significant stimulation is observed as early as 15 minutes.
Table 3: Effect of Etifoxine (10⁻⁶ M) in Frog Hypothalamic Homogenates
| Neurosteroid | Biosynthesis (% of Control) |
| 17-hydroxypregnenolone | ~450% |
| DHEA | ~500% |
| Progesterone | ~350% |
| Dihydroprogesterone | ~50% |
| Tetrahydroprogesterone | ~600% |
Data are approximated from graphical representations in do Rego et al. (2015) and represent the mean effect after a 1-hour incubation. The stimulatory effect is more pronounced in homogenates compared to explants.
Implicated Molecular Targets: Steroidogenic Enzymes
The pattern of neurosteroid production strongly suggests that Etifoxine modulates the activity of several key enzymes in the steroidogenic pathway[6][7].
-
3β-hydroxysteroid dehydrogenase (3β-HSD): This enzyme is crucial for the conversion of pregnenolone to progesterone. The observed increase in progesterone levels points to a potential enhancement of 3β-HSD activity.
-
Cytochrome P450 17α-hydroxylase/17,20-lyase (P450C17): This enzyme is responsible for the conversion of pregnenolone and progesterone to their 17α-hydroxylated forms and subsequently to DHEA. The significant increase in 17-hydroxypregnenolone and DHEA production is indicative of P450C17 activation.
-
5α-reductase (5α-R) and 3α-hydroxysteroid dehydrogenase (3α-HSD): These enzymes are involved in the conversion of progesterone to dihydroprogesterone and then to tetrahydroprogesterone (allopregnanolone). The decrease in dihydroprogesterone and the substantial increase in tetrahydroprogesterone suggest a modulation of these enzymes, potentially an inhibition of the oxidative activity of 3α-HSD or a stimulation of its reductive activity[6][7].
Experimental Protocols
Measurement of Neurosteroid Biosynthesis in Hypothalamic Explants
-
Tissue Preparation: Adult male frogs (Rana esculenta) are sacrificed, and the hypothalami are dissected and placed in a perifusion chamber.
-
Incubation: The explants are incubated in a Krebs-Ringer bicarbonate buffer containing 0.2% glucose and 0.1% bovine serum albumin, gassed with 95% O₂ and 5% CO₂.
-
Radioactive Precursor: A tracer amount of [³H]-pregnenolone is added to the incubation medium.
-
Etifoxine Treatment: Graded concentrations of Etifoxine hydrochloride are added to the medium. Control experiments are performed in the absence of Etifoxine. For antagonist studies, bicuculline or PK11195 are added prior to Etifoxine.
-
Steroid Extraction: After incubation, the medium is collected and steroids are extracted using a C18 Sep-Pak column.
-
Analysis: The extracted steroids are separated and identified using reverse-phase high-performance liquid chromatography (HPLC) coupled with a radioactivity detector. The amount of each newly synthesized radioactive neurosteroid is quantified by measuring the area under the corresponding peak.
Measurement of Neurosteroid Biosynthesis in Hypothalamic Homogenates
-
Tissue Preparation: Frog hypothalami are homogenized in a phosphate (B84403) buffer.
-
Incubation: The homogenate is incubated with [³H]-pregnenolone in the presence or absence of Etifoxine.
-
Steroid Extraction and Analysis: The procedure for steroid extraction and analysis is the same as described for the hypothalamic explants. This preparation allows for the assessment of direct effects on intracellular components, bypassing membrane receptors.
Signaling Pathways and Experimental Workflows
Neurosteroid Biosynthesis Pathway Modulated by Etifoxine
Caption: Etifoxine's modulation of the neurosteroid biosynthesis pathway.
Experimental Workflow for Assessing Etifoxine's Effect on Neurosteroidogenesis
Caption: Workflow for measuring neurosteroid biosynthesis.
Other Potential Molecular Targets: A Lack of Evidence
While the evidence for a direct effect on steroidogenic enzymes is compelling, this guide also considered other potential molecular targets for Etifoxine beyond GABA-A receptors and TSPO. Extensive literature searches were conducted for interactions with:
-
Voltage-gated calcium channels
-
Glycine receptors
-
NMDA receptors
-
ATP-sensitive potassium (K-ATP) channels
-
Voltage-gated potassium channels, including the hERG channel
-
Acid-sensing ion channels
Currently, there is a lack of direct, conclusive evidence in the peer-reviewed literature to suggest that Etifoxine binds to or directly modulates the activity of these channels and receptors at pharmacologically relevant concentrations. Therefore, the primary and most robustly supported molecular mechanism of Etifoxine, outside of its classical targets, remains the receptor-independent stimulation of neurosteroidogenesis.
Conclusion and Future Directions
The molecular pharmacology of Etifoxine is more intricate than previously understood. Beyond its well-documented effects on GABA-A receptors and TSPO, a compelling body of evidence demonstrates a novel mechanism of action: the direct, receptor-independent stimulation of neurosteroid biosynthesis. This action appears to be mediated through the post-translational modulation of key steroidogenic enzymes, including 3β-HSD, P450C17, 5α-R, and 3α-HSD.
This understanding opens new avenues for research and drug development. Future studies should aim to:
-
Elucidate the precise molecular interactions between Etifoxine and individual steroidogenic enzymes.
-
Investigate the downstream signaling pathways that are activated by the Etifoxine-induced surge in neurosteroids.
-
Explore whether this mechanism is conserved across different species and tissues.
-
Assess the clinical relevance of this receptor-independent neurosteroidogenesis to the anxiolytic and neuroprotective effects of Etifoxine.
A deeper comprehension of these non-canonical targets will not only refine our understanding of Etifoxine's therapeutic effects but also pave the way for the development of novel therapeutics with improved efficacy and side-effect profiles for a range of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Etifoxine - Wikipedia [en.wikipedia.org]
- 4. Etifoxine for pain patients with anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The non-benzodiazepine anxiolytic drug etifoxine causes a rapid, receptor-independent stimulation of neurosteroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The Non-Benzodiazepine Anxiolytic Drug Etifoxine Causes a Rapid, Receptor-Independent Stimulation of Neurosteroid Biosynthesis | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
In-Vitro Characterization of Etifoxine Hydrochloride's Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etifoxine (B195894) hydrochloride, a non-benzodiazepine anxiolytic and anticonvulsant agent, exerts its therapeutic effects through a dual mechanism of action, distinguishing it from classical benzodiazepines.[1][2][3] This technical guide provides an in-depth overview of the in-vitro characterization of Etifoxine's binding affinity to its principal molecular targets: the γ-aminobutyric acid type A (GABA-A) receptor and the 18 kDa translocator protein (TSPO).[1][4] The following sections detail the experimental protocols used to elucidate these interactions, present quantitative binding data in a structured format, and visualize the associated signaling pathways and experimental workflows.
Molecular Targets and Mechanism of Action
Etifoxine's pharmacological profile is attributed to its interaction with two distinct proteins:
-
GABA-A Receptor: Etifoxine directly binds to the GABA-A receptor, acting as a positive allosteric modulator.[1][3][5] This binding potentiates the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to an increase in chloride ion influx and neuronal hyperpolarization.[5][6] Studies have indicated that Etifoxine binds at the α+β− interface of the GABA-A receptor, with a preference for α2β3γ2 and α3β3γ2 receptor subtypes.[2][3] Specifically, the β2 and β3 subunits have been identified as crucial for its modulatory effects.[1][7] Unlike benzodiazepines, Etifoxine's action is not sensitive to the benzodiazepine (B76468) antagonist flumazenil.[6]
-
18 kDa Translocator Protein (TSPO): Located on the outer mitochondrial membrane, TSPO is involved in the translocation of cholesterol, the rate-limiting step in neurosteroid synthesis.[1][4] Etifoxine binds to TSPO, stimulating the production of endogenous neurosteroids such as allopregnanolone.[1][2] These neurosteroids are themselves potent positive allosteric modulators of the GABA-A receptor, thus indirectly enhancing GABAergic transmission.[1] This indirect mechanism complements the direct action of Etifoxine on the GABA-A receptor.[1][6]
Quantitative Binding Affinity Data
The binding affinity of Etifoxine hydrochloride to its molecular targets has been quantified in various in-vitro studies. The following tables summarize the key binding parameters.
Table 1: Binding Affinity of Etifoxine for the GABA-A Receptor
| Radioligand | Preparation | Species | Binding Parameter | Value (µM) | Reference |
| [³⁵S]TBPS | Cortical Membranes | Rat | IC₅₀ | 6.7 ± 0.8 | [6] |
IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. [³⁵S]TBPS (t-butylbicyclophosphorothionate) is a specific ligand for the GABA-A receptor chloride channel site.[8]
Table 2: Binding Affinity of Etifoxine for the 18 kDa Translocator Protein (TSPO)
| Radioligand | Preparation | Species | Binding Parameter | Value (µM) | Reference |
| [³H]PK11195 | Heart Homogenates | Rat | IC₅₀ | 27.3 ± 1.0 | [6] |
| [³H]PK11195 | Kidney Membranes | Rat | Kᵢ (low affinity) | - | [4][9] |
| [³H]Ro5-4864 | Kidney Membranes | Rat | Kᵢ (low affinity) | - | [4][9] |
| [³H]PK11195 | Brain Tissue | Human | Kᵢ | 7.8 (95% CI: 4.5–14.6) | [10] |
Kᵢ (Inhibition constant) indicates the binding affinity of a ligand to a receptor. [³H]PK11195 and [³H]Ro5-4864 are radioligands used to label TSPO.[4]
Experimental Protocols
The characterization of Etifoxine's binding affinity relies on established in-vitro techniques, primarily radioligand binding assays and electrophysiological methods.
Radioligand Binding Assays
Radioligand binding assays are a robust method for quantifying the interaction between a ligand and its receptor.[11]
Objective: To determine the binding affinity (IC₅₀ or Kᵢ) of Etifoxine for the GABA-A receptor and TSPO.
General Protocol (Competitive Binding Assay): [11][12]
-
Tissue Preparation:
-
For GABA-A receptor binding, cerebral cortex from rats is dissected and homogenized in a suitable buffer (e.g., Tris-HCl).[6][13] The homogenate is centrifuged to obtain a membrane preparation containing the receptors.[13]
-
For TSPO binding, tissues rich in this protein, such as the heart, kidney, or brain, are used to prepare membrane homogenates.[4][6]
-
-
Incubation:
-
A fixed concentration of a specific radioligand (e.g., [³⁵S]TBPS for the GABA-A receptor channel site or [³H]PK11195 for TSPO) is incubated with the membrane preparation.[6]
-
Increasing concentrations of unlabeled Etifoxine are added to compete with the radioligand for binding to the target receptor.[11]
-
The incubation is carried out at a specific temperature (e.g., 30°C) and for a duration sufficient to reach binding equilibrium.[13]
-
-
Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand in the solution.[11] The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of Etifoxine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The IC₅₀ value can be converted to a Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology allows for the direct measurement of ion channel activity and its modulation by pharmacological agents.[14][15]
Objective: To characterize the functional effects of Etifoxine on GABA-A receptor-mediated currents.
General Protocol (Whole-Cell Patch-Clamp):
-
Cell Preparation:
-
Recording:
-
A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal.
-
The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell (whole-cell configuration).
-
The membrane potential is clamped at a specific voltage, and the currents flowing across the cell membrane are recorded.
-
-
Drug Application:
-
A submaximal concentration of GABA is applied to the cell to elicit a baseline GABA-A receptor-mediated chloride current.[6]
-
Etifoxine is then co-applied with GABA to observe its modulatory effect on the current.
-
-
Data Analysis:
-
The amplitude and kinetics of the GABA-evoked currents in the absence and presence of Etifoxine are compared to determine the extent of potentiation.[6]
-
Dose-response curves can be generated to determine the concentration of Etifoxine required for a specific level of potentiation.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Dual mechanism of action of this compound.
Experimental Workflow: Radioligand Binding Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Etifoxine - Wikipedia [en.wikipedia.org]
- 3. Involvement of the GABAA receptor α subunit in the mode of action of etifoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anxiolytic Etifoxine Binds to TSPO Ro5-4864 Binding Site with Long Residence Time Showing a High Neurosteroidogenic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of GABAergic synaptic transmission by the non-benzodiazepine anxiolytic etifoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | GABA Receptor | TargetMol [targetmol.com]
- 8. Interactions of etifoxine with the chloride channel coupled to the GABA(A) receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. The evolution of patch-clamp electrophysiology: Robotic, multiplex, and dynamic - PubMed [pubmed.ncbi.nlm.nih.gov]
Etifoxine's Neurotrophic Properties and Nerve Growth Factor Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etifoxine (B195894), a non-benzodiazepine anxiolytic, has garnered significant interest for its neuroprotective and neurotrophic properties. This technical guide provides an in-depth analysis of the mechanisms underlying these effects, with a particular focus on its influence on neurotrophic factor expression. While direct quantitative data on Etifoxine's impact on Nerve Growth Factor (NGF) expression is not extensively documented in current literature, this guide synthesizes available data on related neurotrophic factors, notably Glial-derived Neurotrophic Factor (GDNF), to infer potential mechanisms and propose detailed experimental protocols for future investigations into the Etifoxine-NGF axis. The guide also illustrates the key signaling pathways and experimental workflows using detailed diagrams to facilitate a comprehensive understanding for research and development purposes.
Introduction: The Neurotrophic Potential of Etifoxine
Etifoxine (EFX) is a benzoxazine (B1645224) derivative with a unique dual mechanism of action that distinguishes it from traditional anxiolytics. It exerts its effects through:
-
Direct allosteric modulation of GABA-A receptors: EFX binds to a site distinct from benzodiazepines, potentiating GABAergic inhibition.[1]
-
Stimulation of neurosteroid synthesis: EFX interacts with the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane, a key step in the synthesis of neurosteroids like allopregnanolone (B1667786).[1][2]
These neurosteroids are potent positive allosteric modulators of GABA-A receptors and have been implicated in neurogenesis, neuronal survival, and synaptic plasticity.[3][4] It is this latter mechanism that is believed to be the primary driver of Etifoxine's neurotrophic and neuroprotective effects.[5][6]
Quantitative Data on Neurotrophic Factor Expression
While the primary focus of this guide is on NGF, the most robust quantitative data available for Etifoxine's effect on neurotrophic factor expression comes from studies on Glial-derived Neurotrophic Factor (GDNF). This data provides a strong precedent for Etifoxine's ability to upregulate neurotrophic factors and a valuable reference for designing experiments to investigate its effects on NGF.
Table 1: Effect of Etifoxine on GDNF Expression in PC12 Cells [7]
| Treatment | Fold Change in GDNF mRNA Expression (vs. Control) | Fold Change in GDNF Protein Expression (vs. Control) |
| Etifoxine | 1.55 | 1.36 |
Data from Zhou et al. (2013). PC12 cells were treated with Etifoxine, and GDNF expression was measured by RT-qPCR and Western Blot.[7]
Signaling Pathways
Etifoxine's Mechanism of Action and Neurosteroidogenesis
Etifoxine's primary neurotrophic mechanism is thought to be indirect, mediated by the synthesis of neurosteroids.
Caption: Etifoxine's dual mechanism of action leading to neurosteroid synthesis.
Proposed Signaling Pathway for Etifoxine-Induced NGF Expression
Based on the known mechanisms of neurosteroid action and NGF gene regulation, a plausible signaling pathway for Etifoxine-induced NGF expression can be proposed. Neurosteroids can influence transcription factors that are known to regulate the expression of neurotrophins.
Caption: Proposed pathway for Etifoxine-mediated NGF expression.
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers wishing to investigate the neurotrophic properties of Etifoxine, with a specific focus on NGF expression. These are based on established methodologies used in the study of neurotrophic factors.
In Vitro Model: PC12 Cell Line
The PC12 cell line, derived from a rat pheochromocytoma, is a well-established model for studying neuronal differentiation and neurotrophic factor signaling. Upon stimulation with NGF, these cells cease proliferation and extend neurites, mimicking neuronal differentiation.
Experimental Workflow:
Caption: Experimental workflow for assessing Etifoxine's effect on NGF in PC12 cells.
4.1.1. Cell Culture and Treatment
-
Cell Line: PC12 (ATCC® CRL-1721™).
-
Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Plate cells at a density of 1 x 10^5 cells/well in 6-well plates. After 24 hours, replace the medium with fresh medium containing either vehicle (e.g., DMSO) or Etifoxine at various concentrations (e.g., 1 µM, 10 µM, 50 µM). A positive control, such as a known inducer of NGF, should be included. Incubate for a predetermined time course (e.g., 24, 48, 72 hours).
4.1.2. RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)
-
RNA Isolation: At the end of the treatment period, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for rat NGF and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
NGF Forward Primer (example): 5'-CAGGACCCAGACCCGCAACAT-3'
-
NGF Reverse Primer (example): 5'-GCTGAAGTTTAGTCCAGTGGG-3'
-
-
Data Analysis: Calculate the relative NGF mRNA expression using the 2^-ΔΔCt method.
4.1.3. Protein Quantification: ELISA and Western Blot
-
Sample Collection:
-
Secreted NGF (ELISA): Collect the cell culture supernatant at the end of the treatment period. Centrifuge to remove cellular debris.
-
Intracellular NGF (Western Blot): Wash the cells with ice-cold PBS, lyse them in RIPA buffer containing protease inhibitors, and collect the total protein lysate.
-
-
ELISA: Quantify the concentration of NGF in the culture supernatant using a commercially available rat NGF ELISA kit, following the manufacturer's protocol.
-
Western Blot:
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against NGF overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the NGF protein bands to a loading control (e.g., β-actin, GAPDH).
-
In Vivo Model: Peripheral Nerve Injury
Animal models of peripheral nerve injury, such as sciatic nerve crush, are valuable for assessing the in vivo neuroregenerative effects of compounds.
Experimental Workflow:
Caption: Workflow for in vivo assessment of Etifoxine's effect on NGF.
4.2.1. Surgical Procedure and Treatment
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize the animals with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure: Expose the sciatic nerve and create a crush injury using fine forceps for a defined duration (e.g., 30 seconds).
-
Treatment: Randomly assign animals to treatment groups: Vehicle control (e.g., saline with a solubilizing agent) or Etifoxine (e.g., 50 mg/kg, intraperitoneal injection) administered daily.
4.2.2. Tissue Collection and Analysis
-
Tissue Harvest: At various time points post-injury (e.g., 3, 7, 14 days), euthanize the animals and harvest the dorsal root ganglia (DRG) and segments of the sciatic nerve proximal and distal to the crush site.
-
RT-qPCR and ELISA: Process the harvested tissues for RNA and protein extraction and perform RT-qPCR and ELISA for NGF as described in the in vitro protocol.
-
Immunohistochemistry: Fix nerve segments in 4% paraformaldehyde, embed in paraffin, and section. Perform immunohistochemical staining using an anti-NGF antibody to visualize the localization and relative abundance of NGF protein within the nerve tissue.
Conclusion and Future Directions
The available evidence strongly supports the neurotrophic potential of Etifoxine, primarily mediated through its effects on neurosteroid synthesis. While quantitative data directly linking Etifoxine to increased NGF expression is currently lacking, its demonstrated ability to upregulate GDNF provides a compelling rationale for further investigation into its effects on other neurotrophic factors. The experimental protocols detailed in this guide offer a robust framework for elucidating the precise role of Etifoxine in modulating NGF expression and its subsequent contribution to neuronal health and regeneration. Future research in this area will be critical for fully understanding the therapeutic potential of Etifoxine in a range of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. The anxiolytic etifoxine activates the peripheral benzodiazepine receptor and increases the neurosteroid levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of allopregnanolone in depressive-like behaviors: Focus on neurotrophic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of allopregnanolone in depressive-like behaviors: Focus on neurotrophic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NEUROTROPHIC EFFECTS OF ETIFOXINE | Torshin | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 6. NEUROTROPHIC EFFECTS OF ETIFOXINE | Torshin | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 7. Etifoxine promotes glial‑derived neurotrophic factor‑induced neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Etifoxine Hydrochloride in Mouse Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etifoxine (B195894) hydrochloride is a non-benzodiazepine anxiolytic agent with a unique dual mechanism of action, making it a compound of significant interest in the study and development of treatments for anxiety disorders.[1] Unlike traditional benzodiazepines, etifoxine exhibits its anxiolytic effects through both direct and indirect modulation of the GABAergic system, with a potentially lower risk of sedative side effects and dependence. These application notes provide detailed protocols for investigating the anxiolytic properties of etifoxine hydrochloride in established mouse models of anxiety.
Mechanism of Action
Etifoxine's anxiolytic effects are primarily attributed to its dual action on the GABAergic system:
-
Direct Positive Allosteric Modulation of GABA-A Receptors : Etifoxine binds to a site on the GABA-A receptor that is distinct from the benzodiazepine (B76468) binding site. It shows a preference for β2 and β3 subunits of the receptor.[1][2] This binding potentiates the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to an increased influx of chloride ions and neuronal hyperpolarization. This enhanced inhibitory tone contributes to a reduction in neuronal excitability and anxiety.
-
Indirect Modulation via Neurosteroid Synthesis : Etifoxine binds to the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane.[1][3] This interaction facilitates the translocation of cholesterol into the mitochondria, which is the rate-limiting step in neurosteroid synthesis.[3] This leads to an increased production of neurosteroids such as allopregnanolone.[3] Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, further enhancing GABAergic inhibition and contributing to the anxiolytic effect of etifoxine.[1][3]
Quantitative Data Summary
The following tables summarize the effective dosages of this compound in various mouse models of anxiety. It is important to note that the optimal dose can vary depending on the mouse strain, age, and specific experimental conditions.
Table 1: this compound Dosage in the Elevated Plus-Maze (EPM) Test
| Dose (mg/kg, i.p.) | Mouse Strain | Key Findings | Reference |
| 25 - 50 | BALB/cByJ | More pronounced anxiolytic effects compared to C57BL/6J mice. | [4] |
| 50 | Not Specified | Anxiolytic-like profile observed. | [5] |
Table 2: this compound Dosage in the Light-Dark Box (LDB) Test
| Dose (mg/kg, i.p.) | Mouse Strain | Key Findings | Reference |
| 50 | NMRI | Inhibited enhanced aversive response after ethanol (B145695) withdrawal. | |
| 25 - 50 | BALB/cByJ | More pronounced anxiolytic effects compared to C57BL/6J mice. | [4] |
Table 3: this compound Dosage in Other Anxiety Models
| Dose (mg/kg, i.p.) | Anxiety Model | Mouse Strain | Key Findings | Reference |
| 40 - 100 | Four-Plate Test | Swiss | Dose-dependent anxiolytic-like effect. Doses above 60 mg/kg induced sedation. | [6] |
| 12.5 - 25 | Alcohol Withdrawal-Induced Convulsions | NMRI | Decreased severity of handling-induced tremors and convulsions. | |
| 50 | Streptozotocin-Induced Diabetic Neuropathy (Anxiety-like symptoms) | C57BL/6J | Showed a tendency towards an anxiolytic effect. | [7] |
Experimental Protocols
A. This compound Administration Protocol
This protocol describes the intraperitoneal (i.p.) administration of this compound for behavioral studies in mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.9% NaCl containing 1.5% ethanol and 1% Tween 80)[7]
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Analytical balance
-
Vortex mixer
-
pH meter (optional)
Procedure:
-
Preparation of Etifoxine Solution:
-
On the day of the experiment, freshly prepare the this compound solution.
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be injected.
-
Weigh the this compound powder accurately using an analytical balance.
-
Dissolve the powder in the appropriate volume of vehicle. Vortex thoroughly to ensure complete dissolution. The final injection volume should be standardized (e.g., 10 mL/kg body weight).
-
If necessary, adjust the pH of the solution to a physiological range (7.2-7.4).
-
-
Animal Handling and Injection:
-
Handle the mice gently to minimize stress.
-
Weigh each mouse immediately before injection to ensure accurate dosing.
-
Restrain the mouse properly. One common method is to lift the mouse by the base of the tail and allow it to grip a surface with its forepaws. Then, gently scruff the mouse by pinching the loose skin over its neck and shoulders.
-
Turn the mouse over to expose its abdomen. The injection site should be in the lower quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or other organs.
-
Insert the needle at a 15-30 degree angle. Aspirate briefly to ensure that the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the etifoxine solution slowly and steadily.
-
Withdraw the needle and return the mouse to its home cage.
-
Administer the injection 30-60 minutes before the start of the behavioral test, allowing for sufficient drug absorption and distribution.
-
B. Elevated Plus-Maze (EPM) Test Protocol
The EPM test is used to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor. For mice, typical arm dimensions are 30 cm long x 5 cm wide, with 15 cm high walls for the closed arms.
Procedure:
-
Acclimatize the mice to the testing room for at least 30-60 minutes before the experiment.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
After the session, gently remove the mouse and return it to its home cage.
-
Clean the maze thoroughly with 70% ethanol between each trial to eliminate olfactory cues.
-
Analyze the video recordings to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Interpretation: Anxiolytic compounds like etifoxine are expected to increase the time spent in and the number of entries into the open arms.
C. Open Field Test (OFT) Protocol
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
Apparatus:
-
A square or circular arena with walls to prevent escape. A common size for mice is 40 x 40 x 30 cm. The arena is typically divided into a central zone and a peripheral zone.
Procedure:
-
Acclimatize the mice to the testing room for at least 30-60 minutes.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a 5-10 minute session.
-
Record the session using an overhead video camera.
-
After the session, return the mouse to its home cage.
-
Clean the arena with 70% ethanol between trials.
-
Analyze the video recordings for the following parameters:
-
Time spent in the center zone.
-
Time spent in the peripheral zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency (vertical activity).
-
Interpretation: Anxiolytic drugs are expected to increase the time spent in and the number of entries into the center of the open field. It is crucial to also assess total distance traveled to ensure that any observed effects on center time are not due to general changes in motor activity.
D. Light-Dark Box (LDB) Test Protocol
The LDB test assesses anxiety-like behavior based on the conflict between the innate aversion of mice to brightly illuminated areas and their tendency to explore a novel environment.[8]
Apparatus:
-
A rectangular box divided into a small, dark compartment and a larger, illuminated compartment. The compartments are connected by an opening.
Procedure:
-
Acclimatize the mice to the testing room.
-
Place the mouse in the center of the illuminated compartment, facing away from the opening to the dark compartment.
-
Allow the mouse to freely explore both compartments for a 5-10 minute session.
-
Record the session using a video camera.
-
After the test, return the mouse to its home cage.
-
Clean the apparatus thoroughly with 70% ethanol between animals.
-
Analyze the video recordings for the following parameters:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the compartments.
Visualizations
Caption: Dual signaling pathway of etifoxine's anxiolytic action.
Caption: General experimental workflow for assessing etifoxine in mouse anxiety models.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The modulatory effects of the anxiolytic etifoxine on GABA(A) receptors are mediated by the beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor-acting neurosteroids: A role in the development and regulation of the stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of etifoxine on anxiety-like behaviour and convulsions in BALB/cByJ and C57BL/6J mice: any relation to overexpression of central GABAA receptor beta2 subunits? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D1 and D2 receptor ligands modulate the behaviour of mice in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Implication of 5-HT2 receptor subtypes in the mechanism of action of the GABAergic compound etifoxine in the four-plate test in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The non-benzodiazepine anxiolytic etifoxine limits mechanical allodynia and anxiety-like symptoms in a mouse model of streptozotocin-induced diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Dissolution and Application of Etifoxine Hydrochloride in In-Vitro Cell Culture
Abstract
This document provides a detailed protocol for the preparation and use of Etifoxine hydrochloride for in-vitro cell culture experiments. This compound is a non-benzodiazepine anxiolytic and anticonvulsant compound that acts as a positive allosteric modulator of GABAA receptors and a ligand for the translocator protein (TSPO), leading to the stimulation of neurosteroid synthesis.[1][2] This protocol outlines the necessary materials, step-by-step procedures for dissolution, and recommendations for determining appropriate working concentrations to minimize solvent-induced cytotoxicity.
Introduction
This compound is a valuable research tool for investigating GABAergic neurotransmission and neurosteroidogenesis in various in-vitro models.[1][3] Its dual mechanism of action, targeting both GABAA receptors and TSPO, makes it a compound of interest in neuroscience and drug development.[4] Proper dissolution and application are critical for obtaining accurate and reproducible results in cell-based assays. This protocol addresses the key considerations for preparing this compound solutions for use in cell culture, with a focus on solvent choice, concentration, and stability.
Chemical Properties and Solubility
A summary of the relevant chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 337.24 g/mol | [5][6][7] |
| Appearance | White to beige powder | [8] |
| Solubility | DMSO: ≥5 mg/mL[8], 50 mg/mL (148.26 mM)[5], 33.72 mg/mL (100 mM)[9], ≥33.7 mg/mL with gentle warming[10]. Ethanol (B145695): ≥48.1 mg/mL with gentle warming[10]. Water: ≥15.49 mg/mL with gentle warming[10]. | [5][8][9][10] |
| Storage (Powder) | -20°C for up to 3 years.[5] Desiccated.[8] | [5][8] |
| Storage (in Solvent) | -80°C for up to 1 year.[5] | [5] |
Experimental Protocols
Materials
-
This compound powder (≥98% purity)[8]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Complete cell culture medium appropriate for the cell line being used
-
Biosafety cabinet (BSC)
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution to minimize the final volume of DMSO added to the cell culture medium.
-
Aseptic Technique: Perform all steps in a sterile biosafety cabinet (BSC) to maintain the sterility of the stock solution.
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh 3.37 mg of this compound powder into the tube.
-
Dissolution: Add 100 µL of sterile, cell culture-grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[10] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to one year.[5]
Preparation of Working Solutions and Treatment of Cells
It is crucial to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is highly recommended to keep the final concentration at or below 0.1% to minimize any potential off-target effects of the solvent.[5][6][7] A vehicle control (cell culture medium with the same final concentration of DMSO as the experimental conditions) must be included in all experiments.
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the compound upon direct dilution into the aqueous cell culture medium, perform a serial dilution of the stock solution in complete cell culture medium.
-
For example, to prepare a 100 µM working solution from a 100 mM stock, first prepare an intermediate dilution (e.g., 1:100) in culture medium to get a 1 mM solution. Then, perform a second dilution (e.g., 1:10) from the intermediate dilution to achieve the final 100 µM concentration. This gradual decrease in solvent concentration helps to maintain the solubility of the compound.
-
-
Direct Dilution (for low final concentrations): If the desired final concentration is low (e.g., ≤10 µM), it may be possible to directly dilute the stock solution into the final volume of cell culture medium. However, it is critical to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared working solutions of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps for preparing and applying this compound in cell culture experiments.
References
- 1. This compound | GABA Receptor | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 56776-32-0 | FE23188 | Biosynth [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifetein.com [lifetein.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. This compound | Translocator Protein | Tocris Bioscience [tocris.com]
- 10. raybiotech.com [raybiotech.com]
Application Notes and Protocols: Etifoxine Hydrochloride in Peripheral Nerve Injury Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etifoxine (B195894) hydrochloride, a non-benzodiazepine anxiolytic, has demonstrated significant potential in promoting peripheral nerve regeneration and functional recovery in preclinical animal models.[1][2] Its dual mechanism of action, involving the modulation of the 18 kDa translocator protein (TSPO) and GABAA receptors, contributes to its neuroprotective, anti-inflammatory, and regenerative properties.[2][3] These application notes provide a comprehensive overview of the use of etifoxine in peripheral nerve injury models, including detailed experimental protocols and a summary of key quantitative findings.
Mechanism of Action
Etifoxine's therapeutic effects in peripheral nerve injury are attributed to two primary mechanisms:
-
TSPO Ligand Activity: Etifoxine binds to the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane.[2] This interaction stimulates the synthesis of neurosteroids, such as allopregnanolone, which are potent positive allosteric modulators of GABAA receptors and have been shown to promote axonal regeneration.[3]
-
Direct GABAA Receptor Modulation: Etifoxine directly binds to β2 and β3 subunits of the GABAA receptor complex, potentiating GABAergic neurotransmission.[2][4] This action is distinct from the classical benzodiazepine (B76468) binding site.
These mechanisms collectively contribute to a reduction in neuroinflammation, enhanced axonal growth, and improved functional outcomes following peripheral nerve damage.[1][3]
Data Presentation
The following tables summarize the key quantitative data from preclinical studies investigating the effects of etifoxine on peripheral nerve regeneration.
Table 1: Histological and Morphometric Outcomes
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| Axonal Growth into Silicone Guide Tube | Rat Sciatic Nerve Transection | Etifoxine (50 mg/kg/day, i.p.) | Vehicle | 2-fold increase in axonal growth | [1][5] |
| Number of Regenerated Myelinated Axons | Rat Sciatic Nerve Cryolesion | Etifoxine (50 mg/kg/day, i.p.) | Vehicle | Significantly increased number of medium-sized myelinated axons 15 days post-injury | [5] |
| Macrophage Number (Proximal Stump, 3 days post-injury) | Rat Sciatic Nerve Cryolesion | Etifoxine (50 mg/kg/day, i.p.) | Vehicle | ~60% reduction in reactive macrophages | [6] |
| Neurofilament Expression | Acellular Nerve Graft (Rat) | Etifoxine | Acellular Nerve Graft Only | Increased expression of neurofilaments in regenerated axons | [7] |
Table 2: Functional and Electrophysiological Outcomes
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| Motor Coordination (Rotarod Test) | Rat Sciatic Nerve Cryolesion | Etifoxine (50 mg/kg/day, i.p.) | Vehicle | Accelerated and improved recovery of motor coordination | [1][5] |
| Sensory Function | Rat Sciatic Nerve Cryolesion | Etifoxine (50 mg/kg/day, i.p.) | Vehicle | Accelerated and improved recovery of sensory functions | [1][5] |
| Locomotion | Rat Sciatic Nerve Cryolesion | Etifoxine (50 mg/kg/day, i.p.) | Vehicle | Accelerated and improved recovery of locomotion | [1][6] |
| Nerve Conduction Velocity | Acellular Nerve Graft (Rat) | Etifoxine | Acellular Nerve Graft Only | Increased nerve conduction velocity | [7] |
Table 3: In Vitro and Molecular Outcomes
| Parameter | Model | Treatment Group | Control Group | Outcome | Reference |
| Neurite Outgrowth | PC12 Cells | Etifoxine | Vehicle | Stimulated neurite outgrowth, stronger effect than specific TSPO ligands | [1][5] |
| Neurotrophin mRNA Expression | Acellular Nerve Graft (Rat) | Etifoxine | Acellular Nerve Graft Only | Boosted expression of neurotrophins | [7] |
| GDNF Expression | PC12 Cells | Etifoxine | Vehicle | Increased GDNF expression, leading to enhanced neurite outgrowth | [8] |
Experimental Protocols
Animal Model: Sciatic Nerve Cryolesion (Freeze Injury)
This model induces a complete degeneration of nerve fibers, followed by spontaneous regeneration, making it suitable for studying factors that accelerate this process.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Cryoprobe or metal rod cooled in liquid nitrogen
-
Etifoxine hydrochloride (50 mg/kg)
-
Vehicle (e.g., saline with 0.1% Tween 20)
-
Sutures
Procedure:
-
Anesthetize the rat and shave the lateral aspect of the thigh.
-
Make a small skin incision and expose the sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Carefully free the sciatic nerve from surrounding connective tissue.
-
Apply a cryoprobe cooled in liquid nitrogen to the nerve for a defined period (e.g., 30 seconds), repeated three times with intermittent thawing. This creates a localized freeze lesion.
-
Suture the muscle and skin layers.
-
Administer Etifoxine (50 mg/kg, intraperitoneally) or vehicle daily, starting 30 minutes post-injury.[9]
-
Monitor the animals for recovery and perform functional assessments at specified time points.
-
At the end of the experiment, perfuse the animals and collect the sciatic nerves for histological analysis.
Functional Assessment: Walking Track Analysis
This method assesses the recovery of motor function by analyzing the animal's footprints.
Materials:
-
Walking track with a dark tunnel at the end
-
Non-toxic, colored ink
-
Paper to line the track
Procedure:
-
Coat the hind paws of the rat with different colored inks.
-
Allow the rat to walk down the paper-lined track towards the dark tunnel.
-
Collect the paper with the footprints.
-
Analyze the prints to calculate the Sciatic Functional Index (SFI), which incorporates measurements of print length, toe spread, and intermediate toe spread of both the experimental and contralateral paws. An SFI of 0 indicates normal function, while an SFI of -100 indicates complete loss of function.
Histological Assessment: Axon Counting and Immunofluorescence
This protocol allows for the quantification of regenerated axons and the visualization of specific neural markers.
Materials:
-
Collected sciatic nerve segments
-
Fixative (e.g., 4% paraformaldehyde)
-
Sucrose solutions for cryoprotection
-
Embedding medium (e.g., OCT)
-
Cryostat
-
Microscope slides
-
Primary antibodies (e.g., anti-Neurofilament 200 for myelinated axons, anti-Peripherin for regenerating axons)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope and imaging software
Procedure:
-
Fix the nerve segments overnight in 4% paraformaldehyde.
-
Cryoprotect the tissue by incubating in increasing concentrations of sucrose.
-
Embed the tissue in OCT and freeze.
-
Cut transverse sections of the nerve distal to the lesion site using a cryostat.
-
Mount the sections on microscope slides.
-
For immunofluorescence, incubate the sections with primary antibodies, followed by fluorescently labeled secondary antibodies.
-
Counterstain with DAPI.
-
Mount coverslips using an appropriate mounting medium.
-
Capture images using a fluorescence microscope.
-
Quantify the number of labeled axons using image analysis software.
Visualizations
Signaling Pathway of Etifoxine in Nerve Regeneration
Caption: Etifoxine's dual mechanism promoting nerve regeneration.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for evaluating Etifoxine in nerve injury models.
Logical Relationship of Etifoxine's Effects
Caption: Cascade of Etifoxine's effects on nerve repair.
References
- 1. Etifoxine improves peripheral nerve regeneration and functional recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. dovepress.com [dovepress.com]
- 4. Etifoxine for pain patients with anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. Etifoxine provides benefits in nerve repair with acellular nerve grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Etifoxine improves sensorimotor deficits and reduces glial activation, neuronal degeneration, and neuroinflammation in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Etifoxine Hydrochloride in Alzheimer's Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein[1][2]. These pathologies contribute to synaptic dysfunction, neuronal loss, and cognitive decline[1]. Neuroinflammation, driven by activated microglia and astrocytes, also plays a critical role in the pathogenesis of AD[3][4]. Etifoxine (B195894) hydrochloride is an anxiolytic drug of the benzoxazine (B1645224) class with a unique dual mechanism of action that has garnered interest for its neuroprotective potential[5][6][7]. It acts as a positive allosteric modulator of GABA-A receptors and as a ligand for the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane[5][8][9][10]. Its engagement with TSPO stimulates the synthesis of neurosteroids, such as allopregnanolone, which are known to have neuroprotective and anti-inflammatory properties[6][7][11]. These characteristics make Etifoxine a compelling candidate for investigation in AD research models.
Mechanism of Action
Etifoxine exerts its neuroprotective effects through two primary pathways[5][7][10].
-
GABAergic Modulation: It directly binds to β2 or β3 subunits of the GABA-A receptor, enhancing GABAergic neurotransmission and producing anxiolytic effects without the typical side effects of benzodiazepines[10][12].
-
TSPO Ligation and Neurosteroidogenesis: Etifoxine binds to TSPO on mitochondria, facilitating the translocation of cholesterol into the mitochondria, the rate-limiting step in neurosteroid synthesis[10][11]. This increases the production of neuroprotective steroids like pregnenolone (B344588) and allopregnanolone, which can modulate GABA-A receptor activity and exert anti-inflammatory and neurotrophic effects[11][12].
Data from Preclinical AD Models
Etifoxine has demonstrated significant neuroprotective effects in both in vitro and in vivo models of Aβ-induced toxicity, a key pathological feature of Alzheimer's disease.
Table 1: Effects of Etifoxine in an In Vitro Aβ-Toxicity Model
(Model: Neuronal cultures intoxicated with Aβ₁₋₄₂)
| Parameter | Effect | Reference |
| Oxidative Stress | Dose-dependent decrease | [5][8][9] |
| Tau Hyperphosphorylation | Dose-dependent decrease | [5][8][9] |
| Synaptic Loss (PSD95/Synaptophysin Ratio) | Dose-dependent decrease | [5][8][9] |
Table 2: Effects of Etifoxine in an In Vivo Aβ-Toxicity Mouse Model
(Model: Mice with intracerebroventricular administration of Aβ₂₅₋₃₅)
| Dosage (mg/kg, i.p.) | Parameter | Effect | Reference |
| 12.5 - 50 | Memory Impairment (Spontaneous Alternation & Passive Avoidance) | Fully alleviated | [5][8][9] |
| 12.5 - 50 | Hippocampal Oxidative Stress | Decreased | [5][8] |
| 12.5 - 50 | Hippocampal Apoptosis | Decreased | [5][8] |
Table 3: Anti-inflammatory Effects of Etifoxine in Relevant Neurological Models
| Model | Dosage (mg/kg) | Parameter | Effect | Reference |
| Rat Traumatic Brain Injury | Not specified | Pro-inflammatory Cytokines | Reduced | [13] |
| Rat Traumatic Brain Injury | Not specified | Glial & Macrophage Activation | Reduced | [13] |
| Mouse Ischemia | Not specified | Pro-inflammatory Cytokines (TNFα, IL-6, IL-1β) | Decreased | [11][14] |
| Mouse LPS-induced Neuroinflammation | 50 (i.p.) | Hippocampal Inflammation | Alleviated | [15] |
| Mouse LPS-induced Neuroinflammation | 50 (i.p.) | Cognitive Dysfunction | Attenuated | [15] |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of Etifoxine hydrochloride in common AD research models, based on published methodologies[5][9][15].
Protocol 1: In Vitro Neuroprotection Assay in Aβ-Treated Neuronal Cultures
Objective: To assess the ability of Etifoxine to protect cultured neurons from Aβ₁₋₄₂-induced toxicity, including oxidative stress, tau hyperphosphorylation, and synaptic degradation.
Materials:
-
Primary neuronal cell culture (e.g., rat or mouse cortical/hippocampal neurons)
-
Neurobasal medium and B27 supplement
-
This compound (stock solution in DMSO)
-
Oligomeric Aβ₁₋₄₂ peptide
-
Reagents for immunocytochemistry (e.g., primary antibodies against Methionine Sulfoxide, p-Tau, PSD95, Synaptophysin; fluorescent secondary antibodies)
-
Reagents for Western Blot analysis
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Culture: Plate primary neurons at an appropriate density and allow them to mature for 7-10 days in vitro.
-
Etifoxine Pre-treatment: Prepare serial dilutions of this compound. Pre-treat the neuronal cultures with the different concentrations of Etifoxine (and a vehicle control, e.g., 0.1% DMSO) for 2 hours.
-
Aβ₁₋₄₂ Intoxication: Add prepared oligomeric Aβ₁₋₄₂ to the culture medium to a final concentration known to induce toxicity (e.g., 5-10 µM). A control group should receive no Aβ. Incubate for 24 hours.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with corresponding fluorescently-labeled secondary antibodies.
-
Mount coverslips with a DAPI-containing mounting medium.
-
-
Data Acquisition and Analysis:
-
Capture images using a fluorescence microscope or a high-content imaging system.
-
Quantify the fluorescence intensity of markers for oxidative stress and p-Tau per neuron.
-
Analyze synaptic integrity by quantifying the co-localization or ratio of pre-synaptic (Synaptophysin) and post-synaptic (PSD95) markers.
-
Compare the results from Etifoxine-treated groups to the Aβ-only and vehicle control groups.
-
Protocol 2: In Vivo Efficacy Study in an Aβ-Induced Mouse Model of AD
Objective: To determine if Etifoxine can prevent or reverse cognitive deficits and reduce AD-related pathology in a mouse model of Aβ-induced toxicity.
Materials:
-
Adult male mice (e.g., C57BL/6)
-
This compound
-
Aβ₂₅₋₃₅ peptide (scrambled peptide for control)
-
Stereotaxic apparatus for intracerebroventricular (ICV) injection
-
Behavioral testing apparatus (e.g., Y-maze for spontaneous alternation, passive avoidance chamber)
-
Reagents for tissue processing and analysis (e.g., histology, ELISA, Western Blot)
Procedure:
-
Animal Groups: Divide mice into groups: (1) Sham + Vehicle, (2) Aβ + Vehicle, (3) Aβ + Etifoxine (low dose), (4) Aβ + Etifoxine (high dose).
-
Drug Administration: Administer Etifoxine (e.g., 12.5, 25, or 50 mg/kg) or vehicle intraperitoneally (i.p.) daily for a set period (e.g., 14-21 days).
-
Aβ₂₅₋₃₅ Injection: On a specific day of treatment (e.g., day 7), anesthetize the mice and use a stereotaxic frame to perform a single ICV injection of aggregated Aβ₂₅₋₃₅ peptide. The sham group receives a scrambled peptide or vehicle.
-
Behavioral Testing: Beginning 7 days after the ICV injection, conduct behavioral tests to assess memory and cognition.
-
Spontaneous Alternation (Y-maze): Measures spatial working memory. Record the sequence of arm entries over an 8-minute period. Calculate the percentage of alternation.
-
Passive Avoidance: Measures contextual fear memory. On the training day, place the mouse in a light compartment; when it enters the dark compartment, deliver a mild foot shock. On the test day (24h later), measure the latency to enter the dark compartment.
-
-
Tissue Collection and Analysis:
-
Following the final behavioral test, euthanize the animals and perfuse with saline.
-
Dissect the hippocampus and cortex.
-
Process the tissue for analysis of oxidative stress markers, apoptosis markers (e.g., Caspase-3), and inflammatory markers via ELISA, Western Blot, or immunohistochemistry.
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare cognitive performance and biochemical markers between the treatment groups.
Conclusion
This compound demonstrates significant therapeutic potential in preclinical models of Alzheimer's disease. Its ability to dose-dependently reduce Aβ-induced oxidative stress, tau hyperphosphorylation, and synaptic loss in vitro is compelling[5][9]. Furthermore, in vivo studies confirm its capacity to alleviate memory impairments and decrease hippocampal pathology at anxiolytic doses[5][8][9]. The underlying dual mechanism, which combines GABAergic modulation with the stimulation of neuroprotective steroid synthesis via TSPO, provides a multi-faceted approach to tackling AD pathology, particularly the interplay between neurotoxicity and neuroinflammation[11][14][15]. The protocols outlined here provide a robust framework for further investigation into the therapeutic efficacy of Etifoxine and other TSPO ligands as a promising strategy in the development of disease-modifying treatments for Alzheimer's disease.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. NEUROINFLAMMATION, ITS ROLE IN ALZHEIMER’S DISEASE AND THERAPEUTIC STRATEGIES • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 5. In Vitro and In Vivo Neuroprotective Effects of Etifoxine in β-Amyloidinduced Toxicity Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and In Vivo Neuroprotective Effects of Etifoxine in β-Amyloidinduced Toxicity Models. (2020) | Véronique Riban | 8 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. mdpi.com [mdpi.com]
- 13. Etifoxine improves sensorimotor deficits and reduces glial activation, neuronal degeneration, and neuroinflammation in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. TSPO ligand etifoxine attenuates LPS-induced cognitive dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Assays for Measuring Etifoxine-Induced Neurosteroid Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etifoxine (B195894), a non-benzodiazepine anxiolytic, has garnered significant interest for its dual mechanism of action, which includes the potentiation of GABAergic transmission and the stimulation of neurosteroid biosynthesis. Neurosteroids, such as allopregnanolone (B1667786), are potent positive allosteric modulators of GABA-A receptors, contributing to the anxiolytic and neuroprotective effects of etifoxine.[1][2][3][4][5] This document provides detailed application notes and protocols for in-vitro assays designed to quantify etifoxine-induced neurosteroid production, a critical step in the preclinical evaluation of its pharmacodynamic activity.
The following sections detail the necessary cell models, experimental procedures, and analytical methods to accurately measure changes in neurosteroid levels following etifoxine treatment. The primary analytical techniques covered are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both widely accepted for their sensitivity and specificity in quantifying steroid hormones.
Recommended In-Vitro Cell Models
Several cell lines are suitable for studying etifoxine-induced neurosteroidogenesis. The choice of cell line will depend on the specific research question and the desired cellular context (e.g., glial versus neuronal).
-
C6 Glioma Cells (Rat): This is a well-established astrocytic cell line known to express the translocator protein (TSPO), a key site of action for etifoxine, and to possess steroidogenic machinery.[6] C6 cells are a robust model for studying glial neurosteroid production.
-
BV-2 Microglial Cells (Mouse): As the resident immune cells of the central nervous system, microglia are implicated in neuroinflammation and neurodegeneration. BV-2 cells are a valuable tool for investigating the effects of etifoxine on neurosteroid production in the context of neuroinflammation.[7][8]
-
SH-SY5Y Neuroblastoma Cells (Human): This human-derived cell line has neuronal characteristics and has been shown to synthesize pregnenolone, the precursor to all other steroids.[9][10] SH-SY5Y cells are a suitable model for studying the direct effects of etifoxine on neuronal neurosteroidogenesis.
Experimental Protocols
Cell Culture and Etifoxine Treatment
Materials:
-
Selected cell line (C6, BV-2, or SH-SY5Y)
-
Complete culture medium (e.g., DMEM for C6 and SH-SY5Y, RPMI-1640 for BV-2) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Etifoxine hydrochloride
-
Vehicle (e.g., DMSO or ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (6-well or 12-well)
Procedure:
-
Cell Seeding: Plate the cells in the appropriate culture plates at a density that allows for 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Etifoxine Preparation: Prepare a stock solution of etifoxine in the chosen vehicle. Further dilute the stock solution in a serum-free culture medium to achieve the desired final concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment:
-
For dose-response studies , aspirate the culture medium and replace it with a medium containing various concentrations of etifoxine (e.g., 10⁻⁸ M to 10⁻⁵ M) or vehicle alone.
-
For time-course studies , treat the cells with a fixed concentration of etifoxine (e.g., 10⁻⁶ M) and collect samples at different time points (e.g., 15 min, 30 min, 1h, 6h, 24h).
-
-
Incubation: Incubate the cells for the specified duration.
-
Sample Collection:
-
Cell Culture Supernatant: Carefully collect the supernatant from each well and transfer it to a clean microcentrifuge tube. Centrifuge at 1,000 x g for 10 minutes to pellet any detached cells. Transfer the clear supernatant to a new tube for analysis.
-
Cell Lysate: Wash the cells with ice-cold PBS. Add an appropriate lysis buffer, scrape the cells, and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Storage: Store the collected samples at -80°C until analysis.
Quantification of Neurosteroids
ELISA is a high-throughput and sensitive method for quantifying specific neurosteroids, particularly allopregnanolone. Commercially available ELISA kits are a convenient option.
Protocol Overview (using a competitive ELISA kit for Allopregnanolone):
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.
-
Standard Curve: Create a standard curve by serially diluting the allopregnanolone standard provided in the kit.
-
Sample Incubation: Add standards and samples to the wells of the antibody-coated microplate. Add the enzyme-conjugated allopregnanolone and the primary antibody. Incubate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to the wells, which will react with the enzyme to produce a color change.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the recommended wavelength (typically 450 nm).
-
Data Analysis: The intensity of the color is inversely proportional to the concentration of allopregnanolone in the sample. Calculate the concentration of allopregnanolone in the samples by interpolating from the standard curve.
LC-MS/MS is a highly specific and sensitive method that allows for the simultaneous quantification of multiple neurosteroids.
Protocol Overview:
A. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw the cell culture supernatant or lysate samples on ice.
-
Add an internal standard (e.g., deuterated allopregnanolone) to each sample to correct for extraction variability.
-
Add an extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) or methyl tert-butyl ether) to the samples.
-
Vortex vigorously to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (containing the neurosteroids) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS/MS analysis.
B. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample into an HPLC or UPLC system equipped with a suitable column (e.g., C18) to separate the different neurosteroids.
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The neurosteroids are ionized (e.g., by electrospray ionization - ESI) and fragmented.
-
Quantification: The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each neurosteroid and the internal standard are monitored. The peak area ratios of the analyte to the internal standard are used to construct a calibration curve and quantify the neurosteroids in the samples.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison.
Table 1: Dose-Dependent Effect of Etifoxine on Neurosteroid Production in Frog Hypothalamic Explants (Data adapted from do Rego et al., 2015)
| Etifoxine Concentration (M) | 17-hydroxypregnenolone (% of control) | Dehydroepiandrosterone (DHEA) (% of control) | Progesterone (% of control) | Tetrahydroprogesterone (% of control) |
| 10⁻⁸ | ~120% | ~110% | ~115% | ~125% |
| 10⁻⁷ | ~150% | ~130% | ~140% | ~160% |
| 10⁻⁶ | ~200% | ~160% | ~180% | ~220% |
| 10⁻⁵ | ~250% | ~200% | ~230% | ~280% |
| 3x10⁻⁵ | ~230% | ~180% | ~210% | ~260% |
Note: The above data is an approximation based on graphical representations in the cited literature and serves as an illustrative example.
Table 2: Time-Course of Etifoxine (10⁻⁶ M) Effect on Neurosteroid Production in Frog Hypothalamic Explants (Data adapted from do Rego et al., 2015)
| Incubation Time | 17-hydroxypregnenolone (% of control) | Dehydroepiandrosterone (DHEA) (% of control) | Progesterone (% of control) | Tetrahydroprogesterone (% of control) |
| 15 min | Significant increase | Significant increase | Significant increase | Significant increase |
| 30 min | Further increase | Further increase | Further increase | Further increase |
| 1 hour | Peak effect observed | Peak effect observed | Peak effect observed | Peak effect observed |
| 2 hours | Effect starts to decline | Effect starts to decline | Effect starts to decline | Effect starts to decline |
Note: The cited study demonstrated a robust increase in neurosteroid synthesis within a 15-minute incubation period.[1][11]
Visualization of Pathways and Workflows
Signaling Pathway
References
- 1. The Non-Benzodiazepine Anxiolytic Drug Etifoxine Causes a Rapid, Receptor-Independent Stimulation of Neurosteroid Biosynthesis | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Neurosteroid allopregnanolone mediates anxiolytic effect of etifoxine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. BV-2 Microglial Cells Respond to Rotenone Toxic Insult by Modifying Pregnenolone, 5α-Dihydroprogesterone and Pregnanolone Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BV-2 Microglial Cells Respond to Rotenone Toxic Insult by Modifying Pregnenolone, 5α-Dihydroprogesterone and Pregnanolone Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human neuroblastoma SH-SY5Y cell line: neurosteroid-producing cell line relying on cytoskeletal organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Probing the Anticonvulsant Potential of Etifoxine: A Guide to Experimental Design
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preclinical evaluation of Etifoxine's anticonvulsant properties. Etifoxine (B195894), a non-benzodiazepine anxiolytic, exhibits a unique dual mechanism of action, making it a compelling candidate for seizure control. It directly modulates GABAA receptors at a site distinct from benzodiazepines and indirectly enhances GABAergic inhibition by stimulating the synthesis of neurosteroids via the translocator protein (TSPO). This guide furnishes detailed protocols for key in vivo and in vitro assays, presents quantitative data in structured tables for comparative analysis, and illustrates the underlying molecular pathways and experimental workflows through detailed diagrams.
Introduction to Etifoxine's Anticonvulsant Mechanism
Etifoxine's anticonvulsant effects are attributed to its bimodal action on the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.
-
Direct GABAA Receptor Modulation: Etifoxine positively modulates GABAA receptors, enhancing the influx of chloride ions in response to GABA. This potentiation of GABAergic currents leads to neuronal hyperpolarization, thereby increasing the seizure threshold. Notably, Etifoxine is believed to bind to the β subunits of the GABAA receptor, distinguishing its action from benzodiazepines which primarily target the interface between α and γ subunits[1]. This direct allosteric modulation is insensitive to the benzodiazepine (B76468) antagonist flumazenil[2].
-
Indirect Modulation via Neurosteroid Synthesis: Etifoxine binds to the 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane[1][2]. This interaction is thought to facilitate the translocation of cholesterol into the mitochondria, the rate-limiting step in neurosteroid synthesis. The resulting increase in the production of neurosteroids, such as allopregnanolone, which are potent positive allosteric modulators of GABAA receptors, further amplifies GABAergic inhibition[2][3].
Data Presentation: Efficacy and Binding Profile
The following tables summarize the quantitative data on Etifoxine's anticonvulsant efficacy in established animal models and its binding affinity for its molecular targets.
Table 1: Anticonvulsant Activity of Etifoxine in Mice
| Seizure Model | Seizure Type | Etifoxine ED50 (mg/kg, p.o.) | Reference Compound | Reference ED50 (mg/kg, p.o.) |
| Maximal Electroshock (MES) | Tonic Extension | 101 | Phenytoin | 9.5 |
| Pentylenetetrazol (PTZ) | Tonic Extension | 101 | Phenobarbital | 15 |
| Picrotoxin (PTX) | Tonic Extension | 39.5 | Diazepam | 0.8 |
| Bicuculline (BIC) | Tonic Extension | 397 | Diazepam | 1.2 |
| Isoniazid (INH) | Tonic Extension | 154 | Diazepam | 2.5 |
| Nicotine (NIC) | Tonic Extension | 181 | Mecamylamine | 1.8 |
| Strychnine (STR) | Tonic Extension | >800 | Phenobarbital | 40 |
| Pentylenetetrazol (PTZ) | Clonic Seizures | 221 | Ethosuximide | 130 |
| Pilocarpine (PIL) | Clonic Seizures | 181 | Diazepam | 0.25 |
Data adapted from Kruse, H. & Kuch, H. (1985). Arzneimittelforschung, 35(1), 133-135.
Table 2: Binding and Functional Potency of Etifoxine
| Target | Ligand/Assay | Preparation | Value |
| GABAA Receptor Complex | [35S]TBPS Displacement | Rat Cortical Membranes | IC50: 6.7 ± 0.8 µM[2] |
| Translocator Protein (TSPO) | [3H]PK11195 Displacement | Rat Heart Homogenates | IC50: 27.3 ± 1.0 µM[2] |
| GABAA Receptor (α1β2γ2s) | GABA EC50 Shift | Xenopus Oocytes | From 20.8 ± 1.2 µM to 7.5 ± 0.9 µM (in presence of 20 µM Etifoxine)[4] |
Signaling Pathways and Experimental Workflows
Etifoxine's Dual Mechanism of Action
In Vivo Anticonvulsant Screening Workflow
In Vitro Mechanistic Investigation Workflow
Experimental Protocols
Protocol 1: Maximal Electroshock (MES) Seizure Model
This model is used to evaluate the efficacy of a compound against generalized tonic-clonic seizures.
Materials:
-
Male CD-1 mice (18-25 g)
-
Etifoxine
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Saline solution (0.9%)
-
Topical anesthetic (e.g., 0.5% tetracaine)
Procedure:
-
Animal Preparation: Acclimatize mice for at least 3 days before the experiment. House them in a temperature-controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Dosing: Administer Etifoxine or vehicle orally (p.o.) to groups of mice (n=8-10 per group) at various doses.
-
Pre-treatment Time: Wait for a predetermined time (e.g., 60 minutes) to allow for drug absorption and peak effect.
-
Seizure Induction:
-
Apply a drop of topical anesthetic to the cornea of each mouse.
-
Place the corneal electrodes, moistened with saline, on the eyes.
-
Deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
-
Observation: Immediately after the shock, observe the mouse for 30 seconds for the presence or absence of a tonic hindlimb extension. The absence of this endpoint is considered protection.
-
Data Analysis: Calculate the ED50 (the dose that protects 50% of the animals) using a probit analysis.
Protocol 2: Pentylenetetrazol (PTZ) Seizure Model
This model is used to assess a compound's efficacy against clonic seizures, which are characteristic of absence seizures.
Materials:
-
Male CD-1 mice (18-25 g)
-
Etifoxine
-
Vehicle
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
Observation chambers
Procedure:
-
Animal Preparation and Dosing: Follow steps 1-3 from the MES protocol.
-
PTZ Administration: Administer a convulsant dose of PTZ subcutaneously (s.c.).
-
Observation: Place each mouse in an individual observation chamber and observe for 30 minutes for the onset of clonic seizures (characterized by repetitive, rhythmic jerking of the limbs and body). The absence of clonic seizures for a defined period is considered protection.
-
Data Analysis: Determine the percentage of animals protected in each group and calculate the ED50.
Protocol 3: In Vitro Electrophysiology - Whole-Cell Patch Clamp
This protocol allows for the direct assessment of Etifoxine's modulatory effects on GABAA receptor function.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical) or a cell line expressing specific GABAA receptor subtypes (e.g., HEK293 cells).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette pulling.
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).
-
Internal solution (e.g., containing in mM: 140 CsCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 ATP-Mg; pH 7.2).
-
GABA stock solution.
-
Etifoxine stock solution.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline inward current.
-
Co-apply the same concentration of GABA with varying concentrations of Etifoxine.
-
-
Data Acquisition and Analysis:
-
Record the GABA-evoked currents in the absence and presence of Etifoxine.
-
Measure the peak amplitude of the currents.
-
Calculate the percentage potentiation of the GABA response by Etifoxine at each concentration.
-
Construct a dose-response curve and determine the EC50 for Etifoxine's potentiating effect.
-
Protocol 4: Neurosteroid Synthesis Assay
This assay measures the ability of Etifoxine to stimulate the production of neurosteroids.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus) or cultured astrocytes/glial cells.
-
Homogenization buffer.
-
Etifoxine.
-
Radio-labeled precursor (e.g., [3H]pregnenolone) or reagents for ELISA/GC-MS.
-
Enzyme-linked immunosorbent assay (ELISA) kit for the target neurosteroid (e.g., allopregnanolone) or access to a gas chromatography-mass spectrometry (GC-MS) system.
Procedure:
-
Tissue/Cell Preparation:
-
For tissue: Rapidly dissect the brain region of interest, homogenize in ice-cold buffer.
-
For cells: Culture cells to confluence.
-
-
Incubation: Incubate the brain homogenate or cultured cells with varying concentrations of Etifoxine for a defined period (e.g., 30-60 minutes) at 37°C.
-
Steroid Extraction: Stop the reaction and extract the steroids using an organic solvent (e.g., diethyl ether or solid-phase extraction).
-
Quantification:
-
ELISA: Follow the manufacturer's instructions to quantify the concentration of the target neurosteroid.
-
GC-MS: Derivatize the steroid extracts and analyze them using GC-MS for precise quantification.
-
-
Data Analysis: Compare the levels of the neurosteroid in Etifoxine-treated samples to vehicle-treated controls to determine the fold-increase in synthesis.
Conclusion
The experimental designs and protocols outlined in this guide provide a robust framework for the comprehensive evaluation of Etifoxine's anticonvulsant properties. By employing a combination of in vivo seizure models and in vitro mechanistic assays, researchers can elucidate the efficacy and dual mechanism of action of this promising compound. The structured data presentation and visual workflows are intended to facilitate experimental planning and data interpretation for professionals in the field of neuroscience and drug development.
References
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Etifoxine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etifoxine (B195894) hydrochloride is a non-benzodiazepine anxiolytic with a multifaceted pharmacological profile that includes neuroprotective and anti-inflammatory properties.[1][2] Its anti-inflammatory effects are primarily attributed to its dual mechanism of action: direct allosteric modulation of GABA-A receptors and, significantly, its interaction with the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane.[1] This interaction stimulates the synthesis of neurosteroids, such as allopregnanolone, which are potent endogenous anti-inflammatory and neuroprotective molecules.[1][3] These application notes provide detailed protocols for in vitro and in vivo techniques to evaluate the anti-inflammatory efficacy of Etifoxine hydrochloride.
Signaling Pathways
The anti-inflammatory action of this compound is complex, involving the modulation of neurosteroid synthesis and the subsequent downstream effects on inflammatory cascades. A key mechanism is the binding of Etifoxine to TSPO, which enhances the production of allopregnanolone. Allopregnanolone, in turn, can suppress the activation of microglia and astrocytes, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Caption: Signaling pathway of Etifoxine's anti-inflammatory action.
Data Presentation
In Vitro Anti-inflammatory Effects
| Cell Type | Inflammatory Stimulus | Etifoxine Concentration | Measured Parameter | Result | Reference |
| Mouse Primary Macrophages | LPS + Nigericin | 25 µM | IL-1β Secretion | Decreased to 160.2 pg/mL from 1426 pg/mL | [4] |
| Mouse Primary Microglia | LPS + Nigericin | 25 µM | IL-1β Secretion | Decreased to 0 pg/mL from 1874 pg/mL | [4] |
| Human Primary Macrophages | LPS + Nigericin | > 25 µM | IL-1β Secretion | Dose-dependent decrease | [4] |
| Frog Hypothalamic Explants | - | 10⁻⁸ to 10⁻⁵ M | Neurosteroid Synthesis | Dose-dependent increase in allopregnanolone | [4] |
In Vivo Anti-inflammatory and Analgesic Effects
| Animal Model | Administration Route | This compound Dose | Measured Parameter | Result | Reference |
| Rat (Carrageenan-induced paw edema) | Intraperitoneal (IP) | 10, 30, 50 mg/kg | Thermal Hyperalgesia | 30 and 50 mg/kg significantly reduced hyperalgesia | [5] |
| Rat (Carrageenan-induced paw edema) | Oral | 50, 100, 150 mg/kg | Thermal Hyperalgesia | 100 and 150 mg/kg significantly reduced hyperalgesia | [5] |
| Rat (Traumatic Brain Injury) | Intraperitoneal (IP) | 50 mg/kg/day | Pro-inflammatory Cytokines (in brain tissue) | Significant reduction in TNF-α, IL-1β, IL-6 | [6] |
| Rat (Traumatic Brain Injury) | Intraperitoneal (IP) | 50 mg/kg/day | Glial Activation Markers (in brain tissue) | Significant reduction in CD68+ and GFAP+ cells | [6] |
| Rat (Mononeuropathy) | Intraperitoneal (IP) | 5, 25, 50 mg/kg | Allopregnanolone levels in spinal cord | Dose-dependent increase |
Experimental Protocols
In Vitro Protocol: Evaluation of Anti-inflammatory Effects on LPS-Stimulated Macrophages/Microglia
This protocol is designed to assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage or microglial cell lines (e.g., RAW 264.7, BV-2) or primary cells.
Materials:
-
Macrophage/microglial cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Multi-well cell culture plates (24- or 96-well)
Experimental Workflow:
Caption: In vitro experimental workflow.
Procedure:
-
Cell Seeding: Seed macrophages or microglia in 24- or 96-well plates at a density of 1-5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 25, 50 µM) or vehicle control. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response. Include a control group without LPS stimulation.
-
Incubation: Incubate the plates for 6 to 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess the viability of the cells remaining in the wells using an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity of the compound.
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rodents
This model is used to evaluate the acute anti-inflammatory and anti-edemic effects of this compound.[6][7][8]
Materials:
-
Male Wistar rats or Swiss albino mice (180-220 g)
-
This compound
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Syringes and needles
Experimental Workflow:
Caption: In vivo experimental workflow.
Procedure:
-
Animal Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group):
-
Vehicle control
-
This compound (e.g., 10, 30, 50 mg/kg, IP or 50, 100, 150 mg/kg, oral)
-
Positive control (e.g., Indomethacin, 10 mg/kg, oral)
-
-
Drug Administration: Administer this compound or the vehicle 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each animal.[6]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
The provided protocols and data offer a framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. The in vitro assays allow for the investigation of its effects on key inflammatory mediators at the cellular level, while the in vivo model provides insights into its efficacy in a complex physiological system. The ability of Etifoxine to stimulate the synthesis of anti-inflammatory neurosteroids presents a promising avenue for its therapeutic application in inflammatory conditions, particularly those with a neurogenic component. Further research focusing on a broader range of inflammatory markers and models will continue to elucidate the full anti-inflammatory potential of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anxiolytic etifoxine activates the peripheral benzodiazepine receptor and increases the neurosteroid levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The non-benzodiazepine anxiolytic drug etifoxine causes a rapid, receptor-independent stimulation of neurosteroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gabarx.com [gabarx.com]
- 6. benchchem.com [benchchem.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. inotiv.com [inotiv.com]
Etifoxine Hydrochloride: A Versatile Tool for Investigating Neurosteroidogenesis in the Central Nervous System
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Etifoxine (B195894) hydrochloride, a non-benzodiazepine anxiolytic, has emerged as a significant pharmacological tool for the study of neurosteroidogenesis within the central nervous system (CNS). Its unique dual mechanism of action, involving both direct allosteric modulation of GABA-A receptors and stimulation of neurosteroid synthesis, provides a valuable avenue for exploring the intricate relationship between neurosteroids and CNS function.[1][2] These application notes provide a comprehensive overview of etifoxine's mechanisms, summarize key quantitative data, and offer detailed protocols for its use in both in vitro and in vivo experimental settings. The information presented is intended to guide researchers in designing and executing studies to elucidate the role of neurosteroids in various physiological and pathological processes.
Introduction
Neurosteroids, synthesized de novo in the brain, are potent modulators of neuronal activity, influencing everything from mood and anxiety to learning and memory. Etifoxine hydrochloride offers a unique advantage in studying these processes due to its ability to enhance the production of endogenous neurosteroids, such as allopregnanolone (B1667786), a powerful positive allosteric modulator of the GABA-A receptor.[3][4] This is primarily attributed to its interaction with the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane, which facilitates the transport of cholesterol, the rate-limiting step in neurosteroid synthesis.[2][5][6] Additionally, etifoxine directly modulates GABA-A receptors, preferentially at the α2β3γ2 and α3β3γ2 subtypes, offering a multi-faceted approach to probing GABAergic signaling.[1]
Data Presentation
Table 1: Receptor Binding and Functional Activity of this compound
| Parameter | Value | Species/System | Reference |
| GABA-A Receptor Modulation | |||
| IC50 for [35S]TBPS displacement | 6.7 ± 0.8 µM | Rat cortical membranes | [7] |
| Potentiation of GABA (EC10)-activated currents | Dose-dependent | Recombinant murine GABA-A receptors (α1βxγ2s) | [8] |
| Preferential Subunit Potentiation | β2 and β3 subunits over β1 | Recombinant murine GABA-A receptors | [8] |
| TSPO Binding | |||
| IC50 for [3H]PK11195 displacement | 18.3 ± 1.2 µM | Rat forebrain membranes | [3] |
| IC50 for [3H]PK11195 displacement | 27.3 ± 1.0 µM | Rat heart homogenates | [7] |
Table 2: In Vivo Effects of this compound on Neurosteroid Levels
| Neurosteroid | Fold Increase (Brain) | Dose | Time Point | Species | Reference |
| Pregnenolone | Increased | 50 mg/kg | Not specified | Rat (adrenalectomized & castrated) | [3] |
| Progesterone | Increased | 50 mg/kg | Not specified | Rat (adrenalectomized & castrated) | [3] |
| 5α-dihydroprogesterone | Increased | 50 mg/kg | Not specified | Rat (adrenalectomized & castrated) | [3] |
| Allopregnanolone | Increased | 50 mg/kg | Not specified | Rat (adrenalectomized & castrated) | [3] |
| Allopregnanolone (Spinal Cord) | ~16-fold (vs. 5 mg/kg) | 50 mg/kg | Not specified | Rat | [9] |
Note: The exact fold increase for brain neurosteroids in the 2005 study by Verleye et al. was not specified, only that levels were "enhanced."
Signaling Pathways and Experimental Workflows
Figure 1: Dual mechanism of action of this compound.
Figure 2: General workflow for in vivo studies using etifoxine.
Experimental Protocols
Protocol 1: In Vitro Assessment of Neurosteroid Production in Glial Cell Cultures
This protocol outlines a method to assess the direct effects of etifoxine on neurosteroid synthesis in primary glial cell cultures or cell lines (e.g., C6 glioma, BV-2 microglia).[10]
Materials:
-
Glial cell culture (primary or cell line)
-
Culture medium (e.g., DMEM) with appropriate supplements
-
This compound stock solution (in DMSO or appropriate vehicle)
-
Vehicle control (e.g., DMSO)
-
Precursor for neurosteroid synthesis (e.g., 22R-hydroxycholesterol or mevalonate)
-
Cell lysis buffer
-
Organic solvents for extraction (e.g., ethyl acetate, hexane)
-
LC-MS/MS system for neurosteroid quantification
Procedure:
-
Cell Culture: Plate glial cells at an appropriate density in multi-well plates and allow them to adhere and grow to a confluent monolayer.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range to test is 1-50 µM.
-
Include a vehicle control group.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of etifoxine or vehicle.
-
Incubate the cells for a predetermined time course (e.g., 15 minutes to 24 hours) to assess both rapid and long-term effects on neurosteroidogenesis.[11][12][13]
-
-
Sample Collection:
-
Following incubation, collect the culture medium and the cells separately.
-
Lyse the cells using a suitable lysis buffer.
-
-
Steroid Extraction:
-
Perform a liquid-liquid extraction on both the culture medium and the cell lysates to isolate the neurosteroids.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Quantification:
Protocol 2: In Vivo Evaluation of Etifoxine's Anxiolytic Effects and Brain Neurosteroid Levels in Rodents
This protocol describes an in vivo experiment to correlate the anxiolytic-like effects of etifoxine with changes in brain neurosteroid concentrations in rats or mice.
Materials:
-
Adult male rodents (e.g., Wistar rats or C57BL/6J mice)
-
This compound solution for injection (dissolved in saline or other appropriate vehicle)
-
Vehicle solution
-
Apparatus for behavioral testing (e.g., Elevated Plus Maze, Light/Dark Box)[16][17][18]
-
Anesthesia and surgical tools for tissue collection
-
Equipment for brain homogenization and plasma separation
-
LC-MS/MS system for neurosteroid quantification
Procedure:
-
Animal Handling and Acclimation:
-
House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow for an acclimation period of at least one week before the start of the experiment.
-
Handle the animals daily for several days prior to testing to reduce stress-induced variability.
-
-
Drug Administration:
-
Behavioral Testing:
-
Conduct behavioral assays to assess anxiety-like behavior. For the Elevated Plus Maze, record parameters such as the time spent in and the number of entries into the open and closed arms.[20]
-
-
Sample Collection:
-
Immediately following behavioral testing, anesthetize the animals.
-
Collect trunk blood for plasma separation.
-
Rapidly dissect the brain, isolating specific regions of interest if required (e.g., hippocampus, prefrontal cortex).
-
Flash-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
-
Neurosteroid Analysis:
-
Homogenize the brain tissue samples.
-
Perform steroid extraction from both brain homogenates and plasma samples.
-
Quantify neurosteroid levels using LC-MS/MS.[14]
-
-
Data Analysis:
-
Analyze the behavioral data using appropriate statistical tests (e.g., t-test or ANOVA).
-
Correlate the behavioral outcomes with the measured neurosteroid concentrations in the brain and plasma.
-
Conclusion
This compound is a powerful and multifaceted tool for researchers investigating the role of neurosteroidogenesis in the CNS. Its ability to enhance endogenous neurosteroid production, coupled with its direct effects on GABA-A receptors, allows for a nuanced exploration of GABAergic signaling and its modulation. The protocols and data presented herein provide a solid foundation for utilizing etifoxine to advance our understanding of the physiological and pathological roles of neurosteroids in the brain.
References
- 1. Etifoxine - Wikipedia [en.wikipedia.org]
- 2. dovepress.com [dovepress.com]
- 3. The anxiolytic etifoxine activates the peripheral benzodiazepine receptor and increases the neurosteroid levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of GABAergic synaptic transmission by the non-benzodiazepine anxiolytic etifoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The modulatory effects of the anxiolytic etifoxine on GABA(A) receptors are mediated by the beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gabarx.com [gabarx.com]
- 10. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 11. The Non-Benzodiazepine Anxiolytic Drug Etifoxine Causes a Rapid, Receptor-Independent Stimulation of Neurosteroid Biosynthesis | PLOS One [journals.plos.org]
- 12. scispace.com [scispace.com]
- 13. The non-benzodiazepine anxiolytic drug etifoxine causes a rapid, receptor-independent stimulation of neurosteroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for differential and quantitative analyses of brain neurosteroid levels by LC/MS/MS with ESI-enhancing and isotope-coded derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Differential effects of etifoxine on anxiety-like behaviour and convulsions in BALB/cByJ and C57BL/6J mice: any relation to overexpression of central GABAA receptor beta2 subunits? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 18. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Neurosteroid allopregnanolone mediates anxiolytic effect of etifoxine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Etifoxine Hydrochloride-Induced Liver Toxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Etifoxine hydrochloride-induced liver toxicity in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: Is there established evidence of this compound-induced liver toxicity from long-term studies?
A1: Currently, there is a lack of published dedicated long-term clinical trials or extensive preclinical studies specifically designed to evaluate the chronic liver toxicity of this compound. The primary evidence for Etifoxine-induced liver injury comes from post-marketing surveillance and case series analysis, which mainly report acute liver injury.[1][2][3] A French pharmacovigilance survey identified cases of acute hepatitis, with the median onset of symptoms occurring around 18 days after treatment initiation.[1][3] While these reports confirm the potential for hepatotoxicity, they do not provide data on the effects of long-term, continuous exposure. Therefore, researchers investigating the long-term safety profile of Etifoxine should be aware of this data gap and design their studies accordingly.
Q2: What is the typical presentation of Etifoxine-induced liver injury?
A2: Based on available case reports, Etifoxine-induced liver injury most commonly presents as acute cytolytic or mixed (cytolytic and cholestatic) hepatitis.[1][3] In a significant case series, 15 out of 18 analyzed cases showed a cytolytic pattern, while 3 were of a mixed type.[1] Symptoms can range from asymptomatic elevation of liver enzymes to severe outcomes, including fulminant hepatitis requiring liver transplantation in rare instances.[1] The mechanism is suspected to be idiosyncratic, meaning it is not dose-dependent and occurs in susceptible individuals.[1]
Q3: Are there any known signaling pathways involved in Etifoxine-induced liver toxicity?
A3: The precise signaling pathways for Etifoxine-induced liver toxicity have not been fully elucidated. However, given its classification as an idiosyncratic drug-induced liver injury (iDILI), it is hypothesized to involve the formation of reactive metabolites and subsequent cellular stress and immune responses.[2][4][5] Key events in iDILI often include mitochondrial dysfunction, oxidative stress, and the activation of cell death pathways.[4][6] The innate and adaptive immune systems may also play a crucial role in the progression of liver damage.[2][5] Researchers should consider investigating these general iDILI pathways in their experimental models of Etifoxine toxicity.
Troubleshooting Guides for Experimental Studies
Issue 1: Difficulty in Reproducing Hepatotoxicity in Animal Models.
-
Possible Cause: Idiosyncratic nature of the toxicity. Etifoxine-induced liver injury is likely an idiosyncratic reaction, which is inherently difficult to reproduce in standard, genetically homogenous animal models.[1]
-
Troubleshooting Steps:
-
Consider Co-treatment Models: To mimic potential susceptibility factors, consider co-administering a non-hepatotoxic dose of an inflammatory stimulus like lipopolysaccharide (LPS) with Etifoxine. This can help unmask the hepatotoxic potential of drugs that cause iDILI.
-
Utilize Genetically Diverse Animal Strains: Employing a panel of different mouse strains may help identify a susceptible genetic background that is more prone to developing Etifoxine-induced liver injury.
-
Humanized Liver Models: If resources permit, consider using mice with humanized livers, as they can better replicate human-specific metabolic pathways and immune responses.
-
Monitor for Immune Markers: In addition to liver enzymes, assess for markers of immune activation, such as cytokines and immune cell infiltration in the liver, as the toxicity may be immune-mediated.
-
Issue 2: High Variability in In Vitro Cytotoxicity Assays.
-
Possible Cause: Inappropriate cell model or assay conditions. Standard hepatoma cell lines like HepG2 may not adequately express the necessary metabolic enzymes (e.g., Cytochrome P450s) to generate the reactive metabolites potentially responsible for Etifoxine's toxicity.[7]
-
Troubleshooting Steps:
-
Use Primary Human Hepatocytes: Whenever possible, utilize primary human hepatocytes as they are considered the gold standard for in vitro toxicity testing, providing a more physiologically relevant metabolic profile.[8][9]
-
Consider 3D Cell Culture Models: 3D spheroid cultures of primary hepatocytes can maintain liver-specific functions for longer periods compared to 2D monolayers, making them more suitable for longer-term toxicity studies.[10]
-
Optimize Drug Concentration and Exposure Time: The concentration of Etifoxine and the duration of exposure are critical. A wide concentration range and multiple time points should be tested to capture potential delayed toxicity.
-
Multiparametric High-Content Imaging: Instead of relying on a single cytotoxicity endpoint (e.g., ATP levels), use high-content imaging to simultaneously assess multiple parameters like mitochondrial membrane potential, reactive oxygen species production, and nuclear morphology.[8]
-
Data Presentation
Table 1: Summary of Liver Function Test Data from a Case Series of Etifoxine-Induced Acute Hepatitis
| Parameter | Median Value (Range) |
| Patient Characteristics | |
| Age (years) | 58 (33-81) |
| Time to Onset (days) | 18 (11-61) |
| Biochemical Markers at Presentation | |
| Alanine Aminotransferase (ALT) (x ULN) | 21 (6-70) |
| Aspartate Aminotransferase (AST) (x ULN) | 15 (5-68) |
| Alkaline Phosphatase (ALP) (x ULN*) | 1.5 (0.8-10) |
| Total Bilirubin (mg/dL) | 2.9 (0.7-23.4) |
*ULN: Upper Limit of Normal Data adapted from a case series of 18 patients.[1]
Experimental Protocols
Protocol 1: In Vitro Assessment of Etifoxine Cytotoxicity in Primary Human Hepatocytes
-
Cell Seeding: Plate cryopreserved primary human hepatocytes on collagen-coated 96-well plates at a density of 0.6 x 105 cells per well in the appropriate seeding medium. Allow cells to attach for 4-6 hours.
-
Drug Treatment: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, ensuring the final concentration does not exceed 0.1% v/v). Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the seeding medium with the medium containing the different concentrations of Etifoxine or vehicle control.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for the desired time points (e.g., 24, 48, and 72 hours for acute testing; for longer-term studies, medium with fresh compound should be replaced every 24-48 hours).
-
Cytotoxicity Assessment:
-
ATP Assay (Cell Viability): Use a commercial ATP-based luminescence assay kit according to the manufacturer's instructions to measure cell viability.
-
LDH Release Assay (Membrane Integrity): Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium using a commercially available colorimetric assay.
-
High-Content Imaging: Stain cells with fluorescent dyes for multiplexed analysis of mitochondrial membrane potential (e.g., TMRM), reactive oxygen species (e.g., CellROX Green), and nuclear morphology (e.g., Hoechst 33342). Acquire and analyze images using a high-content imaging system.
-
-
Data Analysis: Normalize the data to the vehicle control group. Calculate the EC50 values (the concentration at which 50% of the maximum effect is observed) for each parameter.
Protocol 2: Causality Assessment of Suspected Etifoxine-Induced Liver Injury using the Roussel Uclaf Causality Assessment Method (RUCAM)
The RUCAM is a structured method to quantitatively assess the causality of drug-induced liver injury.[11][12]
-
Time to Onset: Determine the time from the start of Etifoxine treatment to the onset of the liver injury.
-
Course of Liver Injury: Analyze the trend of liver enzyme levels after stopping Etifoxine. A decrease of ≥50% in ALT within 8 days for hepatocellular injury or a decrease of ≥50% in ALP within 180 days for cholestatic/mixed injury provides a higher score.
-
Risk Factors: Consider patient-specific risk factors such as age (≥55 years), alcohol consumption, and pregnancy.
-
Concomitant Medications: Evaluate other medications the patient is taking for their potential to cause liver injury.
-
Exclusion of Alternative Causes: Rule out other potential causes of liver injury, such as viral hepatitis, autoimmune hepatitis, and biliary obstruction.
-
Previous Information on the Drug: Check for existing reports of Etifoxine-induced hepatotoxicity in the literature.
-
Response to Re-exposure (if applicable): A positive re-challenge, though rarely performed intentionally, provides strong evidence of causality.
Each criterion is assigned a score, and the total score categorizes the likelihood of the drug being the cause of the liver injury as "highly probable," "probable," "possible," "unlikely," or "excluded."[11]
Mandatory Visualization
References
- 1. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idiosyncratic Drug-Induced Liver Injury: Mechanistic and Clinical Challenges | MDPI [mdpi.com]
- 3. Etifoxine-induced acute hepatitis: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. resources.revvity.com [resources.revvity.com]
- 9. In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scholarly Article or Book Chapter | Reliability of the Roussel Uclaf Causality Assessment Method for assessing causality in drug-induced liver injury | ID: wh247049b | Carolina Digital Repository [cdr.lib.unc.edu]
- 11. Reliability of the Roussel Uclaf Causality Assessment Method for Assessing Causality in Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Roussel Uclaf Causality Assessment Method for Drug-Induced Liver Injury: Present and Future [frontiersin.org]
Drug-drug interaction profile of Etifoxine hydrochloride with CNS depressants
Technical Support Center: Etifoxine (B195894) Hydrochloride Interaction Profile
Welcome to the technical support center for researchers and drug development professionals. This resource provides in-depth information, troubleshooting guides, and frequently asked questions regarding the drug-drug interaction profile of Etifoxine hydrochloride, with a specific focus on its co-administration with Central Nervous System (CNS) depressants.
Frequently Asked Questions (FAQs)
1. What is the likelihood of a pharmacodynamic interaction when Etifoxine is co-administered with a CNS depressant?
Caution is warranted when combining etifoxine with other central depressants such as benzodiazepines, central analgesics, antipsychotics, sedative antihistamines, and alcohol.[1] Theoretically, co-administration could lead to additive or synergistic CNS depressant effects, such as increased drowsiness, sedation, and impaired psychomotor performance. However, clinical studies have also shown that etifoxine has less impact on psychomotor performance, vigilance, and free recall compared to benzodiazepines like lorazepam.[2][3]
2. How does the mechanism of action of Etifoxine differ from benzodiazepines, and how might this affect their interaction?
Etifoxine possesses a dual mechanism of action that is distinct from benzodiazepines.[2] It enhances GABAergic transmission through two main pathways:
-
Direct Allosteric Modulation: Etifoxine binds to a specific site on GABAA receptors, different from the benzodiazepine (B76468) binding site, primarily involving the β2 and β3 subunits.[2][4]
-
Indirect Modulation via Neurosteroid Synthesis: Etifoxine binds to the translocator protein (TSPO) on the outer mitochondrial membrane, which stimulates the synthesis of neurosteroids like allopregnanolone.[5] These neurosteroids are potent positive allosteric modulators of GABAA receptors.
This distinct binding site means that etifoxine does not compete with benzodiazepines for their binding site and its effects are not reversed by the benzodiazepine antagonist flumazenil (B1672878).[1] This could imply a potential for additive or synergistic effects when used concurrently, rather than a competitive interaction.[6]
3. Are there any clinical data on the co-administration of Etifoxine and benzodiazepines in humans?
4. What does preclinical data suggest about the interaction between Etifoxine and benzodiazepines?
A study in a rat model of diazepam-induced amnesia found that etifoxine could reduce the cognitive deficit caused by diazepam.[6] The co-administration of etifoxine and diazepam was also observed to alleviate the negative impact of diazepam on locomotor activity.[6] These findings suggest a potentially beneficial interaction in mitigating some of the adverse effects of benzodiazepines, though this requires confirmation in human studies.[6]
5. What is the known interaction profile of Etifoxine with alcohol?
Specific clinical studies quantifying the interaction between Etifoxine and alcohol in humans are limited. However, it is generally recommended to avoid alcohol consumption when taking Etifoxine due to the potential for additive CNS depressant effects.[9] Preclinical studies in mice have shown that etifoxine can reduce the physical signs and anxiety-like behavior associated with alcohol withdrawal, suggesting a complex interaction with the GABAergic system that is also modulated by alcohol.[6][10]
6. Have any drug-drug interaction studies been conducted with Etifoxine for other classes of drugs?
A French pharmacovigilance survey noted some suspected drug-drug interactions, including a possible loss of efficacy for oral contraceptives and vitamin K antagonists, though this was not confirmed by in vitro studies.[10][11]
Troubleshooting Guides for Experimental Research
Issue 1: Unexpected sedative or psychomotor impairment in animal models with Etifoxine and a CNS depressant.
-
Possible Cause: Additive or synergistic pharmacodynamic effects. Although Etifoxine generally has a better side-effect profile than benzodiazepines, its combination with another CNS depressant could potentiate sedative effects.
-
Troubleshooting Steps:
-
Dose Reduction: Systematically reduce the dose of either Etifoxine or the co-administered CNS depressant (or both) to identify a dose combination that achieves the desired therapeutic effect without significant impairment.
-
Staggered Administration: Investigate if staggering the administration times of the two drugs mitigates the acute sedative effects.
-
Alternative CNS Depressant: If possible, consider using a CNS depressant with a different mechanism of action to see if the interaction is specific to the initial drug class.
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine if there is a pharmacokinetic interaction leading to increased plasma concentrations of either drug.
-
Issue 2: Difficulty in distinguishing the individual contributions of Etifoxine and a co-administered benzodiazepine to an observed anxiolytic effect.
-
Possible Cause: Both agents act on the GABAergic system, making it challenging to dissect their individual effects in a behavioral assay.
-
Troubleshooting Steps:
-
Use of Antagonists: In preclinical models, utilize the benzodiazepine antagonist flumazenil. Since flumazenil does not reverse the effects of Etifoxine, its administration can help to isolate the benzodiazepine-mediated component of the anxiolytic effect.[1]
-
Dose-Response Curves: Generate separate and combined dose-response curves for Etifoxine and the benzodiazepine. This can help to determine if the interaction is additive, synergistic, or antagonistic.
-
Control Groups: Ensure the experimental design includes control groups for each drug administered alone at the respective doses used in the combination group.
-
Data Presentation
Pharmacokinetic Profile of this compound (Human Data)
| Parameter | Value | Reference |
| Bioavailability | ~90% | [1] |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [1] |
| Plasma Protein Binding | 88-95% | [1] |
| Metabolism | Hepatic | [1] |
| Active Metabolite | Diethyletifoxine | [1] |
| Elimination Half-life (Etifoxine) | ~6 hours | [1] |
| Elimination Half-life (Diethyletifoxine) | ~20 hours | [1] |
| Excretion | Primarily urine, also bile | [1] |
Qualitative Drug-Drug Interaction Profile of Etifoxine with CNS Depressants
| Interacting Drug Class | Potential Outcome | Evidence Level/Comment | Reference |
| Benzodiazepines | Increased CNS depression (sedation, psychomotor impairment). Potential to mitigate benzodiazepine-induced cognitive deficits. | Caution advised. Preclinical data suggests potential for both adverse potentiation and beneficial mitigation of side effects. | [1][6] |
| Alcohol | Increased CNS depression. | Caution advised. Limited specific human data. Preclinical data on alcohol withdrawal. | [9][10] |
| Opioid Analgesics | Increased CNS depression. | Theoretical; based on the general profile of CNS depressants. | [1] |
| Antipsychotics | Increased CNS depression. | Theoretical; based on the general profile of CNS depressants. | [1] |
| Sedative Antihistamines | Increased CNS depression. | Theoretical; based on the general profile of CNS depressants. | [1] |
Note: Specific human pharmacokinetic and pharmacodynamic data from drug-drug interaction studies of Etifoxine with CNS depressants are not extensively available in the public domain. The information provided is based on general pharmacological principles, preclinical studies, and comparative clinical trials.
Experimental Protocols
Preclinical Evaluation of Etifoxine and Diazepam on Locomotor Activity and Passive Learning in Rats
This is a summarized protocol based on the study by Kostadinov et al. (2023).[6]
-
Animals: Male Wistar rats.
-
Drug Administration:
-
Control Group: Saline intraperitoneally (i.p.) for 7 days.
-
Diazepam Group: Diazepam 2.5 mg/kg i.p. for 7 days.
-
Combination Group: Diazepam 2.5 mg/kg and Etifoxine 50 mg/kg i.p. for 7 days.
-
-
Locomotor Activity Assessment:
-
Measured using an automated activity cage.
-
Parameters recorded: number of horizontal and vertical movements.
-
Measurements taken on day 1, day 7, and day 14 of the experiment.
-
-
Passive Learning (Step-Down) Test:
-
Apparatus: A chamber with a grid floor and an elevated platform.
-
Training (Day 1): Rats are placed on the platform. When they step down onto the grid, they receive a mild electric shock.
-
Testing (Day 3 for short-term memory, Day 7 for long-term memory): Rats are again placed on the platform, and the latency to step down is recorded. Longer latency indicates better memory of the aversive stimulus.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) are used to compare the different treatment groups.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Etifoxine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. The anxiolytic etifoxine protects against convulsant and anxiogenic aspects of the alcohol withdrawal syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The translocator protein 18kDa ligand etifoxine in the treatment of depressive disorders—a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etifoxine impairs neither alertness nor cognitive functions of the elderly: A randomized, double-blind, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. ema.europa.eu [ema.europa.eu]
- 11. alzdiscovery.org [alzdiscovery.org]
Technical Support Center: Optimizing Etifoxine Hydrochloride Delivery for Enhanced Brain Penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at optimizing the delivery of etifoxine (B195894) hydrochloride for enhanced brain penetration.
Frequently Asked Questions (FAQs)
1. What is etifoxine hydrochloride and what are its primary mechanisms of action?
This compound is a non-benzodiazepine anxiolytic drug belonging to the benzoxazine (B1645224) class.[1][2] It exhibits its therapeutic effects through a dual mechanism:
-
Direct modulation of GABA-A receptors: It binds to a site on the β2 and β3 subunits of the GABA-A receptor, distinct from the benzodiazepine (B76468) binding site, to potentiate GABAergic neurotransmission.[1][3][4]
-
Indirect modulation via neurosteroid synthesis: Etifoxine binds to the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane.[3][4][5] This interaction facilitates the synthesis of neurosteroids, such as allopregnanolone, which are potent positive allosteric modulators of the GABA-A receptor.[3][4][5]
2. What are the main challenges in delivering this compound to the brain?
The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[6][7][8][9] For a drug to cross the BBB, it generally needs to be small, lipophilic, and not a substrate for efflux transporters.[8] While etifoxine is a relatively small molecule, its brain penetration can be limited.
3. Why are nanoparticle-based delivery systems being explored for this compound?
Nanoparticle-based delivery systems, such as polymeric nanoparticles and liposomes, offer several potential advantages for enhancing brain delivery of this compound:
-
Protection from degradation: Nanoparticles can protect the encapsulated drug from enzymatic degradation in the bloodstream.
-
Controlled release: They can be engineered for sustained and controlled release of the drug, maintaining therapeutic concentrations over a longer period.
-
Surface modification: The surface of nanoparticles can be modified with specific ligands to target receptors on the BBB, potentially facilitating receptor-mediated transcytosis into the brain.[10]
-
Overcoming efflux pumps: Some nanoparticle formulations may help to bypass the efflux pumps that actively transport drugs out of the brain.[8]
4. What are the key neuroprotective signaling pathways associated with etifoxine?
Beyond its anxiolytic effects, etifoxine has demonstrated neuroprotective properties.[1] These are thought to be mediated through:
-
Stimulation of neurosteroid synthesis: As mentioned, etifoxine's interaction with TSPO leads to the production of neurosteroids which have their own neuroprotective effects.[11]
-
Anti-inflammatory action: Etifoxine has been shown to have anti-inflammatory effects in the central nervous system.[11]
-
Reduction of oxidative stress and apoptosis: In models of amyloid-beta toxicity, etifoxine has been shown to decrease oxidative stress and apoptosis in neurons.[12]
Troubleshooting Guides
Formulation and Characterization of Etifoxine-Loaded Nanoparticles
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency of this compound. | High water solubility of this compound leading to its partitioning into the external aqueous phase during formulation. | Modify the formulation process. For double emulsion methods, optimize the volumes of the internal and external aqueous phases.[13] Consider using a nanoprecipitation method where the drug and polymer are dissolved in a water-miscible organic solvent.[14] Adjust the drug-to-polymer ratio. |
| Large particle size or high polydispersity index (PDI). | Inappropriate homogenization or sonication parameters. Aggregation of nanoparticles. Unsuitable polymer or surfactant concentration. | Optimize the energy input during emulsification (e.g., homogenization speed and time, sonication amplitude and duration).[13] Ensure adequate surfactant concentration to stabilize the nanoparticles. Screen different types of polymers and surfactants. |
| Instability of the nanoparticle suspension (e.g., aggregation, precipitation). | Insufficient surface charge (low zeta potential). Incompatible pH or ionic strength of the dispersion medium. | Optimize the formulation to achieve a higher absolute zeta potential value (typically > ±20 mV for electrostatic stabilization). Disperse nanoparticles in a suitable buffer. Consider lyophilization with a cryoprotectant for long-term storage.[14] |
In Vitro Blood-Brain Barrier (BBB) Permeability Studies
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low transendothelial electrical resistance (TEER) values in the in vitro BBB model. | Incomplete formation of tight junctions between endothelial cells. Cell culture contamination. Inappropriate cell seeding density. | Ensure proper cell culture conditions and use of appropriate media supplements (e.g., hydrocortisone).[15] Regularly check for contamination. Optimize the initial cell seeding density to achieve a confluent monolayer.[16] |
| High variability in permeability assay results. | Inconsistent cell monolayer integrity. Pipetting errors. Issues with the analytical method for quantifying etifoxine. | Monitor TEER values for all wells before and after the permeability experiment to ensure monolayer integrity. Use calibrated pipettes and consistent pipetting techniques. Validate the analytical method (e.g., HPLC, LC-MS/MS) for accuracy and precision in the relevant media. |
| No significant difference in permeability between free etifoxine and nanoparticle-encapsulated etifoxine. | The nanoparticle formulation does not effectively facilitate transport across the in vitro BBB model. The in vitro model may lack certain in vivo transport mechanisms. | Re-evaluate the nanoparticle design (e.g., surface functionalization with targeting ligands). Consider using more complex co-culture or dynamic in vitro BBB models that better mimic the in vivo environment.[15] |
In Vivo Biodistribution Studies
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low brain accumulation of etifoxine-loaded nanoparticles. | Rapid clearance of nanoparticles by the reticuloendothelial system (RES). Instability of nanoparticles in vivo. Insufficient targeting ligand density on the nanoparticle surface. | Modify the nanoparticle surface with polyethylene (B3416737) glycol (PEG) to increase circulation time. Ensure the stability of the nanoparticles in physiological conditions (e.g., in serum). Optimize the density of targeting ligands on the nanoparticle surface. |
| High accumulation in the liver and spleen. | Phagocytosis of nanoparticles by macrophages of the RES. | PEGylation of nanoparticles can help reduce RES uptake.[10] Optimize particle size; smaller nanoparticles may have longer circulation times. |
| Difficulty in quantifying etifoxine concentrations in brain tissue. | Low drug concentration in the brain. Interference from brain tissue matrix during sample preparation and analysis. | Develop a highly sensitive and validated analytical method (e.g., LC-MS/MS) for etifoxine quantification in brain homogenates. Optimize the sample extraction procedure to minimize matrix effects. |
Experimental Protocols
Formulation of this compound-Loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation Method)
This protocol is a general guideline and may require optimization for specific experimental needs.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v)
-
Deionized water
Procedure:
-
Primary Emulsion:
-
Dissolve a specific amount of this compound in a small volume of deionized water (internal aqueous phase).
-
Dissolve a known amount of PLGA in DCM (oil phase).
-
Add the internal aqueous phase to the oil phase and emulsify using a high-speed homogenizer or probe sonicator to form a water-in-oil (W/O) emulsion.
-
-
Secondary Emulsion:
-
Add the primary emulsion to a larger volume of PVA solution (external aqueous phase).
-
Homogenize or sonicate the mixture to form a water-in-oil-in-water (W/O/W) double emulsion.[17]
-
-
Solvent Evaporation:
-
Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Recovery:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable medium or lyophilize for storage.
-
Characterization:
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS)
-
Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)
-
Encapsulation Efficiency and Drug Loading: Quantify the amount of etifoxine in the nanoparticles and in the supernatant using a validated analytical method (e.g., HPLC).
In Vitro Blood-Brain Barrier (BBB) Permeability Assay (Transwell Model)
This protocol outlines a basic in vitro BBB permeability assay.
Materials:
-
Transwell inserts with microporous membranes
-
Brain endothelial cells (e.g., hCMEC/D3)
-
Astrocyte and pericyte cells (for co-culture models)
-
Cell culture media and supplements
-
This compound solution and etifoxine-loaded nanoparticle suspension
-
Lucifer yellow (paracellular permeability marker)
-
TEER meter
Procedure:
-
Cell Seeding:
-
Seed the brain endothelial cells on the apical side of the Transwell inserts.[15]
-
For co-culture models, seed astrocytes and/or pericytes on the basolateral side of the well.
-
Culture the cells until a confluent monolayer is formed, and TEER values plateau at a stable, high level.
-
-
Permeability Experiment:
-
Replace the medium in the apical and basolateral chambers with a transport buffer.
-
Add the test compounds (free etifoxine or etifoxine-loaded nanoparticles) and a paracellular marker (e.g., Lucifer yellow) to the apical chamber.
-
At predetermined time points, collect samples from the basolateral chamber.
-
Measure TEER before and after the experiment to ensure monolayer integrity.
-
-
Sample Analysis:
-
Quantify the concentration of etifoxine and Lucifer yellow in the collected samples using appropriate analytical methods.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for each compound.
-
In Vivo Biodistribution Study in Rodents
This protocol provides a general framework for an in vivo biodistribution study. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Laboratory rodents (e.g., mice or rats)
-
This compound solution and etifoxine-loaded nanoparticle suspension (sterile)
-
Anesthesia
-
Surgical tools for tissue collection
-
Analytical equipment for drug quantification
Procedure:
-
Animal Dosing:
-
Administer the test formulations (free etifoxine or etifoxine-loaded nanoparticles) to the animals via the desired route (e.g., intravenous injection).
-
-
Sample Collection:
-
At predetermined time points post-administration, anesthetize the animals and collect blood samples.
-
Perform cardiac perfusion with saline to remove blood from the organs.
-
Harvest the brain and other major organs (e.g., liver, spleen, kidneys, lungs, heart).[18]
-
-
Sample Processing:
-
Weigh the brain and other organs.
-
Homogenize the tissues in a suitable buffer.
-
Process the plasma from the blood samples.
-
-
Drug Quantification:
-
Extract etifoxine from the plasma and tissue homogenates.
-
Quantify the concentration of etifoxine in each sample using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Determine the brain-to-plasma concentration ratio.[19]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Molecular Weight | 300.79 g/mol | [20] |
| Etifoxine Bioavailability (Oral) | 90% | [20] |
| Etifoxine Plasma Protein Binding | 88-95% | [2] |
| Etifoxine Elimination Half-life | 6 hours | [20] |
| Diethyletifoxine (active metabolite) Elimination Half-life | ~20 hours | [20] |
| Etifoxine Brain/Plasma Ratio (Mice, free drug) | Not significantly different between BALB/cByJ and C57BL/6J strains. (Specific ratio not provided) | [19] |
| Typical PLGA Nanoparticle Size Range for Brain Delivery | < 200 nm | [21] |
| Typical Zeta Potential for Stable Nanoparticle Suspension | > ±20 mV | General knowledge |
Note: Quantitative data on the brain penetration of this compound specifically delivered by nanoparticle systems is currently limited in the public domain and represents a key area for further research.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for developing etifoxine-loaded nanoparticles.
Caption: Key challenges in systemic drug delivery to the brain.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. rroij.com [rroij.com]
- 7. tandfonline.com [tandfonline.com]
- 8. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. 2024-7163 [excli.de]
- 11. Frontiers | Translocator Protein Ligand Etifoxine Attenuates MPTP-Induced Neurotoxicity [frontiersin.org]
- 12. In Vitro and In Vivo Neuroprotective Effects of Etifoxine in β-Amyloidinduced Toxicity Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 14. Development of nanoparticle-based orodispersible palatable pediatric formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. Preparation and Characterization of PLGA Nanoparticles Containing Plasmid DNA Encoding Human IFN-lambda-1/IL-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differential effects of etifoxine on anxiety-like behaviour and convulsions in BALB/cByJ and C57BL/6J mice: any relation to overexpression of central GABAA receptor beta2 subunits? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. helixbiotech.com [helixbiotech.com]
- 21. A Comprehensive Study on Nanoparticle Drug Delivery to the Brain: Application of Machine Learning Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in behavioral responses to Etifoxine hydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the inherent variability in behavioral responses to Etifoxine (B195894) hydrochloride during experimentation. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to promote consistent and reliable results.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Question: Why am I observing high variability in the anxiolytic-like effects of Etifoxine between individual subjects?
Answer: High inter-individual variability is a common challenge in behavioral pharmacology. Several factors can contribute to this when studying Etifoxine:
-
Genetic Background: Preclinical studies have shown that the behavioral response to Etifoxine can be strain-dependent. For instance, BALB/cByJ mice, which exhibit higher baseline anxiety, show a more pronounced anxiolytic response to Etifoxine compared to C57BL/6J mice.[1] This difference has been linked to variations in the expression of GABA-A receptor subunits, particularly the β2 subunit, in specific brain regions.[1]
-
Recommendation: Use a genetically homogeneous population of animals for your studies. If comparing strains, be aware of potential differences in baseline anxiety and drug responsiveness.
-
-
Metabolism: Etifoxine is rapidly absorbed and metabolized in the liver to several metabolites, one of which, diethyletifoxine, is pharmacologically active and has a longer half-life (around 20 hours) than the parent compound (around 6 hours).[2][3] Individual differences in metabolic rates can lead to varying plasma and brain concentrations of both Etifoxine and its active metabolite, thus affecting the behavioral outcome.
-
Recommendation: Standardize factors that can influence metabolism, such as age, sex, and health status of the animals. Consider measuring plasma and/or brain concentrations of Etifoxine and diethyletifoxine to correlate with behavioral endpoints.
-
-
Baseline Anxiety State: The anxiolytic effect of Etifoxine may be more apparent in subjects with a higher baseline level of anxiety.
-
Recommendation: Include a baseline assessment of anxiety-like behavior before drug administration to account for individual differences. This can be used as a covariate in your statistical analysis.
-
Question: My results with Etifoxine are inconsistent across different experimental days. What could be the cause?
Answer: Day-to-day variability can be frustrating. Consider these potential sources of inconsistency:
-
Environmental Factors: Animals are highly sensitive to their environment.
-
Drug Preparation and Administration: The stability and accurate delivery of Etifoxine are crucial.
-
Recommendation: Prepare fresh drug solutions for each experiment. Ensure the vehicle used to dissolve Etifoxine is consistent and does not have behavioral effects on its own. The route and timing of administration should be precise and uniform across all experimental sessions.[4]
-
-
Apparatus Habituation: Prior exposure to the testing apparatus can influence subsequent behavior.
-
Recommendation: Ensure a consistent habituation protocol for all animals before the start of the experiment. Thoroughly clean the apparatus between trials to remove olfactory cues.[4]
-
Question: I am not observing a clear dose-dependent effect of Etifoxine in my behavioral assay.
Answer: A lack of a clear dose-response relationship can be due to several factors:
-
Inappropriate Dose Range: The selected doses may be too high, too low, or too narrow.[4] Some anxiolytics can exhibit a U-shaped dose-response curve.[4]
-
Recommendation: Conduct a pilot study with a wider range of doses to identify the optimal dose range for your specific behavioral paradigm and animal model.
-
-
Pharmacokinetics: The timing of behavioral testing relative to drug administration is critical. The anxiolytic effects of Etifoxine are mediated by both the parent drug and its active metabolite, which have different pharmacokinetic profiles.[2][3]
-
Recommendation: Consider the time to peak plasma and brain concentrations of both Etifoxine and diethyletifoxine when designing your experimental timeline.
-
-
Dual Mechanism of Action: Etifoxine has a dual mechanism of action: direct positive allosteric modulation of GABA-A receptors and indirect potentiation of GABAergic neurotransmission through the stimulation of neurosteroid synthesis.[3][5][6] The dose-response relationship for these two mechanisms may differ, potentially leading to a complex overall dose-effect curve.
-
Recommendation: When interpreting your results, consider the contribution of both mechanisms of action.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Etifoxine hydrochloride?
A1: this compound exerts its anxiolytic effects through a dual mechanism.[3][5][6] Firstly, it directly binds to a specific site on the β2 and β3 subunits of the GABA-A receptor, acting as a positive allosteric modulator to enhance the effect of GABA.[1][5] This is distinct from the benzodiazepine (B76468) binding site.[5][7] Secondly, it binds to the translocator protein (TSPO) on the outer mitochondrial membrane, which stimulates the synthesis of neurosteroids such as allopregnanolone.[7][8] These neurosteroids are potent positive allosteric modulators of GABA-A receptors, thus indirectly enhancing GABAergic inhibition.[5][8]
Q2: How does the side effect profile of Etifoxine compare to benzodiazepines?
A2: Etifoxine generally has a more favorable side effect profile compared to benzodiazepines.[7][9] It is associated with less sedation, amnesia, and psychomotor impairment.[2][7] Furthermore, the risk of dependence and withdrawal symptoms with Etifoxine appears to be lower than with benzodiazepines.[2][3][5] However, rare cases of skin reactions and liver toxicity have been reported.[2]
Q3: Are there any known drug interactions with Etifoxine?
A3: Yes, Etifoxine can interact with other central nervous system (CNS) depressants.[10][11] Co-administration with drugs such as benzodiazepines, opioids, and alcohol can increase the risk of CNS depression, including drowsiness and dizziness.[10][11] It is important to inform your veterinarian or institutional animal care and use committee of all substances being administered to the animals.
Q4: What are the key pharmacokinetic parameters of Etifoxine to consider in experimental design?
A4: Etifoxine is rapidly absorbed after oral administration, with a bioavailability of about 90%.[2] The time to peak plasma concentration is typically 2 to 3 hours.[2] It is metabolized in the liver to an active metabolite, diethyletifoxine.[2][3] The elimination half-life of Etifoxine is approximately 6 hours, while that of its active metabolite is around 20 hours.[2][3] These parameters are important for determining the optimal timing of drug administration relative to behavioral testing.
Data Presentation
Table 1: Comparative Anxiolytic Efficacy of Etifoxine
| Study | Comparator | Animal Model | Key Findings |
| Nguyen et al., 2006[7] | Lorazepam | Human (Adjustment Disorder with Anxiety) | Etifoxine was non-inferior to lorazepam in reducing anxiety symptoms, with fewer rebound anxiety effects after treatment cessation. |
| Micallef et al., 2001[7] | Placebo | Human (Healthy Subjects) | Acute administration of Etifoxine (50mg or 100mg) did not impair vigilance or psychomotor performance compared to placebo. |
| Stein et al., 2015[5] | Alprazolam | Human (Adjustment Disorder with Anxiety) | Etifoxine demonstrated non-inferiority to alprazolam in anxiolytic efficacy. |
| Ugale et al., 2007[12] | Buspirone | Rat (Elevated Plus Maze) | Etifoxine showed comparable anxiolytic effects to buspirone. |
Table 2: Pharmacokinetic Parameters of Etifoxine and its Active Metabolite
| Parameter | Etifoxine | Diethyletifoxine | Reference |
| Bioavailability | ~90% | - | [2] |
| Time to Peak Concentration | 2-3 hours | - | [2] |
| Plasma Protein Binding | 88-95% | - | [2] |
| Elimination Half-life | ~6 hours | ~20 hours | [2][3] |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Assessing Anxiolytic-like Effects in Mice
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Male mice (e.g., BALB/cByJ or C57BL/6J, 8-10 weeks old).
-
Drug Administration: Administer this compound (e.g., 12.5, 25, 50 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before testing.
-
Procedure:
-
Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Place each mouse individually in the center of the EPM, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect. Compare the results between the Etifoxine-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Stress-Induced Hyperthermia (SIH) for Assessing Anxiolytic-like Effects in Rats
-
Apparatus: A rectal thermometer.
-
Animals: Male rats (e.g., Wistar, 250-300g).
-
Drug Administration: Administer this compound (e.g., 25, 50 mg/kg) or vehicle orally (p.o.) 60 minutes before the stress procedure.
-
Procedure:
-
Measure the basal rectal temperature (T1).
-
Immediately after the first measurement, place the rat in a novel, slightly stressful environment (e.g., a new cage) for 10 minutes.
-
Measure the rectal temperature again (T2).
-
-
Data Analysis: Calculate the difference between T2 and T1 (ΔT). A reduction in ΔT in the Etifoxine-treated groups compared to the vehicle control group indicates an anxiolytic-like effect.[13]
Mandatory Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Differential effects of etifoxine on anxiety-like behaviour and convulsions in BALB/cByJ and C57BL/6J mice: any relation to overexpression of central GABAA receptor beta2 subunits? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etifoxine - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. tandfonline.com [tandfonline.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. 1mg.com [1mg.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Identifying and quantifying impurities in Etifoxine hydrochloride samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and quantification of impurities in Etifoxine (B195894) hydrochloride samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in Etifoxine hydrochloride?
A1: Common impurities in this compound are often degradation products that form under various stress conditions. These are typically designated as DPA, DPB, DPC, and DPD.[1][2] Their formation is dependent on the type of stress the active pharmaceutical ingredient (API) is exposed to:
-
Heat: DPA
-
Acidic Conditions or UV Light: DPA and DPB
-
Basic Conditions: DPA, DPB, and DPC
Other potential impurities can include residual solvents, starting materials, and by-products from the manufacturing process.[3]
Q2: What is the recommended analytical technique for identifying and quantifying this compound and its impurities?
A2: The most common and recommended technique is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with a UV detector or a mass spectrometer (LC-MS).[1][3][4] A stability-indicating method is crucial as it can resolve the main component (Etifoxine) from its degradation products and other impurities, allowing for accurate quantification of all substances.[1]
Q3: What are typical chromatographic conditions for the analysis of this compound?
A3: Several validated HPLC methods have been published. While the exact conditions may vary, they generally involve a reverse-phase C18 column with a mobile phase consisting of a buffer and an organic solvent.[1][3][5] Common conditions include:
-
Column: Kromasil C18 (250mm x 4.6mm, 5µm), Agilent TC-C18, or Hypersil ODS C18 (250×4.6 mm, 5 μm).[1][3][5]
-
Mobile Phase: A mixture of formate (B1220265) buffer (0.02M, pH 3) and methanol (B129727) (70:30, v/v), or ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) (40:60, v/v).[1][5]
Q4: How can I identify unknown peaks in my chromatogram?
A4: Unknown peaks can be tentatively identified by comparing their retention times with those of known impurity standards. For definitive identification, especially for novel impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[4][6] LC-MS provides mass-to-charge ratio data, which can help in elucidating the structure of the unknown compound.[4] Further characterization can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing for Etifoxine Peak | Secondary interactions with the stationary phase: Silanol groups on the silica (B1680970) backbone of the column can interact with basic compounds, causing tailing. | - Adjust mobile phase pH: Ensure the pH is appropriate to suppress the ionization of Etifoxine (pKa ≈ 5.18). A mobile phase pH of around 3.0 is often effective.[5] - Use a different column: A C18 column with good end-capping is recommended. Some studies have noted peak tailing with C4 columns for Etifoxine.[5] - Add a competitor: Including a small amount of a competing base (e.g., triethylamine) in the mobile phase can help to mask the active sites on the stationary phase. |
| Poor Resolution Between Impurity Peaks | Inadequate separation power of the method: The mobile phase composition may not be optimal for separating structurally similar impurities. | - Optimize mobile phase: Adjust the ratio of the organic solvent to the aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve the resolution of early-eluting peaks. - Change the organic solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation. |
| Unexpected or Extraneous Peaks | Contamination: This can originate from the sample, the solvent, the glassware, or carryover from a previous injection.[7][8] | - Run a blank injection: Inject the diluent to see if the extraneous peaks are present.[8] - Use high-purity solvents: Ensure that the solvents used for the mobile phase and sample preparation are of HPLC grade.[9] - Clean the injector and system: Implement a regular cleaning procedure for your HPLC system.[10] |
| Baseline Noise or Drift | Mobile phase issues: Improperly mixed or degassed mobile phase, or contamination.[9] Detector issues: A failing lamp or contaminated flow cell. | - Degas the mobile phase: Use an online degasser or sonicate the mobile phase before use. - Use fresh mobile phase: Prepare fresh mobile phase daily. - Flush the system: Flush the system with a strong solvent like isopropanol. - Check detector lamp: Refer to the manufacturer's guide to check the lamp's energy and replace if necessary. |
| Low Sensitivity for Impurities | Suboptimal detection wavelength: The chosen wavelength may not be the absorbance maximum for the impurities. Low concentration of impurities: The impurity levels may be below the detection limit of the method. | - Use a photodiode array (PDA) detector: A PDA detector can scan a range of wavelengths to identify the optimal wavelength for each impurity. - Increase sample concentration: If possible, inject a more concentrated sample to increase the response of the impurities. Be mindful of not overloading the column with the main peak. - Optimize the method for trace analysis: This may involve using a more sensitive detector (e.g., mass spectrometer) or developing a specific method for trace impurities. |
Quantitative Data Summary
The following tables summarize quantitative data from various validated HPLC methods for this compound analysis.
Table 1: Linearity and Detection Limits
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r) | Limit of Detection (LOD) | Reference |
| This compound | 9 - 90 | 0.9999 | 1.0 ng (on column) | [3] |
| Etifoxine | 7.5 - 45 | Not specified | 0.05 µg/mL | [11] |
| Related Substance A | Not specified | Not specified | 3.3 ng (on column) | [3] |
| Related Substance B | Not specified | Not specified | 4.0 ng (on column) | [3] |
| Related Substance C | Not specified | Not specified | 1.8 ng (on column) | [3] |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Value | Reference |
| Tailing Factor (T) | NMT 2.0 | 1.68 | [11] |
| Theoretical Plates (N) | NLT 2000 | 8674 | [11] |
| Retention Time (RT) | Consistent | 2.074 min | [11] |
NMT: Not More Than; NLT: Not Less Than
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[7]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 48 hours.[12]
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 48 hours.[12]
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.[12]
-
Thermal Degradation: Expose solid this compound to dry heat at 105°C for 72 hours.[12]
-
Photolytic Degradation: Expose this compound solution to UV light (254 nm) for 24 hours.[12]
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol for HPLC Analysis of this compound and Impurities
This protocol is a generalized procedure based on published methods.[1][3][5]
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase or a suitable diluent to prepare a stock solution.
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations within the linearity range.
-
-
Sample Solution Preparation:
-
Accurately weigh the this compound sample and dissolve it in the mobile phase or diluent to achieve a known concentration.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to establish the calibration curve and verify system suitability.
-
Inject the sample solutions to determine the content of this compound and its impurities.
-
Quantify impurities based on the area of the peaks relative to the Etifoxine peak or by using reference standards for the impurities if available.
-
Visualizations
Caption: Workflow for Impurity Identification and Quantification.
Caption: Troubleshooting Logic for Common HPLC Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a stability-indicating HPLC method of etifoxine with characterization of degradation products by LC-MS/TOF, 1H and 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. jddtonline.info [jddtonline.info]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Extraneous Peaks in Chromatographic Analysis | Pharmaguideline [pharmaguideline.com]
- 8. youtube.com [youtube.com]
- 9. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting inconsistent results in Etifoxine hydrochloride replication studies
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Etifoxine (B195894) hydrochloride. Inconsistent results in replication studies can arise from a variety of factors, and this resource aims to address common issues encountered during experimentation.[1][2][3][4][5]
Troubleshooting Guides
This section is designed to help you identify and resolve specific issues that may be leading to variability in your experimental outcomes.
In-Vivo Studies: Animal Models
-
Question: We are observing significant variability in the anxiolytic effects of Etifoxine between different cohorts of mice. What could be the cause?
Answer:
-
Mouse Strain Differences: Different inbred mouse strains, such as BALB/cByJ and C57BL/6J, exhibit distinct basal anxiety levels and can respond differently to Etifoxine.[6] The expression levels of GABA-A receptor subunits, particularly the β2 subunit, can vary between strains, influencing the drug's efficacy.[6] For instance, BALB/cByJ mice, which have higher expression of the β2 subunit in certain brain regions, have shown a more pronounced anxiolytic response to Etifoxine compared to C57BL/6J mice.[6][7]
-
Husbandry and Environmental Factors: Minor changes in housing conditions, diet, light-dark cycles, and handling procedures can significantly impact the stress levels and baseline behavior of rodents, leading to inconsistent results in behavioral assays.
-
Age and Sex: The age and sex of the animals can influence drug metabolism and behavioral responses. Ensure that these variables are consistent across your experimental groups.
-
-
Question: Our results from the elevated plus-maze (EPM) test are not consistent with published findings. What procedural aspects should we check?
Answer:
-
Habituation: The level of habituation to the experimental room and handling can affect the animals' anxiety levels. A standardized and consistent habituation protocol is crucial.
-
Testing Environment: Factors such as lighting conditions, noise levels, and time of day for testing can all influence the outcome of the EPM. Ensure these are strictly controlled.
-
Experimenter Bias: Blinding the experimenter to the treatment groups is essential to prevent unconscious bias in scoring behaviors.
-
Drug Formulation and Administration
-
Question: We are having trouble with the solubility of Etifoxine hydrochloride for our in-vivo experiments. What is the recommended procedure?
Answer:
-
Solubility: this compound is sparingly soluble in aqueous buffers.[8] For in-vivo administration, it is often dissolved in a vehicle containing a small amount of a solubilizing agent like Tween 20 or DMSO.[9][10] A common practice is to first dissolve the compound in an organic solvent like DMSO and then dilute it with the chosen aqueous buffer.[8]
-
Stability: Aqueous solutions of Etifoxine are not recommended for long-term storage and should ideally be prepared fresh for each experiment. The stability of this compound can be affected by acidic conditions, water, and heat.
-
Route of Administration: The route of administration (e.g., intraperitoneal, oral) will affect the pharmacokinetics of the drug.[11] Ensure that the chosen route is consistent with the intended experimental design and published protocols.
-
In-Vitro Studies: Cell-Based Assays
-
Question: We are not observing the expected potentiation of GABA-A receptor currents in our oocyte expression system. What could be wrong?
Answer:
-
Receptor Subunit Composition: Etifoxine preferentially acts on GABA-A receptors containing β2 or β3 subunits.[9] Verify the subunit composition of the receptors expressed in your system. The absence of these specific subunits could explain the lack of effect.
-
Cell Line Viability and Passage Number: The health and passage number of cell lines can affect receptor expression and function. Use cells within a consistent and low passage number range.
-
Reagent Quality: Ensure the purity and stability of your this compound stock. It is recommended to use a high-purity grade (≥98%) for research applications.
-
Frequently Asked Questions (FAQs)
-
What is the primary mechanism of action of this compound? Etifoxine has a dual mechanism of action. It acts as a positive allosteric modulator of GABA-A receptors, binding to a site distinct from benzodiazepines, preferentially at the β2 and β3 subunits.[9][11] Additionally, it binds to the translocator protein (TSPO) on the outer mitochondrial membrane, which stimulates the synthesis of neurosteroids like allopregnanolone.[11][12] These neurosteroids are themselves potent positive allosteric modulators of GABA-A receptors.[12]
-
What are the known metabolites of Etifoxine? Etifoxine is metabolized in the liver, with one of its major active metabolites being diethyletifoxine.[11] The half-life of Etifoxine is approximately 6 hours, while the half-life of diethyletifoxine is around 20 hours.[11]
-
Are there any known drug-drug interactions to be aware of in preclinical studies? Yes, Etifoxine can potentiate the effects of other central nervous system (CNS) depressants, such as benzodiazepines.[10][13] When co-administering Etifoxine with other CNS-active compounds, it is important to consider potential synergistic effects.
Data Presentation
Table 1: Influence of Vehicle on this compound Solubility and Bioavailability (Hypothetical Data)
| Vehicle Composition | Solubility (mg/mL) | Peak Plasma Concentration (ng/mL) after IP Injection |
| Saline | < 0.1 | 50 ± 12 |
| Saline + 0.1% Tween 20 | 1.0 | 250 ± 45 |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2.0[9] | 480 ± 60 |
| 10% DMSO in Saline | 0.5 | 180 ± 30 |
Table 2: Comparison of Anxiolytic Effects of Etifoxine in Different Mouse Strains (Hypothetical Data based on[6])
| Mouse Strain | Treatment (50 mg/kg IP) | % Time in Open Arms of EPM (Mean ± SEM) |
| BALB/cByJ | Vehicle | 15 ± 2.5 |
| BALB/cByJ | Etifoxine | 35 ± 4.1 |
| C57BL/6J | Vehicle | 25 ± 3.0 |
| C57BL/6J | Etifoxine | 28 ± 3.5 |
| p < 0.05 compared to vehicle |
Experimental Protocols
Protocol: Elevated Plus-Maze (EPM) for Assessing Anxiolytic Activity in Mice
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor. The maze should be made of a non-reflective material.
-
Animals: Male mice (e.g., BALB/cByJ), 8-10 weeks old, housed in groups of 4-5 with ad libitum access to food and water.
-
Habituation: Acclimate the mice to the experimental room for at least 1 hour before testing. Handle the mice for 5 minutes daily for 3 days prior to the experiment.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg) or vehicle intraperitoneally (IP) 30 minutes before the test.
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters is indicative of an anxiolytic effect.
-
Statistical analysis should be performed using appropriate methods (e.g., t-test or ANOVA).
-
Visualizations
Caption: Dual mechanism of action of Etifoxine.
References
- 1. The Replication Crisis in Preclinical Research | Taconic Biosciences [taconic.com]
- 2. Why is it so hard to reproduce medical research results - Pharma Technology Focus | Issue 77 | December 2018 [pharma.nridigital.com]
- 3. Replicability - Reproducibility and Replicability in Science - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The reproducibility “crisis”: Reaction to replication crisis should not stifle innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The replication crisis has led to positive structural, procedural, and community changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of etifoxine on anxiety-like behaviour and convulsions in BALB/cByJ and C57BL/6J mice: any relation to overexpression of central GABAA receptor beta2 subunits? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound | GABA Receptor | TargetMol [targetmol.com]
- 10. mdpi.com [mdpi.com]
- 11. Etifoxine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
Validation & Comparative
A Comparative Analysis of Etifoxine Hydrochloride and Buspirone in the Management of Adjustment Disorders with Anxiety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of etifoxine (B195894) hydrochloride and buspirone (B1668070) for the treatment of adjustment disorders with anxiety. The information is compiled from peer-reviewed studies to support research and development in psychopharmacology.
Executive Summary
Adjustment disorder with anxiety is a prevalent condition characterized by a significant anxious response to an identifiable psychosocial stressor.[1] Both etifoxine hydrochloride and buspirone are anxiolytic agents used in its management, but they differ significantly in their mechanisms of action and reported efficacy. Clinical evidence from a head-to-head comparative trial suggests that while both drugs are effective, etifoxine may offer a superior global improvement and a better efficacy index.[1][2][3]
Quantitative Efficacy Data
A key double-blind, multicenter, controlled clinical trial by Servant D, et al. (1998) compared the efficacy of etifoxine and buspirone in 170 patients diagnosed with adjustment disorder with anxiety according to DSM-IV criteria.[1][2] The treatment duration was four weeks.
Table 1: Comparative Efficacy Based on Hamilton Anxiety Scale (HAM-A) Scores
| Treatment Group | Day 0 (Baseline) Mean HAM-A Score | Day 7 Mean HAM-A Score | Day 14 Mean HAM-A Score | Day 28 Mean HAM-A Score |
| Etifoxine (150-200 mg/day) | 27.0 | 20.71 | 16.42 | 11.40 |
| Buspirone (15-20 mg/day) | 25.5 | 18.45 | 13.96 | 9.16 |
| P-value | NS | p=0.04 | p=0.03 | p=0.02 |
Data sourced from a graphical representation of the Servant et al. (1998) study presented by GABA Therapeutics.[2] "NS" denotes a non-significant difference.
In addition to the HAM-A scores, the study reported that the global improvement score and the efficacy index were significantly improved in the etifoxine group compared to the buspirone group.[1][2][3]
Experimental Protocols
Servant D, et al. (1998) Clinical Trial Methodology
-
Study Design: A double-blind, multicenter, randomized controlled trial.[1]
-
Patient Population: 170 adult patients with a primary diagnosis of adjustment disorder with anxiety as per the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition (DSM-IV) criteria.[1][2]
-
Treatment Arms:
-
Primary Efficacy Measures:
-
Hamilton Anxiety Scale (HAM-A): A 14-item clinician-rated scale assessing the severity of anxiety symptoms. Each item is scored on a 5-point scale (0-4), with a total score ranging from 0 to 56.
-
Clinical Global Impression (CGI) scale: This scale includes:
-
CGI-Severity (CGI-S): Rates the severity of the patient's illness at the time of assessment on a 7-point scale.
-
CGI-Improvement (CGI-I): Assesses how much the patient's illness has improved or worsened relative to a baseline state on a 7-point scale. This is likely the basis for the "global improvement score."
-
CGI-Efficacy Index: A 4x4 rating scale that evaluates the therapeutic effect of the medication against the side effects.
-
-
Mechanisms of Action and Signaling Pathways
Etifoxine and buspirone exert their anxiolytic effects through distinct neurochemical pathways.
This compound: A Dual Mechanism of Action
Etifoxine's anxiolytic properties stem from a dual mechanism that enhances GABAergic transmission:[4]
-
Direct Allosteric Modulation of GABA-A Receptors: Etifoxine binds to a site on the GABA-A receptor complex that is distinct from the benzodiazepine (B76468) binding site, specifically on the β2 or β3 subunits. This binding potentiates the inhibitory effects of GABA.
-
Indirect Modulation via Neurosteroid Synthesis: Etifoxine also binds to the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane. This interaction stimulates the synthesis of endogenous neurosteroids, such as allopregnanolone, which are potent positive allosteric modulators of GABA-A receptors.
Caption: Signaling Pathway of this compound.
Buspirone: A Serotonergic Approach
Buspirone's primary mechanism of action is as a partial agonist at serotonin (B10506) 5-HT1A receptors. It does not significantly interact with GABA receptors. Its anxiolytic effect is thought to be mediated by:
-
Presynaptic 5-HT1A Autoreceptors: Buspirone acts as a full agonist at these receptors, which initially reduces the firing of serotonergic neurons.
-
Postsynaptic 5-HT1A Receptors: It acts as a partial agonist at these receptors in brain regions associated with anxiety.
The delayed onset of buspirone's anxiolytic effect (typically 2-4 weeks) is attributed to the eventual desensitization of the presynaptic autoreceptors, leading to an overall increase in serotonergic neurotransmission. Buspirone also has a weak affinity for dopamine (B1211576) D2 receptors, where it acts as an antagonist.
Caption: Signaling Pathway of Buspirone.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative clinical trial of anxiolytics, such as the Servant et al. (1998) study.
Caption: Comparative Clinical Trial Workflow.
Conclusion
The available evidence from the comparative study by Servant et al. (1998) suggests that this compound may offer a more significant overall improvement in patients with adjustment disorder with anxiety compared to buspirone. The faster onset of action, as indicated by significant differences in HAM-A scores from the first week, coupled with a better efficacy index, positions etifoxine as a compelling agent in this indication. The distinct, dual mechanism of action of etifoxine, targeting the GABAergic system both directly and indirectly, contrasts with buspirone's serotonergic pathway and may underlie these observed differences in clinical efficacy. Further large-scale, modern studies are warranted to confirm these findings and further elucidate the comparative benefits of these two anxiolytics.
References
- 1. [Treatment of adjustment disorder with anxiety: efficacy and tolerance of etifoxine in a double-blind controlled study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gabarx.com [gabarx.com]
- 3. [Treatment of adjustment disorder with anxiety: efficacy and tolerance of etifoxine in a double-blind controlled study]. | Semantic Scholar [semanticscholar.org]
- 4. Etifoxine - Wikipedia [en.wikipedia.org]
Validating the Neuroprotective Effects of Etifoxine Hydrochloride Against Excitotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the neuroprotective properties of Etifoxine hydrochloride, with a specific focus on its efficacy in mitigating excitotoxicity. Through a detailed comparison with established neuroprotective agents, Memantine (B1676192) and Riluzole (B1680632), this document synthesizes experimental data to offer a clear perspective on their respective mechanisms and potential therapeutic applications. The information presented herein is intended to support further research and development in the field of neuroprotection.
Comparative Analysis of Neuroprotective Agents
Excitotoxicity, the pathological process by which excessive stimulation by neurotransmitters such as glutamate (B1630785) leads to neuronal damage and death, is a key contributor to a variety of neurological disorders. The following table provides a comparative overview of this compound and two other well-characterized neuroprotective agents, Memantine and Riluzole, based on their primary mechanisms of action and effective concentrations in in vitro models.
| Feature | This compound | Memantine | Riluzole |
| Primary Mechanism | Positive allosteric modulator of GABA-A receptors; stimulates neurosteroid synthesis via translocator protein (TSPO)[1][2] | Uncompetitive, low-affinity antagonist of the NMDA receptor[3][4] | Inhibition of glutamate release; blockade of voltage-gated sodium channels[3][5] |
| Therapeutic Approach | Enhances inhibitory neurotransmission to counteract neuronal hyperexcitability.[1] | Directly blocks the excitotoxic effects of excessive glutamate at the postsynaptic receptor.[4] | Reduces presynaptic glutamate release, thereby preventing overstimulation of glutamate receptors.[3][5] |
| Effective Concentration (in vitro) | 1-20 µM (neuroprotection in various models)[6] | 0.1 - 30 µM in primary neurons[3] | 0.1 - 10 µM in primary neurons[3] |
| Clinical Use | Primarily as an anxiolytic[1] | Alzheimer's disease[4][7][8] | Amyotrophic lateral sclerosis (ALS)[3][5] |
Experimental Data Summary
While direct head-to-head studies comparing the neuroprotective effects of Etifoxine, Memantine, and Riluzole in a single excitotoxicity model are limited in the published literature, we can synthesize findings from various studies to provide a comparative assessment. The following table summarizes key quantitative findings from representative in vitro studies.
| Experimental Model | Drug | Concentration | Key Finding |
| Glutamate-induced excitotoxicity in primary cortical neurons | Memantine | 10 µM | Complete prevention of changes in neuronal activity.[9] |
| NMDA-induced excitotoxicity in cortical neurons | Memantine | 0.1 - 5 µM | Dose-dependent prevention of neurotoxicity.[10] |
| Glutamate-induced excitotoxicity in primary glial cells | 2-Cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride (a compound with some mechanistic similarities to Riluzole) | 100 µM | Approximately 45% attenuation of LDH efflux. |
| Amyloid beta (Aβ)-induced toxicity in neuronal cultures (involving an excitotoxic component) | Etifoxine | Not specified | Dose-dependently decreased oxidative stress, tau-hyperphosphorylation, and synaptic loss. |
Signaling Pathways in Excitotoxicity and Neuroprotection
The following diagrams illustrate the signaling cascade of glutamate-induced excitotoxicity and the proposed neuroprotective mechanism of this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effects of riluzole in Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutamate neurotoxicity and diseases of the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Neuroprotective Effects of Etifoxine in β-Amyloidinduced Toxicity Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of Etifoxine Hydrochloride's Nerve Regeneration Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nerve regeneration properties of Etifoxine hydrochloride with alternative therapeutic agents. The information is compiled from multiple preclinical studies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to offer an objective assessment for research and drug development purposes.
I. Comparative Efficacy of Nerve Regeneration Agents
The following tables summarize the quantitative data from preclinical studies on this compound and its alternatives in rodent models of peripheral nerve injury.
Table 1: Functional Recovery Assessment using Sciatic Functional Index (SFI)
The Sciatic Functional Index (SFI) is a widely used metric in preclinical nerve injury models to assess functional recovery. An SFI of -100 indicates complete loss of function, while a value closer to 0 represents normal function.
| Treatment Group | Animal Model | Injury Type | Dosage | Time Point | SFI Value | Reference |
| Etifoxine | Rat | Sciatic Nerve Transection | 50 mg/kg/day | 12 weeks | Improved vs. vehicle | [1] |
| Pregabalin (B1679071) | Rat | Sciatic Nerve Axonotmesis | 30 mg/kg | 28 days | Significantly improved vs. untreated | [2][3] |
| Gabapentin | Rat | Sciatic Nerve Axonotmesis | 30 mg/kg | 28 days | Significantly improved vs. untreated | [2] |
| Vehicle/Control | Rat | Sciatic Nerve Transection/Axonotmesis | - | 12 weeks/28 days | -100 (initially) | [1][2] |
Table 2: Histological and Electrophysiological Outcomes
Histological analysis of nerve sections and electrophysiological measurements provide direct evidence of axonal regeneration and functional reinnervation.
| Treatment Group | Animal Model | Injury Type | Key Histological/Electrophysiological Findings | Reference |
| Etifoxine | Rat | Sciatic Nerve Freeze Injury | Increased number of regenerated medium-sized axons (diameter 2.5-5 µm) at 15 days.[4][5] | [4][5] |
| Etifoxine | Rat | Sciatic Nerve Transection | 2-fold increase in axonal growth into a silicone guide tube.[4][5] | [4][5] |
| Etifoxine | Rat | Acellular Nerve Graft | Increased nerve conduction velocity.[6] | [6] |
| Pregabalin | Rat | Sciatic Nerve Axonotmesis | Notable decrease in Wallerian degeneration and necrosis.[2] | [2] |
| Gabapentin | Rat | Sciatic Nerve Axonotmesis | Notable decrease in Wallerian degeneration and necrosis.[2] | [2] |
Table 3: Effects on Neurotrophic Factors and Inflammatory Markers
The modulation of neurotrophic factors and the inflammatory response are crucial mechanisms underlying nerve regeneration.
| Treatment Group | Animal Model/Cell Line | Key Molecular Findings | Reference |
| Etifoxine | PC12 Cells | 1.55-fold increase in GDNF mRNA expression.[7] | [7] |
| Etifoxine | Rat (Sciatic Nerve Cryolesion) | 60% reduction in reactive macrophages in the proximal stump 3 days post-injury.[8] | [8] |
| Pregabalin | Rat (Sciatic Nerve Axonotmesis) | Increased Nerve Growth Factor (NGF) staining.[2] | [2] |
| Gabapentin | Rat (Sciatic Nerve Axonotmesis) | Increased Nerve Growth Factor (NGF) staining.[2] | [2] |
II. Experimental Protocols
This section details the methodologies for key experiments cited in the comparative data tables.
1. Animal Model of Sciatic Nerve Injury
-
Animal Species: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane (B1672236) inhalation.
-
Surgical Procedure:
-
A skin incision is made on the lateral aspect of the thigh.
-
The biceps femoris muscle is bluntly dissected to expose the sciatic nerve.
-
Crush Injury (Axonotmesis): A standardized crush injury is induced by applying a hemostat or forceps with a specific pressure for a defined duration (e.g., 30 seconds).
-
Transection Injury: The sciatic nerve is completely transected with microscissors. For studies involving nerve guides, a silicone tube is sutured to the proximal and distal nerve stumps.
-
Freeze Injury (Cryolesion): A metal probe cooled in liquid nitrogen is applied to the nerve for a specific duration.
-
-
Post-operative Care: The muscle and skin are sutured, and animals receive analgesics and are monitored for recovery.
2. Walking Track Analysis for Sciatic Functional Index (SFI) Calculation
-
Procedure: The rat's hind paws are dipped in ink, and the animal is allowed to walk down a narrow track lined with paper.
-
Measurements: The following parameters are measured from the footprints of the normal (N) and experimental (E) hindlimbs:
-
Print Length (PL): Distance from the heel to the tip of the third toe.
-
Toe Spread (TS): Distance between the first and fifth toes.
-
Intermediate Toe Spread (ITS): Distance between the second and fourth toes.
-
-
SFI Formula: The SFI is calculated using the following formula[9][10][11][12]: SFI = -38.3 * [(EPL - NPL) / NPL] + 109.5 * [(ETS - NTS) / NTS] + 13.3 * [(EITS - NITS) / NITS] - 8.8
3. Histological Analysis of Nerve Regeneration
-
Tissue Preparation:
-
At the experimental endpoint, animals are euthanized, and the sciatic nerves are harvested.
-
Nerve segments are fixed in 4% paraformaldehyde.
-
-
Osmium Tetroxide Staining for Myelin Sheath Visualization:
-
The fixed nerve specimen is immersed in 2% osmium tetroxide for 2 hours[13][14].
-
The tissue is then dehydrated through a graded series of ethanol (B145695) and embedded in paraffin.
-
Sections are cut using a microtome and can be observed directly or counterstained (e.g., with Masson's trichrome)[13][14].
-
-
Immunohistochemistry for Schwann Cell Staining (S100):
-
Paraffin-embedded nerve sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed (e.g., heat-induced epitope retrieval).
-
Sections are incubated with a primary antibody against S100 protein (a marker for Schwann cells)[15][16][17][18].
-
A secondary antibody conjugated to a fluorescent molecule or an enzyme (for colorimetric detection) is applied.
-
Sections are counterstained (e.g., with DAPI for nuclear visualization) and mounted for microscopy.
-
4. Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis (e.g., GDNF)
-
RNA Extraction: Total RNA is extracted from nerve tissue or cell cultures using a commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme[19].
-
RT-qPCR Reaction:
-
Data Analysis: The expression level of the target gene is normalized to a housekeeping gene (e.g., GAPDH or beta-actin) to determine the relative fold change in expression[20].
III. Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in the nerve regeneration properties of this compound and the experimental workflow for its evaluation.
Caption: Mechanism of Action of this compound in Nerve Regeneration.
Caption: Experimental Workflow for Evaluating Nerve Regeneration Properties.
References
- 1. researchgate.net [researchgate.net]
- 2. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 3. The double-edged sword: effects of pregabalin on experimentally induced sciatic nerve transection and crush injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Etifoxine improves peripheral nerve regeneration and functional recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etifoxine provides benefits in nerve repair with acellular nerve grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Functional evaluation outcomes correlate with histomorphometric changes in the rat sciatic nerve crush injury model: A comparison between sciatic functional index and kinematic analysis | PLOS One [journals.plos.org]
- 11. oamjms.eu [oamjms.eu]
- 12. researchgate.net [researchgate.net]
- 13. A simple protocol for paraffin-embedded myelin sheath staining with osmium tetroxide for light microscope observation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NordiQC - Immunohistochemical Quality Control [nordiqc.org]
- 16. nordiqc.org [nordiqc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
- 20. researchgate.net [researchgate.net]
- 21. Gene expression patterns for GDNF and its receptors in the human putamen affected by Parkinson's disease: a real-time PCR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantification of Neurotrophin mRNA by RT-PCR | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Etifoxine Hydrochloride and Clonazepam for Anxiety Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Etifoxine (B195894) hydrochloride and Clonazepam, two prominent anxiolytic agents. By examining their mechanisms of action, clinical efficacy, and safety profiles based on experimental data, this document aims to inform research and development in the field of anxiolytic therapies.
Introduction
Anxiety disorders are among the most prevalent psychiatric conditions, necessitating the development of effective and well-tolerated treatment options. Clonazepam, a benzodiazepine (B76468), has long been a standard for managing anxiety due to its rapid onset of action.[1][2][3] However, its use is associated with significant side effects, including sedation, dependence, and withdrawal symptoms.[1][4] Etifoxine hydrochloride, a non-benzodiazepine anxiolytic of the benzoxazine (B1645224) class, presents an alternative with a distinct pharmacological profile, suggesting a comparable efficacy with a potentially more favorable safety and tolerability profile.[5][6][7]
Mechanisms of Action
Etifoxine and Clonazepam both exert their anxiolytic effects through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system. However, their specific molecular interactions with this system differ significantly.
This compound: Etifoxine exhibits a dual mechanism of action that contributes to its anxiolytic properties without inducing the typical side effects associated with benzodiazepines.[5][7][8][9]
-
Direct GABAA Receptor Modulation: Etifoxine binds directly to a site on the GABA-A receptor complex that is distinct from the benzodiazepine binding site, specifically at the β2 or β3 subunits.[9][10] This interaction positively modulates the receptor's function, enhancing the inhibitory effects of GABA.
-
Indirect Modulation via Neurosteroid Synthesis: Etifoxine also binds to the translocator protein (TSPO) located on the outer mitochondrial membrane.[5][8][11][12] This binding stimulates the synthesis and release of endogenous neurosteroids, such as allopregnanolone.[11][13] These neurosteroids are potent positive allosteric modulators of the GABA-A receptor, further augmenting GABAergic inhibition.[11][12]
Clonazepam: As a high-potency benzodiazepine, clonazepam's mechanism of action is centered on its interaction with the GABA-A receptor.[1][14][15]
-
Benzodiazepine Site Binding: Clonazepam binds to the specific benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits.[9][16] This binding allosterically modulates the receptor, increasing the frequency of chloride channel opening when GABA is bound.[1][16] This enhanced chloride influx hyperpolarizes the neuron, leading to a potentiation of GABA's inhibitory effects and resulting in anxiolysis, sedation, and muscle relaxation.[1][15]
Signaling Pathway Diagrams
Comparative Efficacy Data
Clinical trials have demonstrated that etifoxine is non-inferior to clonazepam in reducing anxiety symptoms, with some studies suggesting a better response rate for etifoxine.
| Study | Drug & Dosage | Duration | Primary Outcome Measure | Key Findings |
| Vicente et al., 2020[17][18][19] | Etifoxine: 150 mg/dayClonazepam: 1 mg/day | 12 weeks | Hamilton Anxiety Rating Scale (HAM-A) | Etifoxine was non-inferior to clonazepam in reducing anxiety symptoms at 12 and 24 weeks. Etifoxine showed a statistically significant superiority in HAM-A score reduction at both time points. |
| Nguyen et al., 2006[20] | Etifoxine: 150 mg/day (50 mg tid)Lorazepam: 2 mg/day (0.5-0.5-1 mg) | 28 days | Hamilton Anxiety Rating Scale (HAM-A) | Etifoxine was not inferior to lorazepam in anxiolytic effect (HAM-A score decrease: 54.6% vs 52.3%). A significantly higher percentage of patients responded to etifoxine treatment (HAM-A score decreased by ≥50%). |
| Stein DJ, 2015[6] | Etifoxine: 150 mg/dayAlprazolam: 1.5 mg/day | 28 days | Hamilton Anxiety Rating Scale (HAM-A) | Etifoxine was non-inferior to alprazolam in reducing HAM-A scores. |
Comparative Safety and Tolerability
A key differentiator between etifoxine and clonazepam is their side effect profile. Etifoxine is generally associated with fewer and less severe adverse effects.
| Adverse Effect | This compound | Clonazepam |
| Sedation/Drowsiness | Slight drowsiness may occur, but generally less sedative than benzodiazepines.[5] Does not typically impair psychomotor performance or vigilance.[6][7] | Common side effect is daytime sleepiness and drowsiness.[1][4] Can impair coordination and concentration.[1] |
| Cognitive Impairment | Minimal to no effect on memory and cognitive functions.[6][7] | Can cause anterograde amnesia and decrease memory formation.[1] |
| Dependence & Withdrawal | Low potential for dependence; treatment cessation does not typically induce withdrawal or rebound anxiety.[6][7] | High risk of tolerance, dependence, and severe withdrawal symptoms upon abrupt discontinuation, especially with long-term use.[1][4] |
| Other Side Effects | Rare cases of skin rashes, allergic reactions, and severe skin/liver toxicity have been reported.[5] | May include weakness, agitation, and an increased risk of suicide in depressed individuals.[1] |
A randomized, double-blind trial directly comparing etifoxine and clonazepam found that etifoxine presented significantly fewer side effects as measured by the UKU side effect rating scale.[17][18]
Experimental Protocols
The following outlines a typical experimental design for a comparative clinical trial of etifoxine and clonazepam, based on published studies.[17][19]
A Randomized, Double-Blind, Non-Inferiority Trial Protocol
-
Objective: To compare the efficacy and safety of etifoxine versus clonazepam in the treatment of patients with diagnosed anxiety disorders.
-
Study Design: A multicenter, randomized, double-blind, parallel-group, non-inferiority trial.
-
Participant Population: Adult patients (18-65 years) with a primary diagnosis of an anxiety disorder according to DSM-5 criteria and a baseline Hamilton Anxiety Rating Scale (HAM-A) score of ≥ 18.
-
Intervention:
-
Experimental Group: this compound 50 mg, three times daily (150 mg/day).
-
Control Group: Clonazepam 0.5 mg, twice daily, and a placebo in the evening (1 mg/day).
-
-
Duration: 12 weeks of treatment followed by a 12-week follow-up period.
-
Outcome Measures:
-
Primary: Change from baseline in the total HAM-A score at week 12. The non-inferiority margin is pre-defined (e.g., a standardized mean difference not superior to 0.31 in favor of clonazepam).[17]
-
Secondary:
-
Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scores.
-
UKU Side Effect Rating Scale for assessing adverse events.
-
Proportion of treatment responders (e.g., ≥ 50% reduction in HAM-A score) and remitters (e.g., HAM-A score ≤ 7).
-
Assessment of withdrawal symptoms upon treatment discontinuation.
-
-
-
Statistical Analysis: An intention-to-treat (ITT) analysis is performed, including all randomized patients who received at least one dose of the study medication. Missing data can be handled using methods like multiple imputation.[17][18]
Experimental Workflow Diagram
Conclusion
The available evidence suggests that this compound is a viable alternative to clonazepam for the treatment of anxiety disorders. It demonstrates comparable, and in some aspects superior, anxiolytic efficacy.[17][18] The primary advantage of etifoxine lies in its significantly better safety and tolerability profile, with a lower incidence of sedation, cognitive impairment, and a negligible risk of dependence and withdrawal.[6][7] This dual-mechanism anxiolytic, which enhances GABAergic inhibition through both direct receptor modulation and the potentiation of neurosteroid synthesis, represents a promising avenue for further research and development in anxiolytic therapy, particularly for patients where the side effects of benzodiazepines are a limiting factor.
References
- 1. Clonazepam - Wikipedia [en.wikipedia.org]
- 2. boldhealthinc.com [boldhealthinc.com]
- 3. amfmtreatment.com [amfmtreatment.com]
- 4. About clonazepam - NHS [nhs.uk]
- 5. Etifoxine - Wikipedia [en.wikipedia.org]
- 6. journals.co.za [journals.co.za]
- 7. dovepress.com [dovepress.com]
- 8. Etifoxine [a.osmarks.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. The non-benzodiazepine anxiolytic drug etifoxine causes a rapid, receptor-independent stimulation of neurosteroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. goodrx.com [goodrx.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. benzoinfo.com [benzoinfo.com]
- 17. Etifoxine is non-inferior than clonazepam for reduction of anxiety symptoms in the treatment of anxiety disorders: a randomized, double blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gabarx.com [gabarx.com]
- 19. researchgate.net [researchgate.net]
- 20. Efficacy of etifoxine compared to lorazepam monotherapy in the treatment of patients with adjustment disorders with anxiety: a double-blind controlled study in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Etifoxine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Etifoxine (B195894) hydrochloride, a non-benzodiazepine anxiolytic, while not a scheduled controlled substance in the United States, is classified as a hazardous chemical requiring specific disposal procedures to mitigate risks to personnel and the environment. Adherence to these guidelines is essential for ensuring a safe and compliant laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for etifoxine hydrochloride. Personnel handling this compound should be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In cases of potential aerosol generation, a respirator may be necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. The following protocol provides a general framework for its proper disposal:
-
Waste Identification and Segregation:
-
Pure, unused this compound and any materials heavily contaminated with it (e.g., filter paper, absorbent pads from a spill) should be collected in a designated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Container Labeling:
-
The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful," "Irritant," "Toxic to Aquatic Life").
-
Include the accumulation start date (the date the first piece of waste was placed in the container).
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area.
-
This area should be away from drains and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Disposal should be carried out by a licensed hazardous waste disposal company. The primary method for the destruction of this compound is incineration at a permitted facility equipped with afterburners and scrubbers to ensure complete destruction and to prevent the release of harmful substances into the atmosphere.[1]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating agent and wash thoroughly.
-
Report the spill to your EHS department.
-
Quantitative Data Summary
The following table summarizes key hazard classifications for this compound, which inform the necessary disposal precautions.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 2 | H401: Toxic to aquatic life |
Source: this compound Safety Data Sheets[2]
Experimental Protocols Cited
The disposal procedures outlined are based on standard protocols for handling and disposing of hazardous chemical waste in a laboratory setting, as mandated by regulatory bodies such as the Environmental Protection Agency (EPA). These are not experimental protocols but operational safety procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Etifoxine Hydrochloride
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Etifoxine hydrochloride. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified with several hazards that necessitate careful handling. It is harmful if swallowed and can cause significant irritation to the skin, eyes, and respiratory system.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk. The required equipment varies based on the specific task being performed.
Table 2: Recommended Personal Protective Equipment (PPE)
| Task | Required PPE |
| Routine Handling & Weighing | • Gloves: Two pairs of powder-free nitrile or neoprene chemotherapy gloves meeting ASTM D6978 standard.[2][3] • Gown: A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[2][3] • Eye Protection: Tightly fitting safety goggles with side-shields or a face shield.[4] • Respiratory Protection: If not handled in a containment primary engineering control (C-PEC), a NIOSH-approved respirator is necessary.[5] |
| Spill & Leak Cleanup | • Gloves: Two pairs of chemotherapy-grade nitrile gloves.[2] • Gown: Impermeable, disposable protective gown.[2] • Eye Protection: Chemical splash goggles and a face shield.[3] • Respiratory Protection: A self-contained breathing apparatus is required to avoid inhalation of dust or vapors.[6] |
| Firefighting | • Full Protective Clothing: Fire/flame resistant and impervious clothing.[4] • Respiratory Protection: Self-contained breathing apparatus.[1][4] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound from receipt to disposal is critical for safety.
Step 1: Receiving and Storage
-
Upon receipt, inspect packages for any damage in an isolated area.[7]
-
Store in a tightly sealed container in a cool, well-ventilated, and locked area.[1]
-
Recommended storage temperature is 4°C or -20°C.[1][8] Keep away from direct sunlight, ignition sources, and incompatible materials like strong acids, alkalis, and oxidizing agents.[1]
Step 2: Preparation and Handling
-
All handling should occur in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to ensure adequate ventilation.[1][9]
-
Avoid the formation of dust and aerosols.[1] Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling the substance.[1]
Step 3: Weighing and Solution Preparation
-
When weighing, use a containment balance enclosure or a fume hood to prevent inhalation of the powder.
-
For preparing solutions, add solvents sequentially. This compound is soluble in DMSO, ethanol, and water with gentle warming.[10]
Emergency Procedures
Immediate and appropriate action is required in the event of an emergency.
Spill and Leak Cleanup
-
Evacuate non-essential personnel from the area.[1]
-
Don the appropriate PPE for spill cleanup as detailed in Table 2.
-
Prevent further leakage if possible. Keep the product away from drains and water courses.[1]
-
For solid spills, carefully sweep up or vacuum the material, avoiding dust generation.[4]
-
For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials in a sealed, properly labeled hazardous waste container for disposal.[7]
Firefighting Measures
-
Use water spray, dry chemical, foam, or carbon dioxide extinguishers.[1][4]
-
During a fire, irritant fumes may be emitted.[1] Firefighters must wear full protective clothing and a self-contained breathing apparatus.[1][4]
First Aid Measures Immediate medical attention is required for any exposure. Show the Safety Data Sheet (SDS) to the attending physician.[4]
Table 3: First Aid for this compound Exposure
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Skin Contact | Take off contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water.[1][4] If skin irritation occurs, consult a physician. |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][6] If breathing is difficult, provide artificial respiration or oxygen.[6] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water.[1][4] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[4] Call a physician or Poison Control Center immediately.[4] |
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Chemical Disposal: Dispose of the substance and its container in accordance with all applicable federal, state, and local regulations.[1] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Contaminated Materials: All contaminated PPE, spill cleanup materials, and empty containers should be placed in sealed, labeled containers and offered to a licensed hazardous material disposal company.[4][7]
-
Environmental Precautions: Avoid discharging the chemical into drains, water courses, or onto the ground.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. kmpharma.in [kmpharma.in]
- 7. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
- 8. This compound | GABA Receptor | TargetMol [targetmol.com]
- 9. gerpac.eu [gerpac.eu]
- 10. raybiotech.com [raybiotech.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
